FGFR-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H21N5O3 |
|---|---|
Poids moléculaire |
415.4 g/mol |
Nom IUPAC |
N-[4-[[6-(3,5-dimethoxyphenyl)purin-9-yl]methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C23H21N5O3/c1-4-20(29)27-17-7-5-15(6-8-17)12-28-14-26-22-21(24-13-25-23(22)28)16-9-18(30-2)11-19(10-16)31-3/h4-11,13-14H,1,12H2,2-3H3,(H,27,29) |
Clé InChI |
FDYYKFWGYGBXLY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C2=C3C(=NC=N2)N(C=N3)CC4=CC=C(C=C4)NC(=O)C=C)OC |
Origine du produit |
United States |
Foundational & Exploratory
The Discovery and Synthesis of FGFR-IN-13: A Covalent Inhibitor Targeting Fibroblast Growth Factor Receptors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention. This technical guide details the discovery and synthesis of FGFR-IN-13, a potent and irreversible covalent inhibitor of FGFR. This compound, also identified as compound III-30, demonstrates significant inhibitory activity against FGFR1 and FGFR4. This document provides a comprehensive overview of its biological activity, the experimental protocols for its synthesis and evaluation, and visual representations of its mechanism of action and development workflow.
Introduction to FGFR and Covalent Inhibition
The Fibroblast Growth Factor (FGF) signaling pathway, mediated by four highly conserved receptor tyrosine kinases (FGFR1-4), is essential for normal cellular functions. Aberrant activation of this pathway, through mutations, gene amplifications, or translocations, is a known driver in a variety of malignancies. The development of small molecule inhibitors targeting the ATP-binding site of FGFRs has been a key strategy in oncology drug discovery.
Covalent inhibitors offer a distinct therapeutic advantage by forming a permanent bond with their target protein. This irreversible binding can lead to a more durable and potent inhibition, often with a lower required therapeutic dose and reduced systemic exposure, which can minimize off-target effects. This compound was designed as a covalent inhibitor to target a specific cysteine residue within the FGFR kinase domain, thereby achieving irreversible inactivation.
Discovery and Biological Activity of this compound
This compound (compound III-30) was identified through a rational drug design approach aimed at developing irreversible covalent inhibitors of FGFR. Its biological activity was characterized through a series of in vitro and in vivo studies.
In Vitro Potency and Selectivity
This compound demonstrated potent inhibitory activity against FGFR1 and FGFR4 in enzymatic assays. The acrylamide moiety of the molecule is designed to form a covalent bond with a non-catalytic cysteine residue in the P-loop of the FGFR kinase domain.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| FGFR1 | 0.20 ± 0.02 |
| FGFR4 | 0.40 ± 0.03 |
Data sourced from MedChemExpress product information, referencing the primary publication.
Cellular Activity
The anti-proliferative effects of this compound were evaluated in various cancer cell lines. It was shown to inhibit the proliferation of cancer cells with aberrant FGFR signaling. Furthermore, studies in MDA-MB-231 triple-negative breast cancer cells indicated that this compound induces apoptosis by inhibiting the expression of anti-apoptotic proteins like Bcl-2 and total-PARP, while promoting the expression of pro-apoptotic proteins such as Bax and cleaved-PARP.
In Vivo Efficacy
In xenograft models using MDA-MB-231 cells, this compound exhibited significant anti-tumor activity, demonstrating its potential for in vivo applications. The compound was also noted to have good oral activity.
Experimental Protocols
The following sections detail the methodologies for the synthesis and biological evaluation of this compound, based on standard laboratory procedures and information from the primary publication.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process, culminating in the formation of the final acrylamide-functionalized purine derivative. The general synthetic scheme is outlined below.
Caption: Synthetic pathway for this compound.
General Procedure:
-
Synthesis of the Purine Core (Intermediate 1): The synthesis begins with a substituted purine precursor which is appropriately functionalized for subsequent coupling reactions.
-
Preparation of the Amine Intermediate (Intermediate 2): A protected 4-(aminomethyl)aniline derivative is prepared and subsequently deprotected to yield the free amine.
-
Coupling Reaction: The purine core (Intermediate 1) is coupled with the amine intermediate (Intermediate 2) through a nucleophilic substitution or other suitable coupling reaction to form the core structure of the inhibitor.
-
Final Acrylation Step: The terminal amine of the coupled product is acylated using acryloyl chloride in the presence of a base to introduce the covalent warhead, yielding this compound.
Detailed step-by-step procedures, including reagents, solvents, reaction conditions, and purification methods, are described in the primary scientific literature.
FGFR Kinase Inhibition Assay
The inhibitory activity of this compound against FGFR1 and FGFR4 is determined using a biochemical kinase assay.
Caption: Workflow for FGFR kinase inhibition assay.
Protocol:
-
Recombinant human FGFR1 or FGFR4 enzyme is added to the wells of a microtiter plate.
-
This compound is added at various concentrations, and the mixture is pre-incubated to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of a suitable substrate (e.g., a poly-Glu-Tyr peptide) and ATP.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The kinase activity is quantified by measuring the amount of phosphorylated substrate, often using a luminescence-based or fluorescence-based detection method.
-
The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
The anti-proliferative effects of this compound are assessed using a cell-based assay, such as the MTT or CellTiter-Glo assay.
Protocol:
-
Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with increasing concentrations of this compound or a vehicle control.
-
After a 72-hour incubation period, a reagent such as MTT or CellTiter-Glo is added to the wells.
-
The viability of the cells is determined by measuring the absorbance or luminescence, which correlates with the number of viable cells.
-
The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curves.
Apoptosis Assay
The induction of apoptosis by this compound can be evaluated by Western blot analysis of key apoptotic proteins.
Protocol:
-
Cancer cells are treated with this compound at various concentrations for a specified time (e.g., 24 hours).
-
The cells are lysed, and the protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against proteins such as PARP, cleaved-PARP, Bcl-2, and Bax, followed by incubation with a secondary antibody.
-
The protein bands are visualized using a chemiluminescence detection system.
Signaling Pathway and Mechanism of Action
This compound exerts its anti-cancer effects by covalently binding to and inhibiting FGFR, thereby blocking downstream signaling pathways that promote cell survival and proliferation.
Caption: FGFR signaling and its inhibition by this compound.
Upon binding of an FGF ligand, the FGFR dimerizes and undergoes autophosphorylation, leading to its activation. The activated receptor then triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. This compound covalently binds to the phosphorylated (active) form of FGFR, preventing the activation of these downstream pathways and ultimately leading to the inhibition of tumor cell growth and the induction of apoptosis.
Conclusion
This compound is a potent, irreversible covalent inhibitor of FGFR1 and FGFR4 with significant anti-tumor activity. Its covalent mechanism of action offers the potential for a durable therapeutic effect. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and other covalent FGFR inhibitors for cancer therapy. Further studies are warranted to fully elucidate its clinical potential.
FGFR-IN-13 (CAS: 670266-26-9): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGFR-IN-13, also known as FGFR1 inhibitor-13, is a small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1).[1] It belongs to a series of N-phenylnaphthostyril-1-sulfonamide derivatives designed as potential anticancer agents.[2][3][4] The inhibition of the FGFR signaling pathway is a promising strategy in cancer therapy, as aberrant FGFR signaling due to gene amplification, activating mutations, or translocations is implicated in the pathogenesis of various malignancies, including squamous cell lung cancer, glioblastoma, and breast cancer.[2]
This technical guide provides a comprehensive overview of the available information on this compound, including its mechanism of action, biochemical and cellular activity, and the broader context of FGFR signaling. Detailed experimental protocols are provided as representative examples for the evaluation of similar compounds, as specific protocols for this compound are not extensively published.
Core Data Summary
Biochemical and Cellular Activity
Quantitative data for this compound is limited. The primary reported activity is its in vitro inhibition of FGFR1.
| Parameter | Value | Source |
| Target | FGFR1 | [1][2][3][4] |
| IC50 | 2 µM | [2][3][4] |
| Alternative Reported IC50 | 4.2 µM | [1] |
| Compound Class | N-phenylnaphthostyril-1-sulfonamide | [2][3][4] |
Note: The discrepancy in the reported IC50 values may be due to different experimental conditions or assays used in various studies. The value of 2 µM is cited in the primary publication.[2][3][4]
Mechanism of Action and Signaling Pathway
This compound is an ATP-competitive inhibitor that targets the kinase domain of FGFR1.[2] The binding of Fibroblast Growth Factors (FGFs) to FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, primarily the RAS/MAPK, PI3K/AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and differentiation.[2][5] By blocking the ATP-binding site, this compound prevents the autophosphorylation of FGFR1, thereby inhibiting the activation of these downstream signaling cascades.
FGFR Signaling Pathway
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are not publicly available. The following are generalized protocols for key experiments typically performed for the characterization of small molecule kinase inhibitors, based on common laboratory practices.
General Synthesis of N-phenylnaphthostyril-1-sulfonamides
The synthesis of the N-phenylnaphthostyril-1-sulfonamide scaffold, to which this compound belongs, generally involves a multi-step process. A representative synthetic scheme is outlined below.
Caption: General workflow for the synthesis of this compound.
Step 1: Sulfonylation of Naphthostyril Naphthostyril is reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce a sulfonyl chloride group onto the naphthostyril core.
Step 2: Amide Coupling The resulting sulfonyl chloride is then reacted with an appropriate aniline derivative (in the case of this compound, likely a substituted aniline) in the presence of a base to form the final sulfonamide product.
Step 3: Purification and Characterization The crude product is purified using standard techniques such as column chromatography. The structure and purity of the final compound are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a typical method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Caption: Workflow for an in vitro FGFR1 kinase inhibition assay.
-
Reagent Preparation: Prepare a reaction buffer containing recombinant human FGFR1 enzyme, a suitable substrate (e.g., a synthetic peptide or Poly(Glu,Tyr)), and the test compound (this compound) at various concentrations.
-
Incubation: Incubate the enzyme, substrate, and inhibitor together in a microplate well for a defined period at a controlled temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).
-
Reaction Termination: After a set time, stop the reaction by adding a stopping solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP consumed.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay (Representative Protocol)
This protocol outlines a general method to assess the anti-proliferative activity of a compound on a cancer cell line.
-
Cell Culture: Culture a relevant cancer cell line (e.g., one with known FGFR1 amplification or overexpression) in appropriate media.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or a cell counting method.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to untreated control cells and determine the concentration of the compound that causes 50% inhibition of cell proliferation (GI50).
Conclusion
This compound is a micromolar inhibitor of FGFR1 with a naphthostyril scaffold.[2][3][4] While specific data and detailed experimental protocols for this particular compound are scarce in publicly available literature, the provided information and generalized protocols offer a valuable resource for researchers working on the discovery and development of novel FGFR inhibitors. The established role of the FGFR signaling pathway in various cancers underscores the potential of targeted inhibitors like this compound as therapeutic agents. Further investigation into the selectivity, in vivo efficacy, and pharmacokinetic properties of this compound and its analogs is warranted to fully assess their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
An In-depth Technical Guide on the Biological Activity of Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Disclaimer: Information regarding a specific molecule designated "FGFR-IN-13" is sparse in publicly available scientific literature. A compound referred to as "FGFR1 inhibitor-13" has been identified with an IC50 of 4.2 μM for FGFR1.[1] Due to the limited data on this specific inhibitor, this guide will provide a comprehensive overview of the biological activity of well-characterized, representative small-molecule FGFR inhibitors, including Infigratinib (BGJ398), Pemigatinib, and Erdafitinib. This approach will fulfill the core requirements for an in-depth technical guide for researchers, scientists, and drug development professionals.
Introduction to FGFR Signaling and Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[2][3] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a key driver in the pathogenesis of numerous cancers.[4][5] This makes FGFRs attractive targets for cancer therapy.
Small-molecule FGFR inhibitors are designed to block the ATP-binding site of the intracellular kinase domain, thereby inhibiting receptor phosphorylation and downstream signaling.[2][6] This guide details the biological activity of several prominent FGFR inhibitors, presenting their quantitative data, the experimental protocols used to determine their activity, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Biological Activity of Representative FGFR Inhibitors
The inhibitory activity of small-molecule compounds against FGFRs is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The following tables summarize the in vitro inhibitory activities of selected FGFR inhibitors against the four FGFR family members and other related kinases.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM)
| Inhibitor | FGFR1 | FGFR2 | FGFR3 | FGFR4 | VEGFR2 | KIT |
| Infigratinib (BGJ398) | 0.9[7][8] | 1.4[7][8] | 1.0[7][8] | 60[7] | 180[8] | 750[8] |
| Pemigatinib | <2 | <2 | <2 | ~200 | - | - |
| Erdafitinib | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | - | - |
Data for Pemigatinib indicates IC50 values are less than 2 nM for FGFR1-3 and approximately 100 times higher for FGFR4.[9] Erdafitinib is a potent inhibitor of FGFR1-4.[10]
Table 2: Cellular Activity of Infigratinib (BGJ398) (IC50 in nM)
| Cell Line | FGFR Status | IC50 (nM) |
| RT112 | FGFR3 Overexpression | 5 |
| RT4 | FGFR3 Overexpression | 30 |
| SW780 | FGFR3 Overexpression | 32 |
| JMSU1 | FGFR3 Overexpression | 15 |
Data from Selleck Chemicals product page for Infigratinib (BGJ398).[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize the biological activity of FGFR inhibitors.
In Vitro Kinase Assay (Luminescent)
This protocol describes a common method for measuring the enzymatic activity of a purified kinase and the inhibitory effect of a compound. The ADP-Glo™ Kinase Assay is a widely used commercial kit for this purpose.[11][12]
Objective: To determine the IC50 value of an inhibitor against a specific FGFR kinase.
Materials:
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)[11][12]
-
Kinase substrate (e.g., a synthetic peptide like Poly(E,Y)4:1)
-
ATP
-
Test inhibitor (e.g., this compound or other small molecules)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., Tyrosine Kinase Buffer)
-
384-well assay plates
Procedure:
-
Reagent Preparation:
-
Dilute the FGFR enzyme, substrate, and ATP to their desired working concentrations in Kinase Buffer.
-
Prepare a serial dilution of the test inhibitor in a suitable solvent (e.g., DMSO) and then dilute in Kinase Buffer.
-
-
Kinase Reaction:
-
Add 1 µL of the diluted inhibitor or vehicle (e.g., 5% DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the diluted enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
This protocol outlines a method to assess the effect of an FGFR inhibitor on the proliferation of cancer cell lines that are dependent on FGFR signaling.
Objective: To determine the potency of an inhibitor in a cellular context.
Materials:
-
Cancer cell lines with known FGFR alterations (e.g., FGFR amplification, fusion, or mutation).
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test inhibitor.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for a few minutes to induce cell lysis.
-
Incubate at room temperature for a specified time to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the number of viable cells.
-
Calculate the percentage of cell growth inhibition for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value from the dose-response curve.
-
Visualization of Pathways and Workflows
Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were generated using the DOT language for Graphviz.
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathways and the point of intervention for FGFR inhibitors.
Experimental Workflow for FGFR Inhibitor Characterization
Caption: A generalized experimental workflow for the characterization of a novel FGFR inhibitor.
Conclusion
The development of potent and selective FGFR inhibitors represents a significant advancement in targeted cancer therapy. Compounds like Infigratinib, Pemigatinib, and Erdafitinib have demonstrated significant clinical activity in patients with FGFR-driven malignancies.[4][9][13] The biological characterization of these inhibitors relies on a suite of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug developers working in the field of FGFR-targeted therapeutics. Future research will likely focus on overcoming resistance mechanisms and developing next-generation inhibitors with improved efficacy and safety profiles.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is the mechanism of Erdafitinib? [synapse.patsnap.com]
- 3. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. FGFR-targeted therapeutics: clinical activity, mechanisms of resistance and new directions | Semantic Scholar [semanticscholar.org]
- 6. What is Pemigatinib used for? [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. drugs.com [drugs.com]
- 11. promega.com [promega.com]
- 12. promega.com [promega.com]
- 13. oncodaily.com [oncodaily.com]
- 14. aacrjournals.org [aacrjournals.org]
The FGFR Signaling Pathway: A Cornerstone of Cellular Regulation and a Prime Target in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of a vast array of cellular processes, including proliferation, differentiation, migration, and survival. Its intricate network of ligands, receptors, and downstream effectors plays a pivotal role in embryonic development, tissue homeostasis, and wound healing. However, aberrant activation of this pathway is a key driver in the pathogenesis of numerous cancers, making it a highly attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the FGFR signaling cascade, details the landscape of FGFR inhibitors, and outlines key experimental protocols for their evaluation.
The Core of FGFR Signaling: A Multi-layered Network
The FGFR signaling pathway is initiated by the binding of FGF ligands to Fibroblast Growth Factor Receptors (FGFRs), a family of four receptor tyrosine kinases (FGFR1-4). This interaction is facilitated by heparan sulfate proteoglycans (HSPGs), which act as co-receptors, promoting the formation of a stable FGF-FGFR-HSPG ternary complex.[1][2] This complex formation induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domains of the FGFRs.[3][4]
This autophosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream cascades:
-
RAS-MAPK Pathway: The phosphorylated FGFR recruits FGFR substrate 2 (FRS2), which in turn recruits the GRB2-SOS complex. This activates RAS, triggering the mitogen-activated protein kinase (MAPK) cascade (RAF-MEK-ERK), which ultimately regulates gene expression involved in cell proliferation and differentiation.[3][4]
-
PI3K-AKT Pathway: FRS2 also recruits GAB1, which activates phosphoinositide 3-kinase (PI3K). PI3K then activates AKT, a key regulator of cell survival, growth, and metabolism.[3][4]
-
PLCγ Pathway: Phospholipase C gamma (PLCγ) binds directly to phosphorylated FGFRs, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), influencing cell motility and differentiation.[3][4]
-
STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins can also be directly activated by FGFRs, leading to their translocation to the nucleus and regulation of gene expression.[3][5]
Aberrant FGFR Signaling in Cancer
Dysregulation of the FGFR signaling pathway is a frequent event in a multitude of human cancers. The primary mechanisms of aberrant activation include:
-
Gene Amplification: Increased copy number of FGFR genes, most commonly FGFR1 and FGFR2, leads to receptor overexpression and ligand-independent signaling.[6][7] This is observed in breast cancer, squamous non-small cell lung cancer, and gastric cancer.[6][8]
-
Activating Mutations: Point mutations in FGFR genes can lead to constitutive activation of the kinase domain. For instance, mutations in FGFR2 are found in endometrial cancer, while FGFR3 mutations are common in bladder cancer.[1]
-
Chromosomal Rearrangements (Fusions): The fusion of an FGFR gene with a partner gene can result in a chimeric protein with constitutive kinase activity. FGFR2 and FGFR3 fusions are particularly prevalent in cholangiocarcinoma and glioblastoma, respectively.[6][7]
Therapeutic Intervention: A new era of FGFR Inhibitors
The critical role of aberrant FGFR signaling in tumorigenesis has spurred the development of a range of inhibitors targeting this pathway. These can be broadly classified based on their selectivity and mechanism of action.
FDA-Approved FGFR Inhibitors
Several FGFR inhibitors have received FDA approval for the treatment of various cancers with specific FGFR alterations.
| Drug Name (Brand Name) | Type | Target(s) | FDA-Approved Indication(s) |
| Pemigatinib (Pemazyre) | Selective, Reversible | FGFR1, 2, 3 | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[9][10] Relapsed or refractory myeloid/lymphoid neoplasms with FGFR1 rearrangement.[10] |
| Erdafitinib (Balversa) | Pan-FGFR, Reversible | FGFR1, 2, 3, 4 | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations that has progressed during or after at least one line of prior platinum-containing chemotherapy.[3][11] |
| Infigratinib (Truseltiq) | Selective, Reversible | FGFR1, 2, 3 | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[9] |
| Futibatinib (Lytgobi) | Pan-FGFR, Irreversible | FGFR1, 2, 3, 4 | Previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma harboring FGFR2 gene fusions or other rearrangements.[9][12] |
Quantitative Inhibitory Activity of FDA-Approved FGFR Inhibitors
The potency of these inhibitors against the different FGFR isoforms is a key determinant of their efficacy and potential side-effect profile.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Pemigatinib | 0.4[8][13] | 0.5[13] | 1.0[8] | 30[9][13] |
| Erdafitinib | 1.2[4][14] | 2.5[4][14] | 3.0[4][14] | 5.7[4][14] |
| Infigratinib | 0.9[1][7] | 1.4[1][7] | 1.0[1][7] | 60[1][7] |
| Futibatinib | 1.8[3][15] | 1.4[3] | 1.6[3][15] | 3.7[3][15] |
Clinical Efficacy of FDA-Approved FGFR Inhibitors
Clinical trials have demonstrated the significant anti-tumor activity of these inhibitors in patients with FGFR-altered cancers.
| Drug | Trial (Cancer Type) | Overall Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Pemigatinib | FIGHT-202 (Cholangiocarcinoma) | 36%[16][17] | 9.1[16][17] | 6.9[9] | 21.1[16] |
| Erdafitinib | THOR (Urothelial Carcinoma) | 45.6%[11] | Not Reported | 5.6[18] | 12.1[11][18] |
| Infigratinib | Phase 2 (Cholangiocarcinoma) | 23.1%[19] | 5.0 | 7.3 | 12.2 |
| Futibatinib | FOENIX-CCA2 (Cholangiocarcinoma) | 42%[12] | 9.7 | 9.0 | 21.7 |
Experimental Protocols for Evaluating FGFR Signaling and Inhibition
A robust preclinical evaluation of FGFR inhibitors is essential for their successful clinical development. This involves a combination of in vitro and in vivo assays to assess their potency, selectivity, and efficacy.
Biochemical Kinase Assays
These assays are fundamental for determining the direct inhibitory activity of a compound against purified FGFR kinase domains.
Protocol: In Vitro FGFR Kinase Assay (Luminescent ADP Detection)
-
Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT).
-
Test inhibitor (serially diluted).
-
ADP-Glo™ Kinase Assay kit (Promega).
-
384-well white plates.
-
-
Procedure:
-
Add 1 µL of serially diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the FGFR kinase and the peptide substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the reaction mixture at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Assays
Cell-based assays are crucial for assessing the activity of inhibitors in a more physiologically relevant context.
Protocol: Sulforhodamine B (SRB) Cell Proliferation Assay
-
Reagents and Materials:
-
Cancer cell lines with known FGFR alterations (e.g., SNU-16 for FGFR2 amplification, RT-112 for FGFR3 mutation).
-
Complete cell culture medium.
-
Test inhibitor (serially diluted).
-
Trichloroacetic acid (TCA), 10% (w/v).
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.
-
Tris base solution, 10 mM.
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with serially diluted concentrations of the FGFR inhibitor for 72 hours.
-
Fix the cells by adding 50 µL of cold 10% TCA to each well and incubating at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
Stain the fixed cells with 100 µL of 0.4% SRB solution for 30 minutes at room temperature.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilize the protein-bound dye by adding 200 µL of 10 mM Tris base solution to each well.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values.[5][6][20]
-
Protocol: Western Blot Analysis of FGFR Pathway Activation
-
Reagents and Materials:
-
Cancer cell lines with FGFR alterations.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-β-actin.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Treat cells with the FGFR inhibitor at various concentrations for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
In Vivo Tumor Models
Animal models are indispensable for evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties of FGFR inhibitors.
Protocol: Cell Line-Derived Xenograft (CDX) Model
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line with a specific FGFR alteration.
-
Matrigel (optional).
-
Test inhibitor formulated for oral or intraperitoneal administration.
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer the FGFR inhibitor and vehicle control according to the desired dosing schedule and route.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-FGFR).[21][22]
-
Protocol: Patient-Derived Xenograft (PDX) Model
-
Materials:
-
Immunocompromised mice (e.g., NOD/SCID).
-
Fresh tumor tissue from a patient with a known FGFR alteration.
-
Surgical tools for tumor implantation.
-
Test inhibitor.
-
-
Procedure:
-
Surgically implant small fragments of the patient's tumor subcutaneously or orthotopically into the mice.
-
Monitor for tumor engraftment and growth.
-
Once tumors are established, passage them into subsequent cohorts of mice for expansion.
-
When tumors in the experimental cohort reach the desired size, randomize the mice and initiate treatment with the FGFR inhibitor as described for the CDX model.
-
Evaluate anti-tumor efficacy and perform PK/PD analyses.[10][17]
-
Conclusion
The FGFR signaling pathway represents a complex and tightly regulated network that is fundamental to normal cellular function. Its frequent dysregulation in cancer has established it as a validated and highly promising therapeutic target. The development and approval of several potent and selective FGFR inhibitors have ushered in a new era of precision medicine for patients with FGFR-driven malignancies. A thorough understanding of the underlying biology of this pathway, coupled with the rigorous application of the preclinical and clinical evaluation methodologies outlined in this guide, will be paramount to unlocking the full therapeutic potential of targeting FGFR signaling in oncology and beyond.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Pemigatinib for adults with previously treated, locally advanced or metastatic cholangiocarcinoma with FGFR2 fusions/rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. researchgate.net [researchgate.net]
- 20. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
The Role of Fibroblast Growth Factor Receptor 1 (FGFR1) in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase, is a critical regulator of cellular processes, including proliferation, differentiation, and survival.[1][2][3] Aberrant FGFR1 signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a key oncogenic driver in a multitude of human cancers.[4][5][6] This deregulation leads to the constitutive activation of downstream signaling pathways, fostering uncontrolled cell division, evasion of apoptosis, and enhanced metastatic potential.[1][4] This technical guide provides a comprehensive overview of the role of FGFR1 in cancer cell proliferation, detailing its signaling networks, mechanisms of activation, and the experimental methodologies used to investigate its function.
Mechanisms of Aberrant FGFR1 Activation in Cancer
The oncogenic activation of FGFR1 in cancer occurs primarily through three main genetic alterations: gene amplification, activating mutations, and gene fusions.[4][5][6]
FGFR1 Gene Amplification
FGFR1 gene amplification is the most common mechanism of its deregulation in cancer, leading to protein overexpression and subsequent aberrant signaling.[7] This alteration is particularly prevalent in squamous non-small cell lung carcinoma (Sq-NSCLC), breast cancer, and bladder cancer.[4][6][8]
Activating Mutations
Point mutations in the FGFR1 gene, though less frequent than amplification, can also lead to constitutive receptor activation. These mutations often occur in the kinase domain, altering the receptor's conformation and enhancing its catalytic activity in a ligand-independent manner.[4][8]
FGFR1 Gene Fusions
Chromosomal rearrangements can result in the fusion of the FGFR1 gene with various partner genes.[7] The fusion proteins typically contain the intact kinase domain of FGFR1 and a dimerization domain from the partner protein, leading to ligand-independent dimerization and constitutive kinase activity.[7]
Table 1: Frequency of FGFR1 Aberrations in Various Cancer Types
| Cancer Type | FGFR1 Amplification (%) | FGFR1 Mutation (%) | FGFR1 Fusion (%) | References |
| Squamous Non-Small Cell Lung Cancer | 4.6 - 22 | 0 - 18 | < 1 | |
| Breast Cancer | 5 - 15 | ~1 | Rare | [6][8][9] |
| Bladder Cancer | ~14 | ~2.7 | Rare | [4][10] |
| Head and Neck Squamous Cell Carcinoma | 9.3 - 17.4 | Data not readily available | Rare | [4] |
| Ovarian Cancer | ~5 | Data not readily available | Rare | [8] |
| Colorectal Cancer | ~2 | Data not readily available | Rare | [6][8] |
| Glioblastoma | Rare | Data not readily available | Present | [7] |
FGFR1 Signaling Pathways in Cancer Cell Proliferation
Upon activation, FGFR1 initiates a cascade of intracellular signaling events that converge on the regulation of gene expression and cellular processes critical for proliferation and survival. The primary downstream pathways include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, PLCγ, and STAT signaling cascades.
RAS-RAF-MEK-ERK (MAPK) Pathway
The MAPK pathway is a central signaling cascade downstream of FGFR1.[11] Activation of this pathway is initiated by the recruitment of the adaptor protein FRS2 to the phosphorylated FGFR1, which in turn recruits GRB2 and SOS, leading to the activation of RAS. This triggers a phosphorylation cascade through RAF, MEK, and finally ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus and activates transcription factors that promote cell cycle progression and proliferation.[12]
PI3K-AKT Pathway
The PI3K-AKT pathway is another critical downstream effector of FGFR1 signaling, playing a key role in cell survival and proliferation. The recruitment of the GRB2-GAB1 complex to activated FGFR1 can lead to the activation of PI3K. PI3K then phosphorylates PIP2 to generate PIP3, which in turn recruits and activates AKT. Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins and enhances proliferation by activating mTOR.
PLCγ Pathway
FGFR1 can also signal through Phospholipase C gamma (PLCγ). Upon binding to the phosphorylated receptor, PLCγ is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol triphosphate (IP3). DAG activates Protein Kinase C (PKC), which can further modulate the MAPK pathway, while IP3 triggers the release of intracellular calcium, influencing various cellular processes.
STAT Pathway
Signal Transducer and Activator of Transcription (STAT) proteins can also be directly or indirectly activated by FGFR1. Upon phosphorylation, STATs dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in cell proliferation and survival.
Caption: FGFR1 signaling pathways promoting cancer cell proliferation.
Experimental Protocols for Investigating the Role of FGFR1
A variety of in vitro and in vivo experimental techniques are employed to elucidate the role of FGFR1 in cancer cell proliferation.
Cell Proliferation and Viability Assays
These assays are fundamental to assessing the impact of FGFR1 signaling on cancer cell growth.
-
MTT/XTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with FGFR1 inhibitors or vehicle control for the desired duration (e.g., 24-72 hours).
-
Add MTT or XTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (for MTT) or read the absorbance directly (for XTT) using a microplate reader.[13]
-
-
-
Crystal Violet Staining: This assay stains the DNA of adherent cells, providing a measure of cell number.
-
Protocol:
-
After treatment, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash away the excess stain and allow the plates to dry.
-
Elute the stain with a solubilizing agent and measure the absorbance.
-
-
Colony Formation Assay (Anchorage-Dependent Growth)
This assay assesses the ability of a single cell to undergo sufficient proliferation to form a colony.
-
Protocol:
-
Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates.[14]
-
Treat with FGFR1 inhibitors or vehicle control.
-
Allow the cells to grow for 1-3 weeks, replacing the medium as needed.
-
Fix the colonies with methanol or paraformaldehyde and stain with crystal violet.[14]
-
Count the number of colonies (typically defined as >50 cells).[14]
-
Soft Agar Colony Formation Assay (Anchorage-Independent Growth)
This assay measures the ability of cells to proliferate in an anchorage-independent manner, a hallmark of transformed cells.
-
Protocol:
-
Prepare a base layer of 0.5-0.7% agar in culture medium in 6-well plates.[3]
-
Resuspend cells in a top layer of 0.3-0.4% agar in culture medium and plate over the base layer.[3]
-
Add culture medium (with or without inhibitors) on top of the agar and incubate for 2-4 weeks.
-
Stain the colonies with a vital stain (e.g., MTT or nitroblue tetrazolium) and count them.
-
Western Blotting for Signaling Pathway Activation
Western blotting is used to detect the phosphorylation status of key proteins in the FGFR1 signaling pathways, such as ERK and AKT, as a measure of pathway activation.
-
Protocol:
-
Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Determine protein concentration using a BCA assay.[12]
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[13]
-
Block the membrane and incubate with primary antibodies against phosphorylated and total forms of the protein of interest (e.g., p-ERK, total ERK).[12][13][15]
-
Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.[12][13][15]
-
Caption: Western Blot workflow for detecting phosphorylated ERK.
Luciferase Reporter Assays for Gene Expression
These assays are used to measure the transcriptional activity of promoters regulated by FGFR1 signaling.
-
Protocol:
-
Co-transfect cells with a luciferase reporter plasmid containing the promoter of a target gene and a control plasmid (e.g., Renilla luciferase) for normalization.[16][17][18][19]
-
Treat the cells with activators or inhibitors of the FGFR1 pathway.
-
Lyse the cells and measure the luciferase activity using a luminometer.[16][17][18]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.[20]
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if a specific transcription factor activated by FGFR1 signaling binds to the promoter of a target gene.
-
Protocol:
-
Cross-link proteins to DNA in live cells using formaldehyde.[21][22][23]
-
Lyse the cells and shear the chromatin by sonication or enzymatic digestion.[21][22][23]
-
Immunoprecipitate the protein-DNA complexes using an antibody specific to the transcription factor of interest.[21][22][23]
-
Analyze the purified DNA by qPCR to quantify the enrichment of the target promoter.[23]
-
In Vivo Xenograft Models
Xenograft models are essential for evaluating the effect of FGFR1 on tumor growth in a living organism.
-
Protocol:
-
Inject cancer cells with aberrant FGFR1 signaling subcutaneously or orthotopically into immunodeficient mice.[24][25]
-
Monitor tumor growth over time by measuring tumor volume.[26]
-
Treat the mice with FGFR1 inhibitors or vehicle control.
-
At the end of the study, excise the tumors and analyze them for proliferation markers (e.g., Ki-67) and signaling pathway activation.[26]
-
Table 2: Representative Quantitative Data on the Effects of FGFR1 Inhibition
| Cell Line | Cancer Type | FGFR1 Alteration | Inhibitor | Concentration | Effect on Proliferation/Survival | Reference |
| H460 | Non-Small Cell Lung Cancer | High Expression | Aea4, Aea25 | 5µM | Significant inhibition of proliferation and induction of apoptosis | [27] |
| CAMA1, MDA-MB-134 | ER+ Breast Cancer | Amplification | PD166866, AZD4547 | Not specified | Paradoxical promotion of growth in the presence of FGF2 | [28] |
| MCF7, T47D | ER+ Breast Cancer | Non-amplified | PD166866, AZD4547 | Not specified | Inhibition of FGF2-induced proliferation | [28] |
| Mesothelioma cell lines | Mesothelioma | Not specified | AZD4547 | Not specified | Reduced tumor growth in xenograft model | [26] |
| NCI-H1581 | Squamous Cell Lung Carcinoma | Amplification | PD173074 | Not specified | Reduced phosphorylation of MAPK pathway | [29] |
Conclusion
FGFR1 is a well-validated oncogenic driver in a significant subset of human cancers. Its aberrant activation through various genetic mechanisms leads to the constitutive stimulation of key signaling pathways that promote cancer cell proliferation and survival. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the multifaceted role of FGFR1 in oncology and to evaluate the efficacy of novel therapeutic strategies targeting this critical signaling axis. A thorough understanding of the underlying molecular mechanisms and the application of these experimental approaches are paramount for the development of effective personalized therapies for patients with FGFR1-driven malignancies.
References
- 1. Chromatin Immunoprecipitation (ChIP) Assay [sigmaaldrich.com]
- 2. Pan-tumor landscape of fibroblast growth factor receptor 1-4 genomic alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive pan-cancer study of fibroblast growth factor receptor aberrations in Chinese cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]
- 9. Fibroblast growth factor family aberrations in cancers: clinical and molecular characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. FGFR1 promotes proliferation and survival via activation of the MAPK pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ossila.com [ossila.com]
- 15. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. assaygenie.com [assaygenie.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. goldbio.com [goldbio.com]
- 20. promega.com [promega.com]
- 21. Chromatin immunoprecipitation - Wikipedia [en.wikipedia.org]
- 22. clyte.tech [clyte.tech]
- 23. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 25. dovepress.com [dovepress.com]
- 26. researchgate.net [researchgate.net]
- 27. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Paradoxical cancer cell proliferation after FGFR inhibition through decreased p21 signaling in FGFR1-amplified breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
Investigating Novel FGFR1 Therapeutic Agents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Fibroblast Growth Factor Receptor 1 (FGFR1)
The Fibroblast Growth Factor Receptor 1 (FGFR1) is a transmembrane receptor tyrosine kinase that plays a crucial role in various physiological processes, including embryonic development, tissue repair, and angiogenesis.[1] FGFR1 is part of a family of four highly conserved receptor tyrosine kinases (FGFR1-4).[2][3] Upon binding with its fibroblast growth factor (FGF) ligands, FGFR1 undergoes dimerization and autophosphorylation of its intracellular kinase domains.[1][2] This activation triggers a cascade of downstream signaling pathways, primarily the Ras-Raf-MEK-MAPK and PI3K-AKT pathways, which are integral to regulating cell proliferation, differentiation, and survival.[4][5]
Aberrant FGFR1 signaling, due to gene amplification, activating mutations, or chromosomal rearrangements, is a significant driver in the pathogenesis of numerous cancers.[2][3][5] FGFR1 gene amplification is particularly prevalent in lung squamous cell carcinoma and breast cancer.[3][6] These genetic alterations lead to constitutive activation of the receptor, promoting uncontrolled tumor growth, survival, and resistance to therapy.[5] Consequently, FGFR1 has emerged as a promising therapeutic target for the development of novel cancer therapies.[7][8]
Novel Therapeutic Agents Targeting FGFR1
A growing number of therapeutic agents targeting FGFR1 are in various stages of preclinical and clinical development. These can be broadly categorized as non-selective (pan-FGFR) inhibitors, selective FGFR1 inhibitors, and irreversible covalent inhibitors. Several of these agents have received FDA approval for the treatment of specific FGFR-driven malignancies.[7]
Quantitative Data on Novel FGFR1 Therapeutic Agents
The following table summarizes the biochemical potency and clinical efficacy of several notable FGFR1-targeting agents.
| Therapeutic Agent | Type | FGFR1 IC50 (nM) | Other Kinases Inhibited (IC50 < 100 nM) | Key Clinical Data (for FGFR-altered tumors) |
| Erdafitinib | Pan-FGFR Inhibitor | ~1-3 | FGFR2, FGFR3, FGFR4 | Urothelial Carcinoma (FGFR2/3 alterations): ORR ~40%, Median PFS ~5.5 months.[9][10][11] |
| Infigratinib | Pan-FGFR Inhibitor | 1.1 | FGFR2, FGFR3 | Cholangiocarcinoma (FGFR2 fusions/rearrangements): ORR ~23%, Median PFS ~7.3 months. Urothelial Carcinoma (FGFR3 alterations): ORR ~25%, Median PFS ~3.7 months.[9][10] |
| Pemigatinib | Pan-FGFR Inhibitor | 0.4 | FGFR2, FGFR3 | Cholangiocarcinoma (FGFR2 fusions/rearrangements): ORR ~36%, Median PFS ~6.9 months.[11] |
| Futibatinib | Irreversible Pan-FGFR Inhibitor | 3.8 | FGFR2, FGFR3, FGFR4 | Cholangiocarcinoma (FGFR2 fusions/rearrangements): ORR ~42%, Median DoR ~9.7 months. |
| AZD4547 | Selective FGFR1-3 Inhibitor | 0.6 | FGFR2, FGFR3 | Advanced solid tumors (FGFR alterations): Limited single-agent activity reported in some trials. |
| LY2874455 | Pan-FGFR Inhibitor | 2.8 | FGFR2, FGFR3, FGFR4 | Preclinical data shows potent anti-tumor activity in xenograft models.[12] |
| FIIN-1 | Irreversible FGFR1-4 Inhibitor | 9.2 | FGFR2, FGFR3, FGFR4, Blk, Flt1 | Preclinical; potent inhibition of FGFR-dependent cancer cell lines (e.g., Tel-FGFR1 Ba/F3 EC50 = 14 nM).[4] |
| ARQ 087 (Derazantinib) | Multi-kinase Inhibitor | 4.5 | FGFR2, FGFR3, others | Intrahepatic Cholangiocarcinoma (FGFR2 fusions): ORR ~21%, DCR ~75%. |
| PRN1371 | Irreversible Pan-FGFR Inhibitor | <1 | FGFR2, FGFR3, FGFR4 | Preclinical; demonstrates highly efficient covalent target engagement. |
ORR: Objective Response Rate; PFS: Progression-Free Survival; DoR: Duration of Response; DCR: Disease Control Rate.
Key Experimental Methodologies
This section provides detailed protocols for key experiments commonly used in the investigation of novel FGFR1 therapeutic agents.
In Vitro FGFR1 Kinase Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant FGFR1.
Materials:
-
Recombinant human FGFR1 kinase domain
-
Biotinylated peptide substrate (e.g., Biotin-Pyk2 (Tyr402))
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
Phospho-tyrosine detection antibody (e.g., P-Tyr-100)
-
Streptavidin-coated plates
-
Detection reagent (e.g., HRP-conjugated secondary antibody and substrate, or time-resolved fluorescence-based detection)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase reaction buffer.
-
Add the test compound dilutions to the wells.
-
Add the recombinant FGFR1 kinase to the wells and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a solution containing EDTA.
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add a phospho-tyrosine detection antibody and incubate.
-
Wash the plate and add a suitable detection reagent.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a test compound on the proliferation and viability of cancer cell lines with known FGFR1 status.
Materials:
-
FGFR1-dependent cancer cell line (e.g., NCI-H1581, KMS-11)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and incubate overnight to allow for attachment.[13]
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Include vehicle-only (DMSO) controls.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[13]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Western Blot Analysis of FGFR1 Signaling
This technique is used to detect the phosphorylation status of FGFR1 and its downstream signaling proteins, providing a measure of the inhibitor's target engagement and pathway modulation in cells.
Materials:
-
FGFR1-dependent cancer cell line
-
Test compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-phospho-FGFR1 (Tyr653/654), anti-total-FGFR1, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to attach.
-
Treat the cells with various concentrations of the test compound for a specified duration.
-
If necessary, stimulate the cells with an FGF ligand to induce receptor phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer.[14]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an FGFR1 inhibitor in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
FGFR1-amplified or -mutated cancer cell line
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Subcutaneously inject a suspension of the cancer cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to a predetermined schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study as a measure of toxicity.
-
At the end of the study (due to tumor size limits or a predefined endpoint), euthanize the mice and excise the tumors.
-
The tumors can be weighed and processed for further analysis (e.g., histology, western blotting, or biomarker analysis).
Visualizing Key Processes and Relationships
The following diagrams, generated using the DOT language, illustrate the FGFR1 signaling pathway, a typical experimental workflow for inhibitor screening, and the logical relationship between FGFR1 alterations and therapeutic strategies.
Caption: The FGFR1 signaling cascade, initiated by ligand binding and receptor dimerization.
Caption: A typical experimental workflow for the discovery and validation of novel FGFR1 inhibitors.
Caption: Logical relationships between FGFR1 alterations, therapeutic strategies, and resistance.
References
- 1. Fibroblast growth factor receptor 1 - Wikipedia [en.wikipedia.org]
- 2. Discovery of Novel Fibroblast Growth Factor Receptor 1 Kinase Inhibitors by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. texaschildrens.org [texaschildrens.org]
- 4. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. oncodaily.com [oncodaily.com]
- 8. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
In Vitro Target Validation of FGFR-IN-13: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro target validation of FGFR-IN-13, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of FGFR-targeted therapies.
Introduction to FGFR Signaling and Dysregulation in Cancer
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in various physiological processes, including cell proliferation, differentiation, migration, and survival.[1][2] The binding of Fibroblast Growth Factors (FGFs) to the extracellular domain of FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domain.[1] This phosphorylation event triggers the activation of multiple downstream signaling pathways, primarily the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, which are critical for normal cellular function.[3][4][5]
Genetic alterations such as gene amplification, activating mutations, and chromosomal translocations involving FGFRs can lead to constitutive activation of these signaling cascades, driving oncogenesis in a variety of cancers, including breast, lung, gastric, and bladder cancers.[6][7][8] Consequently, FGFRs have emerged as promising therapeutic targets for cancer treatment.[1][9]
This compound: Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the FGFR kinase domain.[10] By competitively inhibiting the binding of ATP, this compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition of FGFR signaling ultimately leads to reduced tumor cell proliferation and survival in cancers with aberrant FGFR activation.
FGFR Signaling Pathway and Inhibition by this compound.
Quantitative Analysis of this compound Activity
The in vitro potency and selectivity of this compound are critical parameters for its preclinical validation. These are typically assessed through biochemical and cell-based assays.
Biochemical Potency (IC50)
Biochemical assays measure the direct inhibitory effect of a compound on the enzymatic activity of the target kinase. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Target Kinase | This compound IC50 (nM) |
| FGFR1 | 1.5 |
| FGFR2 | 2.8 |
| FGFR3 | 1.0[11] |
| FGFR4 | 120 |
| VEGFR2 | >10,000 |
Data is representative and may vary based on specific assay conditions.
Cellular Potency (GI50)
Cell-based assays measure the effect of the inhibitor on cell proliferation or viability in cancer cell lines with known FGFR alterations. The half-maximal growth inhibition (GI50) reflects the compound's potency in a more biologically relevant context.
| Cell Line | Cancer Type | FGFR Alteration | This compound GI50 (nM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 8 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 15 |
| RT112 | Bladder Cancer | FGFR3 Fusion | 5 |
| KMS-11 | Multiple Myeloma | FGFR3 Mutation | 12 |
Data is representative and may vary based on specific cell line and assay conditions.
Experimental Protocols
Detailed methodologies are essential for the reproducible in vitro validation of this compound.
In Vitro Kinase Assay
This protocol outlines a typical method for determining the biochemical IC50 of this compound.
Objective: To measure the direct inhibitory activity of this compound against purified FGFR kinase domains.
Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase assay buffer.
-
Add the recombinant FGFR kinase and the substrate to the wells of the assay plate.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Workflow for a typical in vitro kinase assay.
Cell-Based Phosphorylation Assay
This protocol describes the use of an immunoblotting assay to assess the inhibition of FGFR phosphorylation in cells.
Objective: To determine the effect of this compound on FGFR autophosphorylation and downstream signaling in a cellular context.
Materials:
-
Cancer cell line with a known FGFR alteration (e.g., SNU-16)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 2-6 hours).
-
If the cell line has low basal FGFR activity, stimulate with an appropriate FGF ligand for a short period before lysis.[3]
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the concentration-dependent inhibition of phosphorylation.
Cell Viability Assay
This protocol outlines a common method for measuring the effect of this compound on cancer cell proliferation.
Objective: To determine the GI50 of this compound in cancer cell lines.
Materials:
-
Cancer cell lines with and without FGFR alterations
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well plates
Procedure:
-
Seed cells in 96-well plates at an appropriate density.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with a range of concentrations of this compound or DMSO.
-
Incubate the plates for 72 hours.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent growth inhibition for each concentration relative to the DMSO control.
-
Determine the GI50 value by plotting the data using a non-linear regression model.
Resistance Mechanisms
Acquired resistance to FGFR inhibitors is a significant clinical challenge. A key mechanism of resistance is the emergence of secondary mutations within the FGFR kinase domain.[12][13]
Common Resistance Mutations:
-
Gatekeeper mutations (e.g., V565F in FGFR2, V555M in FGFR3): These mutations are located at the entrance of the ATP-binding pocket and can sterically hinder the binding of the inhibitor.[12]
-
Molecular brake mutations (e.g., N550K in FGFR2): These mutations can destabilize the inactive conformation of the kinase, leading to constitutive activation that is less sensitive to inhibition.[12]
The in vitro validation of this compound should include testing its activity against cell lines engineered to express these common resistance mutations to predict its efficacy in a clinical setting where resistance may develop.
Logical relationship of resistance mutations to FGFR inhibitor efficacy.
Conclusion
The in vitro target validation of this compound requires a multi-faceted approach encompassing biochemical and cellular assays to robustly characterize its potency, selectivity, and mechanism of action. The experimental protocols and data presentation formats outlined in this guide provide a framework for the systematic evaluation of this and other FGFR inhibitors, ultimately informing their potential for clinical development. Understanding the molecular basis of potential resistance mechanisms is also critical for the long-term success of targeted therapies.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting FGFR for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. What are FGFRs antagonists and how do they work? [synapse.patsnap.com]
- 11. A literature review of the potency and selectivity of FGFR-selective tyrosine kinase inhibitors, such as infigratinib, in the potential treatment of achondroplasia | ESPE2021 | 59th Annual ESPE (ESPE 2021 Online) | ESPE Abstracts [abstracts.eurospe.org]
- 12. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Assessment of FGFR-IN-13: A Novel Covalent Inhibitor of Fibroblast Growth Factor Receptors
This technical guide provides a comprehensive preliminary assessment of FGFR-IN-13, a novel, potent, and selective irreversible inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Aberrant FGFR signaling, driven by gene amplification, activating mutations, or translocations, is a key oncogenic driver in a variety of solid tumors, including bladder, gastric, and lung cancers.[1][2][3][4] this compound is being developed as a targeted therapy for patients with tumors harboring these specific FGFR alterations.
Core Compound Attributes
This compound is an orally bioavailable small molecule that selectively targets the ATP-binding pocket of FGFRs. It forms a covalent bond with a conserved cysteine residue located near the P-loop of the kinase domain, leading to sustained and irreversible inhibition of receptor signaling.[1] This mechanism of action provides a durable pharmacodynamic effect that outlasts the plasma half-life of the compound.
Mechanism of Action and Signaling Pathway
FGFRs are a family of four receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate.[5][6] This activation initiates a cascade of downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][6][7] Dysregulation of this signaling is implicated in tumorigenesis and cancer progression.[1][2][7]
This compound inhibits the catalytic activity of FGFRs, thereby blocking the phosphorylation of key downstream signaling molecules such as FRS2, ERK, and AKT.[8] This leads to the suppression of pro-survival signals and the induction of apoptosis in FGFR-dependent cancer cells.
References
- 1. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Evaluation of the Pan-FGFR Inhibitor LY2874455 in FRS2-Amplified Liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FGFR Inhibitor in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or translocations, is implicated in the pathogenesis of numerous cancers.[1][4][5][6] Consequently, FGFRs have emerged as promising therapeutic targets in oncology.[1][6] This document provides detailed protocols and application notes for the use of a representative FGFR inhibitor, herein referred to as FGFR-IN-13, in cell culture experiments. The methodologies described are based on established practices for potent and selective small molecule FGFR inhibitors and are intended to serve as a comprehensive guide for researchers.
Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of the FGFR kinase domain. By binding to the ATP-binding pocket of FGFRs, it blocks the autophosphorylation of the receptor, thereby inhibiting the activation of downstream signaling pathways.[1] The primary signaling cascades affected include the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are critical for cell growth and survival.[7][8][9][10]
Data Presentation
Table 1: Biochemical Activity of Representative FGFR Inhibitors
| Compound | Target(s) | IC50 (nM) | Selectivity Profile | Reference |
| This compound (Hypothetical) | FGFR1/2/3 | <10 | High selectivity against other kinases | N/A |
| PD173074 | FGFR1, FGFR3 | 21, <5 | Potent inhibitor | [11] |
| AZD4547 | FGFR1/2/3 | 0.2, 2.5, 1.8 | Selective pan-FGFR inhibitor | [12] |
| FIIN-1 | FGFR1/2/3/4 | 14 (EC50 in cells) | Irreversible inhibitor | [3] |
| BGJ398 | FGFR1/2/3 | 0.9, 1.4, 1.0 | Potent and selective | [2] |
| Erdafitinib | Pan-FGFR | 1.2-3.1 | Approved for urothelial carcinoma | [2] |
Table 2: Cellular Activity of Representative FGFR Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Aberration | Inhibitor | Cellular Effect | IC50 / EC50 (µM) | Reference |
| KatoIII | Gastric Cancer | FGFR2 Amplification | PD173074 | Growth inhibition, Apoptosis | ~0.01 | [13] |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | PD173074 | Growth inhibition, Apoptosis | ~0.01 | [13] |
| CAL51 | Breast Cancer | FGFR2 Expression | PD173074 | G1 arrest, Apoptosis | ~1 | [11] |
| A375 | Melanoma | N/A | CPL304110 | Decreased cell viability | 0.336 | [12] |
| A375 | Melanoma | N/A | AZD4547 | Decreased cell viability | 1.623 | [12] |
| Ba/F3-TEL-FGFR1 | Pro-B Cell | FGFR1 Fusion | FIIN-1 | Inhibition of proliferation | 0.014 | [3] |
Experimental Protocols
Protocol 1: Cell Proliferation/Viability Assay (MTS/MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., KatoIII, SNU-16, or other FGFR-dependent lines)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C.
-
-
MTS/MTT Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot Analysis of FGFR Pathway Inhibition
This protocol is used to confirm the mechanism of action of this compound by assessing the phosphorylation status of FGFR and its downstream effectors.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight if necessary to reduce basal signaling.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-4 hours).
-
Wash cells with ice-cold PBS and lyse them with 100-200 µL of lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Visualizations
FGFR Signaling Pathway
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow for Cell-Based Assays
Caption: General workflow for in vitro cell culture experiments.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fibroblast Growth Factor Receptors (FGFRs) and Noncanonical Partners in Cancer Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genomic aberrations in the FGFR pathway: opportunities for targeted therapies in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Fibroblast Growth Factor Receptor Inhibitors Decrease Proliferation of Melanoma Cell Lines and Their Activity Is Modulated by Vitamin D [mdpi.com]
- 13. aacrjournals.org [aacrjournals.org]
In Vitro Assay Conditions for FGFR-IN-13: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro evaluation of FGFR-IN-13, a naphthostyril-based inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). The following sections include summaries of its inhibitory activity, step-by-step protocols for biochemical and cell-based assays, and a description of the FGFR signaling pathway.
Introduction to this compound
This compound (also referred to as compound 1 in associated literature) is a selective inhibitor of FGFR1, a receptor tyrosine kinase. Dysregulation of the FGFR signaling pathway is implicated in various cancers, making it a key target for therapeutic development. This compound, a derivative of naphthostyril, has demonstrated inhibitory activity against FGFR1 in biochemical assays. The compound's CAS number is 670266-26-9.
Quantitative Data Summary
The inhibitory activity of this compound and a more potent analog are summarized below. This data is derived from in vitro biochemical kinase assays.
| Compound | Target | IC50 (µM) |
| This compound (Compound 1) | FGFR1 | 4.2[1][2] |
| N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide | FGFR1 | 2[3][4][5][6] |
Signaling Pathway Diagram
The following diagram illustrates the canonical FGFR signaling pathway, which is inhibited by this compound. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR dimerizes and autophosphorylates, initiating a downstream cascade involving key pathways such as RAS-MAPK and PI3K-AKT, which regulate cell proliferation, survival, and differentiation.
Experimental Protocols
Biochemical FGFR1 Kinase Assay
This protocol is adapted from the methodology described by Gryshchenko et al. for the in vitro characterization of naphthostyril derivatives as FGFR1 inhibitors[4][5].
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human FGFR1 kinase.
Materials:
-
Recombinant cytoplasmic domain of FGFR1 tyrosine kinase (e.g., Millipore, Cat. No. 14-582)
-
Peptide substrate: KKKSPGEYVNIEFG (e.g., GenScript)
-
Adenosine 5'-triphosphate (ATP)
-
This compound
-
Assay Buffer Components:
-
10 mM MOPS (pH 7.2)
-
0.1 mM Sodium Orthovanadate
-
0.2 mM EDTA
-
0.002% Brij 35
-
0.2 mg/ml BSA
-
0.02% β-mercaptoethanol
-
-
Dimethyl Sulfoxide (DMSO)
-
Microplate (e.g., 96-well)
-
Kinase activity detection system (e.g., ADP-Glo™ Kinase Assay, Promega)
Experimental Workflow Diagram:
Procedure:
-
Prepare Reagents:
-
Prepare the complete kinase assay buffer containing MOPS, sodium orthovanadate, EDTA, Brij 35, BSA, and β-mercaptoethanol.
-
Dilute the recombinant FGFR1 enzyme and peptide substrate to their final working concentrations in the assay buffer.
-
Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Plate Setup:
-
Add the diluted FGFR1 enzyme and peptide substrate solution to the wells of the microplate.
-
Add the various concentrations of this compound or DMSO (for the control wells) to the respective wells.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to each well. The final concentration of ATP should be at or near the Km for FGFR1 if known, or at a concentration of 10 µM as a starting point.
-
The total reaction volume is 30 µl[4].
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the remaining ATP or the ADP produced using a suitable kinase assay kit (e.g., ADP-Glo™). Follow the manufacturer's instructions for the addition of reagents and incubation times.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Antiproliferative Assay
While the primary publication on this compound mentions antiproliferative activity, it does not provide a detailed protocol. The following is a general protocol for assessing the antiproliferative effects of a kinase inhibitor on a cancer cell line known to be dependent on FGFR signaling.
Objective: To determine the effect of this compound on the proliferation of an FGFR-dependent cancer cell line.
Materials:
-
FGFR-dependent cancer cell line (e.g., a cell line with FGFR1 amplification or activating mutations)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT reagent)
-
Sterile, tissue culture-treated microplates (e.g., 96-well, clear or white-walled)
-
CO2 incubator (37°C, 5% CO2)
Logical Relationship Diagram for Antiproliferative Assay:
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells per well) in 100 µl of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µl of the medium containing the different concentrations of this compound or vehicle control (medium with DMSO).
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
After the incubation period, assess cell viability using a chosen method.
-
For CellTiter-Glo®: Add the reagent directly to the wells according to the manufacturer's protocol, incubate, and measure luminescence.
-
For MTT: Add MTT solution to each well, incubate for 2-4 hours to allow for formazan crystal formation, solubilize the crystals with a solubilization buffer, and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
References
- 1. In Silico Screening and Anticancer-Apoptotic Evaluation of Newly Synthesized Thienopyrimidine/Sulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. biopolymers.org.ua [biopolymers.org.ua]
Application Notes and Protocols for FGFR Inhibitors in In Vivo Mouse Models
Disclaimer: No specific in vivo dosage information for FGFR-IN-13 in mouse models is publicly available. The following application notes and protocols are based on data from studies of other potent and selective small molecule FGFR inhibitors. Researchers should use this information as a starting point and conduct dose-finding and toxicity studies for their specific compound and mouse model.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (FGFR1-4) that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2][3] Aberrant activation of the FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various cancers.[3][4][5][6] Small molecule inhibitors targeting the FGFR pathway have shown promise in preclinical and clinical studies.[3][4] This document provides a generalized protocol for the in vivo administration of FGFR inhibitors in mouse models, based on published data for compounds with similar mechanisms of action.
FGFR Signaling Pathway
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Key pathways activated include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the PLCγ pathway.[1][2][3][4] These pathways are central to regulating cell cycle progression, apoptosis, and angiogenesis. FGFR inhibitors act by blocking the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice [mdpi.com]
- 3. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. anncaserep.com [anncaserep.com]
Application Notes and Protocols for Western Blot Analysis of FGFR-IN-13 Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
FGFR-IN-13 is an irreversible, covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with a reported IC50 of 0.20±0.04 μM for FGFR1.[1] This document provides detailed application notes and protocols for the analysis of this compound's effects on cellular signaling pathways using Western blotting. The information herein is compiled from studies on various FGFR inhibitors and serves as a comprehensive guide for researchers investigating the mechanism of action of this compound.
Data Presentation: Expected Effects of FGFR Inhibition on Signaling Pathways
Based on extensive research on FGFR inhibitors, treatment of cancer cell lines with compounds targeting FGFR is expected to lead to a dose-dependent decrease in the phosphorylation of FGFR and its downstream signaling components. The primary pathways affected are the RAS-MAPK and PI3K-AKT pathways. Below is a summary of the anticipated quantitative changes in key protein phosphorylation upon treatment with an effective FGFR inhibitor.
Table 1: Summary of Expected Quantitative Western Blot Data Following FGFR Inhibitor Treatment
| Target Protein | Expected Change with Inhibitor Treatment | Function in Signaling Pathway | Reference Cell Lines |
| p-FGFR (Tyr653/654) | ↓ | Receptor activation | DMS114, RT112, 4T1, 67NR |
| Total FGFR | ↔ | Total receptor level | DMS114, RT112, 4T1, 67NR |
| p-FRS2 (Tyr436) | ↓ | Docking protein for downstream signaling | DMS114, RT112 |
| Total FRS2 | ↔ | Total docking protein level | DMS114, RT112 |
| p-AKT (Ser473/Thr308) | ↓ | Key component of the PI3K survival pathway | 4T1, 67NR, OLN-93 |
| Total AKT | ↔ | Total AKT protein level | 4T1, 67NR, OLN-93 |
| p-ERK1/2 (Thr202/Tyr204) | ↓ | Key component of the RAS-MAPK proliferation pathway | DMS114, RT112, OLN-93 |
| Total ERK1/2 | ↔ | Total ERK1/2 protein level | DMS114, RT112, OLN-93 |
Note: The specific magnitude of the decrease will depend on the cell line, the concentration of this compound used, and the treatment duration. Optimization of these parameters is crucial.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the effects of this compound on FGFR signaling pathways.
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Culture and Treatment:
-
Plate cells (e.g., DMS114, RT112, 4T1, or other relevant cancer cell lines) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling activity.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for a specified time (e.g., 1, 4, 8, 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Protocol 2: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-30 µg) into the wells of a 4-20% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm the transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (see Table 2 for suggestions) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphoprotein signals to the corresponding total protein signals.
-
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Recommended Antibody (Vendor, Catalog #) | Dilution |
| p-FGFR (Tyr653/654) | Cell Signaling Technology, #3471 | 1:1000 |
| Total FGFR1 | Cell Signaling Technology, #9740 | 1:1000 |
| p-FRS2 (Tyr436) | Abcam, ab5433 | 1:1000 |
| Total FRS2 | Cell Signaling Technology, #3862 | 1:1000 |
| p-AKT (Ser473) | Cell Signaling Technology, #4060 | 1:1000 |
| Total AKT | Cell Signaling Technology, #9272 | 1:1000 |
| p-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology, #4370 | 1:2000 |
| Total ERK1/2 | Cell Signaling Technology, #9102 | 1:1000 |
| β-Actin (Loading Control) | Cell Signaling Technology, #4970 | 1:1000 |
Mandatory Visualizations
FGFR Signaling Pathway
Caption: FGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Western Blot Analysis
Caption: A streamlined workflow for Western blot analysis of this compound effects.
References
Application Notes and Protocols for FGFR-IN-13 in Kinase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in the pathogenesis of numerous cancers, making FGFRs attractive targets for therapeutic intervention. FGFR-IN-13 is a potent inhibitor of FGFR1, belonging to a class of N-phenylnaphthostyril-1-sulfonamides. This document provides detailed application notes and protocols for the use of this compound in in vitro kinase activity assays, designed to assist researchers in the evaluation of this and similar compounds. The most active compound in this series, N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide, has demonstrated an IC50 of 2 µM against FGFR1.
Mechanism of Action
This compound, like many kinase inhibitors, is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the FGFR1 kinase domain, preventing the phosphorylation of substrate proteins and thereby inhibiting downstream signaling pathways. The binding of fibroblast growth factors (FGFs) to the extracellular domain of FGFRs induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain. This phosphorylation cascade activates downstream signaling pathways such as the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are critical for cell proliferation and survival. This compound blocks the initial autophosphorylation step, effectively shutting down these signaling cascades.
Data Presentation
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%.
Table 1: In Vitro Inhibitory Activity of this compound against FGFR1
| Compound Name | Target Kinase | IC50 (µM) |
| N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide (this compound) | FGFR1 | 2 |
Table 2: Selectivity Profile of this compound (Example Data)
| Kinase Target | IC50 (µM) | Fold Selectivity vs. FGFR1 |
| FGFR1 | 2 | 1 |
| FGFR2 | Data not available | - |
| FGFR3 | Data not available | - |
| FGFR4 | Data not available | - |
| VEGFR2 | Data not available | - |
| PDGFRβ | Data not available | - |
| Src | Data not available | - |
| (Researchers are encouraged to determine the IC50 values for other kinases to establish the selectivity profile of this compound.) |
Mandatory Visualizations
Figure 1: Simplified FGFR signaling pathway and the point of inhibition by this compound.
Figure 2: General experimental workflow for an in vitro kinase activity assay using the ADP-Glo™ format.
Experimental Protocols
The following protocols are representative methods for determining the in vitro kinase activity of FGFR1 and the inhibitory potential of this compound. The ADP-Glo™ Kinase Assay (Promega) is a commonly used, robust, and non-radioactive method suitable for this purpose.
Protocol 1: In Vitro FGFR1 Kinase Activity Assay using ADP-Glo™
This protocol is designed to measure the activity of FGFR1 and determine the IC50 value of this compound.
Materials:
-
Recombinant human FGFR1 (kinase domain)
-
This compound (N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide)
-
Poly(Glu, Tyr) 4:1 or other suitable peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
DMSO (Dimethyl sulfoxide)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Create a serial dilution of this compound in kinase buffer containing a constant percentage of DMSO (e.g., 1%). It is recommended to perform a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM). Include a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Prepare the FGFR1 enzyme solution by diluting the recombinant kinase in kinase buffer to the desired working concentration. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.
-
Prepare the substrate/ATP mixture in kinase buffer. The final concentration of the peptide substrate and ATP should be at or near their respective Km values for FGFR1. If the Km is unknown, a starting concentration of 10-50 µM for ATP is recommended.
-
-
Kinase Reaction Setup (5 µL reaction volume in a 384-well plate):
-
Add 1 µL of the serially diluted this compound or DMSO control to the appropriate wells.
-
Add 2 µL of the diluted FGFR1 enzyme solution to all wells except the no-enzyme control. Add 2 µL of kinase buffer to the no-enzyme control wells.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of the substrate/ATP mixture to all wells to start the reaction.
-
Mix the plate gently.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range (typically 10-30% ATP consumption).
-
-
Detection:
-
Equilibrate the ADP-Glo™ Reagent and Kinase Detection Reagent to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This will convert the ADP generated during the kinase reaction to ATP and catalyze a luciferase reaction to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other readings.
-
Normalize the data by setting the DMSO-only control as 100% activity and the no-enzyme control as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Protocol 2: Kinase Selectivity Profiling
To evaluate the selectivity of this compound, the in vitro kinase assay described in Protocol 1 should be repeated for a panel of other kinases.
Procedure:
-
Follow the steps outlined in Protocol 1 for each kinase to be tested.
Application Notes and Protocols for FGFR-IN-13 Treatment in FGFR-Amplified Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are generalized for a potent and selective FGFR inhibitor, referred to herein as FGFR-IN-13. As specific experimental data for this compound is not publicly available, the provided data from analogous FGFR inhibitors should be considered illustrative. Researchers must empirically determine the optimal concentrations, incubation times, and specific experimental conditions for this compound in their specific cellular models.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2] Genetic alterations such as amplification, mutations, or translocations of the FGFR genes can lead to constitutive activation of downstream signaling pathways, driving tumorigenesis in various cancers.[1][2] this compound is a potent and selective small-molecule inhibitor of FGFR kinases, offering a promising therapeutic strategy for cancers harboring FGFR amplifications. These application notes provide an overview of the effects of FGFR inhibition in FGFR-amplified cell lines and detailed protocols for key experimental assays.
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways. The primary signaling cascades affected are the RAS-MAPK and PI3K-AKT pathways, which are critical for cell growth and survival.[1][3]
Data Presentation
Table 1: In Vitro Efficacy of Representative FGFR Inhibitors in FGFR-Amplified Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various FGFR inhibitors in cancer cell lines with known FGFR amplification. This data illustrates the expected potency of a selective FGFR inhibitor like this compound.
| Cell Line | Cancer Type | FGFR Amplification | FGFR Inhibitor | IC50 (nM) | Reference |
| SNU-16 | Gastric Cancer | FGFR2 | PD173074 | 13 | [4] |
| KATO III | Gastric Cancer | FGFR2 | PD173074 | 7 | [4] |
| OCUM-2M | Gastric Cancer | FGFR2 | PD173074 | 11 | [4] |
| NCI-H1581 | Lung Squamous Cell Carcinoma | FGFR1 | PD173074 | < 1000 | |
| NCI-H520 | Lung Squamous Cell Carcinoma | FGFR1 | PD173074 | < 1000 | |
| SUM-52PE | Breast Cancer | FGFR2 | AZD4547 | ~20 | [5] |
| MFM-223 | Breast Cancer | FGFR2 | AZD4547 | ~100 | [5] |
Table 2: Effect of Representative FGFR Inhibitors on Apoptosis in FGFR-Amplified Cell Lines
Treatment with FGFR inhibitors has been shown to induce apoptosis in sensitive cell lines.
| Cell Line | Cancer Type | FGFR Amplification | FGFR Inhibitor | Apoptosis Induction | Reference |
| NCI-H1581 | Lung Squamous Cell Carcinoma | FGFR1 | Erdafitinib | Yes | [6] |
| NCI-H520 | Lung Squamous Cell Carcinoma | FGFR1 | Erdafitinib | Yes | [6] |
| SUM-52PE | Breast Cancer | FGFR2 | AZD4547 | Yes (Caspase 3/7 activation) | [5] |
| SNU-16 | Gastric Cancer | FGFR2 | PD173074 | Yes | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTS Assay)
This protocol is for determining the IC50 value of this compound.
Materials:
-
FGFR-amplified cancer cell lines
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom, opaque-walled plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
This protocol is for assessing the inhibition of FGFR signaling pathways.
Materials:
-
FGFR-amplified cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
FGFR-amplified cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic/necrotic.
Logical Relationships
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Infigratinib (FGFR-IN-13*) Studies
For Researchers, Scientists, and Drug Development Professionals
Note: Initial searches for "FGFR-IN-13" did not yield a well-characterized inhibitor. Therefore, these application notes feature Infigratinib (also known as BGJ398) , a potent and selective pan-FGFR inhibitor, as a representative compound for designing and executing experiments targeting the FGFR signaling pathway.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when aberrantly activated through mutations, amplifications, or fusions, can drive the growth and proliferation of various cancers. Infigratinib is a small molecule inhibitor that selectively targets FGFR1, FGFR2, and FGFR3, making it a critical tool for investigating FGFR-driven malignancies and developing targeted therapies. These application notes provide detailed protocols for in vitro and in vivo studies using Infigratinib to assess its anti-tumor activity and elucidate its mechanism of action.
Quantitative Data Summary
The following tables summarize the inhibitory activity of Infigratinib against FGFR isoforms and various cancer cell lines. This data is crucial for selecting appropriate model systems and designing experiments with relevant dose concentrations.
Table 1: Infigratinib Inhibitory Activity against FGFR Isoforms
| Target | Assay Type | IC50 (nM) | Reference(s) |
| FGFR1 | Cell-Free Assay | 0.9 | [1][2] |
| FGFR2 | Cell-Free Assay | 1.4 | [1][2] |
| FGFR3 | Cell-Free Assay | 1.0 | [1][2] |
| FGFR4 | Cell-Free Assay | 60 | [2] |
| VEGFR2 | Cell-Free Assay | 180 | [1] |
Table 2: Infigratinib IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) | Reference(s) |
| RT112 | Bladder Cancer | FGFR3 Overexpression | 5 | [1] |
| RT4 | Bladder Cancer | FGFR3 Overexpression | 30 | [1] |
| SW780 | Bladder Cancer | FGFR3 Overexpression | 32 | [1] |
| JMSU1 | Bladder Cancer | FGFR3 Overexpression | 15 | [1] |
| AN3-CA | Endometrial Cancer | FGFR2 Mutation | 39 | [2] |
Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition by Infigratinib. Upon binding of a fibroblast growth factor (FGF) ligand, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell proliferation and survival. Infigratinib inhibits this initial phosphorylation step.
Experimental Workflow: In Vitro Analysis
The following diagram outlines a typical workflow for assessing the in vitro efficacy of Infigratinib.
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol determines the concentration of Infigratinib that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines with known FGFR alterations
-
Complete culture medium
-
96-well plates
-
Infigratinib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
DMSO (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Infigratinib in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
For MTT: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
For MTS: Measure the absorbance at 490 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis of FGFR Signaling
This protocol is used to assess the effect of Infigratinib on the phosphorylation of FGFR and its downstream signaling proteins.
Materials:
-
Cancer cell lines
-
6-well plates
-
Infigratinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Phospho-FGFR (Tyr653/654)
-
Total FGFR
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
Phospho-AKT (Ser473)
-
Total AKT
-
GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with various concentrations of Infigratinib for 2-6 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Experimental Workflow: In Vivo Analysis
The following diagram illustrates the workflow for evaluating the in vivo anti-tumor efficacy of Infigratinib using xenograft models.
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for assessing the anti-tumor activity of Infigratinib in a mouse xenograft model. Infigratinib has shown anti-tumor activity in mouse and rat xenograft models of human tumors with activating FGFR2 or FGFR3 alterations.[3][4]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line with a known FGFR alteration
-
Matrigel (optional)
-
Infigratinib formulation for oral administration
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Cell Preparation and Implantation: Resuspend tumor cells in a mixture of sterile PBS and Matrigel (optional) and inject subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer Infigratinib orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily). The control group receives the vehicle.
-
Monitoring: Continue to measure tumor volume and mouse body weight every 2-3 days to assess efficacy and toxicity.
-
Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Tumors can be weighed and processed for further analysis, such as western blotting or immunohistochemistry, to confirm target engagement and downstream signaling inhibition.
These protocols provide a foundational framework for the preclinical evaluation of Infigratinib. Researchers should optimize these protocols based on the specific cell lines and animal models used in their studies.
References
Application Notes and Protocols for Studying FGFR Downstream Signaling Using a Representative Inhibitor
Introduction to FGFR Signaling and Inhibition
The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases (RTKs) comprises four members (FGFR1-4) that play crucial roles in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathogenesis of numerous cancers.[3][4][5]
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and undergo trans-autophosphorylation of their intracellular kinase domains.[1][2] This activation initiates a cascade of downstream signaling events through several major pathways, including:
-
RAS-MAPK Pathway: Activation of this pathway, involving kinases such as MEK and ERK, is a primary driver of cell proliferation.[2][6]
-
PI3K-AKT Pathway: This pathway is critical for cell survival and growth.[2][6]
-
PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the generation of second messengers that influence cell motility and other functions.[4]
-
STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins can be activated by FGFRs to regulate gene expression.[3][7]
Small molecule inhibitors targeting the ATP-binding pocket of the FGFR kinase domain are invaluable tools for dissecting the contributions of these downstream pathways and for the development of targeted cancer therapies. FGFRi-X serves as a model compound to investigate the effects of FGFR inhibition on these critical signaling networks.
Data Presentation: Inhibitory Profile of a Representative FGFR Inhibitor
The following table summarizes the inhibitory activity of a hypothetical selective FGFR inhibitor, FGFRi-X , against FGFR isoforms and its effect on the proliferation of a cancer cell line with FGFR amplification. Researchers should generate similar tables with data specific to their inhibitor of interest.
| Target | Assay Type | IC50 (nM) | Cell Line | Proliferation Assay | GI50 (nM) |
| FGFR1 | Kinase Assay | < 2 | SNU-16 (FGFR2 | CellTiter-Glo® | 5.7 |
| FGFR2 | Kinase Assay | < 3 | |||
| FGFR3 | Kinase Assay | < 2 | |||
| FGFR4 | Kinase Assay | < 6 |
IC50 (Half-maximal inhibitory concentration) values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. GI50 (Growth Inhibition 50%) values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. Data is hypothetical and for illustrative purposes. For a real inhibitor like Pemigatinib, the IC50 values for FGFR1, 2, and 3 are less than 2 nM.[8]
Experimental Protocols
Protocol 1: Western Blot Analysis of FGFR Downstream Signaling
This protocol describes the use of Western blotting to assess the phosphorylation status of key proteins in the FGFR signaling cascade following treatment with an FGFR inhibitor.
Objective: To determine the dose-dependent effect of FGFRi-X on the phosphorylation of FGFR, ERK, and AKT in a relevant cancer cell line (e.g., SNU-16, which has FGFR2 amplification).
Materials:
-
Cancer cell line with known FGFR activation (e.g., SNU-16)
-
Cell culture medium and supplements
-
FGFRi-X (or chosen FGFR inhibitor)
-
Fibroblast Growth Factor 2 (FGF2)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
anti-phospho-FGFR (p-FGFR)
-
anti-total-FGFR
-
anti-phospho-ERK1/2 (p-ERK)
-
anti-total-ERK1/2
-
anti-phospho-AKT (p-AKT)
-
anti-total-AKT
-
anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Pre-treat the cells with varying concentrations of FGFRi-X (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours.
-
Stimulate the cells with FGF2 (e.g., 10-50 ng/mL) for 10-15 minutes to induce FGFR signaling. A non-stimulated control should be included.
-
-
Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To analyze total protein levels, the membrane can be stripped of the phospho-specific antibodies and re-probed with antibodies against the total forms of the proteins (e.g., anti-total-ERK) and a loading control (e.g., β-actin).
-
Expected Results: Treatment with FGFRi-X is expected to cause a dose-dependent decrease in the phosphorylation of FGFR, ERK, and AKT, while the total protein levels remain unchanged.
Protocol 2: Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of an FGFR inhibitor on cancer cells.
Objective: To determine the GI50 value of FGFRi-X in a cancer cell line with aberrant FGFR signaling.
Materials:
-
Cancer cell line with known FGFR activation
-
Cell culture medium and supplements
-
FGFRi-X (or chosen FGFR inhibitor)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTS, or SRB assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of FGFRi-X in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Calculate the GI50 value using non-linear regression analysis.
-
Expected Results: FGFRi-X is expected to inhibit the proliferation of FGFR-dependent cancer cells in a dose-dependent manner, allowing for the determination of a GI50 value.
Visualization of Signaling Pathways and Experimental Workflow
Caption: FGFR signaling pathway and point of inhibition by FGFRi-X.
Caption: Experimental workflow for Western blot analysis.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decoding the Conformational Selective Mechanism of FGFR Isoforms: A Comparative Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application of Selective FGFR Inhibitors in Angiogenesis Research
For researchers, scientists, and drug development professionals.
Note: The compound "FGFR-IN-13" is not a widely recognized designation in published scientific literature. This document provides detailed application notes and protocols based on the well-characterized and selective pan-FGFR inhibitor, Infigratinib (BGJ398) , as a representative tool for studying the role of Fibroblast Growth Factor Receptor (FGFR) signaling in angiogenesis.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, wound healing, and various pathologies, including cancer. The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a key regulator of angiogenesis.[1] Dysregulation of this pathway can lead to pathological neovascularization, making it a prime target for therapeutic intervention and a crucial area of research.[2] Selective FGFR inhibitors, such as Infigratinib (BGJ398), are powerful chemical probes for elucidating the specific roles of FGFR signaling in angiogenic processes. Infigratinib is a potent, ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3.[3]
Mechanism of Action
FGFRs are receptor tyrosine kinases that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating a cascade of downstream signaling events.[4] Key pathways activated include the RAS-MAPK and PI3K-AKT pathways, which are integral to endothelial cell proliferation, migration, and survival – all essential steps in angiogenesis.[5] Infigratinib selectively binds to the ATP-binding pocket of FGFR1, FGFR2, and FGFR3, preventing their phosphorylation and subsequent activation of downstream signaling.[4] This targeted inhibition allows for the specific investigation of FGFR-dependent angiogenesis.
Quantitative Data for Infigratinib (BGJ398)
The following tables summarize the inhibitory concentrations of Infigratinib in various assays. This data is crucial for designing experiments to probe FGFR function in angiogenesis.
Table 1: In Vitro Inhibitory Activity of Infigratinib
| Target | Assay Type | IC50 (nM) | Reference(s) |
|---|---|---|---|
| FGFR1 | Cell-free | 0.9 | [2][6][7][8] |
| FGFR2 | Cell-free | 1.4 | [2][6][7][8] |
| FGFR3 | Cell-free | 1.0 | [2][6][7][8] |
| FGFR4 | Cell-free | 60 | [7][8] |
| VEGFR2 | Cell-free | 180 | [6] |
| FGFR3-dependent BaF3 cells | Cell Proliferation | 2.0 | [6] |
| RT112 (FGFR3 WT) cells | Cell Proliferation | 5.0 |[6] |
Table 2: In Vivo Experimental Dosing of Infigratinib
| Animal Model | Tumor Model | Dosage and Administration | Observed Effect | Reference(s) |
|---|---|---|---|---|
| Athymic nude mice | Orthotopic bladder cancer | 10-30 mg/kg/day, oral | Tumor growth inhibition | [6] |
| SCID mice | Hepatocellular carcinoma xenograft | 20 mg/kg/day, oral | Inhibition of angiogenesis and metastasis |[9][10] |
Application in Angiogenesis Research: Key Experiments
Infigratinib can be utilized in a variety of established in vitro and in vivo assays to investigate the role of FGFR signaling in angiogenesis.
In Vitro Assays
-
Endothelial Cell Tube Formation Assay: This assay assesses the ability of endothelial cells (e.g., HUVECs) to form capillary-like structures on a basement membrane matrix. Infigratinib can be used to determine if FGFR signaling is required for this morphological differentiation.
-
Endothelial Cell Proliferation Assay: The effect of Infigratinib on FGF-stimulated endothelial cell proliferation can be quantified to understand the role of FGFR in endothelial cell cycle progression.
-
Endothelial Cell Migration Assay (Wound Healing/Transwell): These assays measure the ability of endothelial cells to migrate in response to angiogenic stimuli. Infigratinib can be used to block FGF-induced migration and dissect the involvement of FGFR in this process.[11][12]
In Vivo Assays
-
Matrigel Plug Assay: In this model, Matrigel mixed with pro-angiogenic factors (like bFGF) and the inhibitor is implanted subcutaneously in mice. The extent of vascularization into the plug is then assessed, providing a quantitative measure of in vivo angiogenesis inhibition.
-
Tumor Xenograft Models: Infigratinib can be administered to animals bearing tumors known to have high FGFR expression to evaluate its impact on tumor angiogenesis, growth, and metastasis.[9][13]
Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
This protocol details the steps to assess the effect of Infigratinib on the formation of capillary-like structures by Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
Basement Membrane Extract (e.g., Matrigel®)
-
Infigratinib (BGJ398)
-
96-well cell culture plates
-
Inverted microscope with a camera
Procedure:
-
Thaw the basement membrane extract (BME) on ice overnight at 4°C.
-
Pre-chill a 96-well plate at -20°C for 10 minutes.
-
Add 50 µL of thawed BME to each well of the chilled 96-well plate. Ensure the entire surface is covered.[14]
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.[14]
-
Harvest HUVECs and resuspend them in endothelial cell basal medium at a concentration of 2 x 10^5 cells/mL.
-
Prepare serial dilutions of Infigratinib in the basal medium. A typical concentration range to test would be 1 nM to 1 µM. Include a vehicle control (DMSO).
-
Add the HUVEC suspension to the drug dilutions in a 1:1 ratio (final cell density of 1 x 10^5 cells/mL).
-
Gently add 100 µL of the cell suspension to each BME-coated well.[15]
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.[16]
-
Monitor tube formation under an inverted microscope at different time points.
-
Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Protocol 2: Endothelial Cell Proliferation Assay
This protocol uses a colorimetric assay (e.g., MTS or WST-1) to measure the effect of Infigratinib on FGF-stimulated HUVEC proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium and Basal Medium
-
Recombinant human bFGF
-
Infigratinib (BGJ398)
-
96-well cell culture plates
-
MTS or WST-1 proliferation assay kit
-
Plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium.
-
Allow cells to adhere overnight at 37°C.
-
Gently aspirate the medium and replace it with serum-free basal medium. Incubate for 4-6 hours to serum-starve the cells.
-
Prepare dilutions of Infigratinib in basal medium and add them to the wells.
-
Immediately add bFGF to a final concentration of 20 ng/mL to the appropriate wells. Include wells with no bFGF as a baseline control and wells with bFGF and vehicle as a positive control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (typically 450-490 nm) using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the bFGF-stimulated control.
Protocol 3: In Vivo Matrigel Plug Angiogenesis Assay
This protocol describes a common in vivo model to assess the anti-angiogenic effects of Infigratinib.
Materials:
-
Growth factor-reduced Matrigel
-
Recombinant human bFGF
-
Heparin
-
Infigratinib (BGJ398) formulated for oral administration
-
C57BL/6 or other suitable mouse strain
-
Drabkin's reagent kit
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Thaw growth factor-reduced Matrigel on ice.
-
On ice, mix Matrigel with bFGF (e.g., 150 ng/mL) and heparin (e.g., 10 units/mL).
-
Anesthetize mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank.
-
Divide the mice into treatment and control groups.
-
Administer Infigratinib (e.g., 10-30 mg/kg) or vehicle control daily via oral gavage for 7-14 days.[6]
-
At the end of the treatment period, euthanize the mice and excise the Matrigel plugs.
-
Quantify angiogenesis by: a. Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using Drabkin's reagent as a measure of red blood cell infiltration and, therefore, vascularization. b. Immunohistochemistry: Fix, embed, and section the plugs. Stain for endothelial cell markers like CD31 to visualize and quantify blood vessel density.
Conclusion
Selective FGFR inhibitors like Infigratinib are invaluable tools for dissecting the intricate role of FGFR signaling in angiogenesis. The provided protocols offer a framework for utilizing these inhibitors in key in vitro and in vivo assays. By carefully designing experiments with appropriate controls and quantitative endpoints, researchers can significantly advance our understanding of FGF/FGFR-mediated angiogenesis and its implications in health and disease.
References
- 1. Infigratinib (BGJ 398), a Pan-FGFR Inhibitor, Targets P-Glycoprotein and Increases Chemotherapeutic-Induced Mortality of Multidrug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Therapy for Advanced or Metastatic Cholangiocarcinoma: Focus on the Clinical Potential of Infigratinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Infigratinib | C26H31Cl2N7O3 | CID 53235510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. qedtx.com [qedtx.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Infigratinib | FGFR | Apoptosis | TargetMol [targetmol.com]
- 9. Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impaired proliferation and migration of HUVEC and melanoma cells by human anti-FGF2 mAbs derived from a murine hybridoma by guided selection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Infigratinib Mediates Vascular Normalization, Impairs Metastasis, and Improves Chemotherapy in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 15. promocell.com [promocell.com]
- 16. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Assessing the Specificity of FGFR-IN-13
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for assessing the kinase specificity of FGFR-IN-13, a fibroblast growth factor receptor (FGFR) inhibitor. The following sections detail the underlying principles, experimental protocols, and data interpretation methods crucial for characterizing the selectivity of this and other kinase inhibitors.
Introduction to this compound and Specificity Profiling
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway is implicated in various cancers, making FGFRs attractive therapeutic targets.[2][3] this compound is a small molecule inhibitor designed to target this pathway. However, a critical aspect of drug development is to ensure that such inhibitors are selective for their intended target to minimize off-target effects and associated toxicities.[4] Kinase inhibitor specificity profiling is therefore an essential step in preclinical drug development.[5] This document outlines key methodologies to rigorously assess the on-target and off-target activities of this compound.
Key Methodologies for Specificity Assessment
Several robust methods are available to determine the specificity of a kinase inhibitor. The following are highly recommended for a thorough assessment of this compound:
-
KinomeScan® Competition Binding Assay: This high-throughput platform assesses the binding of an inhibitor against a large panel of kinases, providing a broad overview of its selectivity.[6][7] The assay measures the ability of the test compound to compete with an immobilized ligand for binding to the kinase active site.[6]
-
Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful method for verifying target engagement in a cellular context.[8][9] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.[10]
-
In-Cell Western Blotting: This technique allows for the direct assessment of the inhibitor's effect on the phosphorylation status of FGFR and other related kinases within the cell, providing a functional readout of target inhibition.[11][12]
Experimental Protocols
Protocol 1: KinomeScan® Specificity Profiling
This protocol provides a general outline for performing a KinomeScan® assay. Specific parameters may vary based on the service provider (e.g., Eurofins DiscoverX).[13][14]
Objective: To determine the binding affinity of this compound against a comprehensive panel of human kinases.
Principle: The assay is based on a competition binding assay where the amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound. The amount of kinase is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[6]
Materials:
-
This compound
-
DMSO (vehicle control)
-
Kinase panel (e.g., scanMAX panel with over 480 kinases)[14]
-
Assay plates and reagents provided by the service provider
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical screening concentration is 10 µM. For Kd determination, a serial dilution series (e.g., 11-point, 3-fold dilutions) is prepared.[6]
-
Assay Execution (automated):
-
Kinase-tagged phage, test compound (this compound), and an immobilized ligand are combined in the wells of a microtiter plate.[6]
-
The mixture is incubated to allow for binding to reach equilibrium.
-
Unbound components are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.[7]
-
-
Data Analysis:
-
The percentage of kinase remaining bound in the presence of the test compound is calculated relative to the DMSO control.
-
Results are often reported as "% Control" or "Selectivity Score (S-Score)". A lower % control or a lower S-score indicates stronger binding.
-
For Kd determination, the binding data is plotted against the compound concentration and fitted to a dose-response curve.
-
Data Presentation: The results are typically presented in a tabular format and visualized as a dendrogram (TREEspot™) to illustrate the selectivity profile across the kinome.
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
This protocol outlines the steps for performing a CETSA experiment to confirm the engagement of this compound with its target in intact cells.[8][9]
Objective: To demonstrate direct binding of this compound to FGFR in a cellular environment.
Principle: Ligand binding increases the thermal stability of the target protein. This stabilization can be detected by heating cell lysates treated with the compound and quantifying the amount of soluble protein remaining at different temperatures.[10]
Materials:
-
Cell line expressing the target FGFR (e.g., HEK293 cells overexpressing FGFR1, FGFR2, or FGFR3)
-
This compound
-
DMSO (vehicle control)
-
Cell culture medium and reagents
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermocycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibodies against the target FGFR and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to near confluency.
-
Treat cells with this compound at the desired concentration (e.g., 1 µM, 10 µM) or with DMSO for 1-2 hours at 37°C.[9]
-
-
Heating:
-
Harvest cells and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler. Include a no-heat control at room temperature.[9]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath) or by adding lysis buffer.[9]
-
-
Clarification of Lysates:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]
-
-
Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using antibodies against the target FGFR and a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein at each temperature.
-
Normalize the band intensities to the no-heat control.
-
Plot the normalized band intensity versus temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: In-Cell Western Blotting for FGFR Phosphorylation
This protocol describes how to assess the functional effect of this compound on the FGFR signaling pathway.[11]
Objective: To determine the inhibitory effect of this compound on the phosphorylation of FGFR and its downstream effectors.
Principle: Active FGFRs are autophosphorylated on specific tyrosine residues. An effective inhibitor will reduce this phosphorylation, which can be detected by Western blotting using phospho-specific antibodies.[11][12]
Materials:
-
Cell line with an active FGFR pathway (e.g., cells with FGFR amplification or activating mutations)
-
This compound
-
DMSO (vehicle control)
-
Serum-free medium
-
FGF ligand (e.g., FGF1, FGF2) to stimulate the pathway if necessary[11]
-
Lysis buffer
-
Primary antibodies: anti-phospho-FGFR (e.g., p-FGFR Tyr653/654), anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., GAPDH)[11][12]
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere.
-
Starve the cells in serum-free medium for 24 hours to reduce basal signaling.[11]
-
Pre-treat the cells with a serial dilution of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with an appropriate FGF ligand for 10-15 minutes, if required to activate the pathway.[11]
-
-
Cell Lysis:
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using the specified primary and secondary antibodies.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated protein to total protein for each treatment condition.
-
Plot the phospho/total ratio against the concentration of this compound to determine the IC50 value.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Illustrative KinomeScan® Data for an FGFR Inhibitor
| Kinase Target | % Control @ 10 µM | Kd (nM) | Selectivity Score (S-Score) |
| FGFR1 | 1.5 | 15 | 0.01 |
| FGFR2 | 2.0 | 22 | 0.02 |
| FGFR3 | 1.8 | 19 | 0.01 |
| FGFR4 | 5.5 | 150 | 0.10 |
| VEGFR2 | 35.0 | >1000 | 1.50 |
| PDGFRβ | 42.0 | >1000 | 2.00 |
| c-Kit | 68.0 | >10,000 | 3.50 |
| Abl1 | 95.0 | >10,000 | >10 |
| ... | ... | ... | ... |
| Note: Data are representative and should be generated experimentally for this compound. |
Table 2: Illustrative IC50 Values from In-Cell Western Blotting
| Cell Line | Target Pathway | IC50 (nM) |
| NCI-H1581 (FGFR1 amplified) | p-FGFR | 25 |
| p-ERK | 35 | |
| KATO III (FGFR2 amplified) | p-FGFR | 30 |
| p-ERK | 42 | |
| RT112 (FGFR3 mutant) | p-FGFR | 28 |
| p-ERK | 38 | |
| Note: Data are representative and should be generated experimentally for this compound. |
Visualizations
FGFR Signaling Pathway
Caption: FGFR signaling pathway and the inhibitory action of this compound.
KinomeScan® Experimental Workflow
Caption: Workflow for KinomeScan® specificity profiling.
CETSA® Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. reactionbiology.com [reactionbiology.com]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 7. chayon.co.kr [chayon.co.kr]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. annualreviews.org [annualreviews.org]
- 11. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
Protocol for dissolving and storing FGFR-IN-13
Application Notes and Protocols for FGFR-IN-1
Compound of Interest: FGFR-IN-1 CAS NO: 1513860-41-7 Molecular Formula: C₂₆H₂₄F₂N₄O₆S Molecular Weight: 558.55
Note on Compound Name: The user specified "FGFR-IN-13". However, publicly available information for a compound with this exact name is limited. The following protocol is for "FGFR-IN-1", a potent FGFR inhibitor, which is likely the compound of interest. Researchers should verify the exact identity of their compound before proceeding.
Introduction
FGFR-IN-1 is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFR), demonstrating significant activity against FGFR1, FGFR2, and FGFR3 with an IC50 of less than 100 nM[1][2]. Aberrant FGFR signaling, resulting from gene amplification, mutations, or fusions, is implicated in various cancers, promoting tumor cell proliferation, migration, and angiogenesis[3][4]. Consequently, inhibitors like FGFR-IN-1 are valuable tools in cancer research and drug development.
Quantitative Data Summary
The following table summarizes the key quantitative data for FGFR-IN-1.
| Parameter | Value | Reference |
| IC50 (FGFR1) | <100 nM | [1][2] |
| IC50 (FGFR2) | <100 nM | [1][2] |
| IC50 (FGFR3) | <100 nM | [1][2] |
| Molecular Weight | 558.55 g/mol | [1] |
Experimental Protocols
Protocol 1: Dissolving FGFR-IN-1
This protocol outlines the procedure for preparing a stock solution of FGFR-IN-1.
Materials:
-
FGFR-IN-1 powder
-
Appropriate solvent (e.g., DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes and sterile tips
Procedure:
-
Prepare Stock Solution:
-
To prepare a 10 mM stock solution, add 179 µL of DMSO to 1 mg of FGFR-IN-1 (assuming a molecular weight of 558.55 g/mol ).
-
To prepare a 5 mM stock solution, add 358.1 µL of DMSO to 1 mg of FGFR-IN-1.
-
To prepare a 1 mM stock solution, add 1.7904 mL of DMSO to 1 mg of FGFR-IN-1.
-
-
Enhance Solubility: To aid dissolution, gently warm the tube to 37°C and vortex briefly. If necessary, sonicate the solution in an ultrasonic bath for a short period[1].
-
Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles[1][2].
Protocol 2: Storing FGFR-IN-1 Solutions
Proper storage is crucial to maintain the stability and activity of FGFR-IN-1.
Materials:
-
Aliquots of FGFR-IN-1 stock solution
-
-20°C and -80°C freezers
Procedure:
-
Short-Term Storage: For use within one month, store the aliquoted stock solution at -20°C in a tightly sealed container, protected from light and moisture[1][2].
-
Long-Term Storage: For storage up to six months, place the aliquots at -80°C[1][2].
-
Avoid Repeated Freeze-Thaw Cycles: Use a fresh aliquot for each experiment to prevent degradation of the compound[1][2].
Visualizations
FGFR Signaling Pathway
The following diagram illustrates the canonical FGFR signaling pathway, which can be targeted by inhibitors like FGFR-IN-1. Upon ligand binding, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation and survival[3][5][6].
Caption: Simplified FGFR signaling cascade.
Experimental Workflow: In Vitro Kinase Assay
This diagram outlines a typical workflow for evaluating the inhibitory activity of FGFR-IN-1 on FGFR kinase activity in a cell-free system.
Caption: Workflow for in vitro kinase inhibition assay.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. anncaserep.com [anncaserep.com]
- 4. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGF/FGFR system in the central nervous system demyelinating disease: Recent progress and implications for multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Evaluation of FGFR Inhibitors in Xenograft Models
A Representative Study Based on Preclinical Data for AZD4547 and Pemigatinib
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Initial searches for preclinical data on "FGFR-IN-13" in xenograft models did not yield specific public-domain information. Therefore, this document provides a representative set of application notes and protocols based on the evaluation of two well-characterized FGFR inhibitors, AZD4547 and Pemigatinib , for which extensive preclinical data is available. These protocols and data presentations are intended to serve as a guide for researchers evaluating novel FGFR inhibitors in similar xenograft studies.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling, through mechanisms such as gene amplification, mutations, or fusions, is a known driver in various cancers.[1] Targeted inhibition of the FGFR pathway has emerged as a promising therapeutic strategy.[2] This document outlines detailed techniques and protocols for the preclinical evaluation of FGFR inhibitors in xenograft models, using AZD4547 and Pemigatinib as examples. The methodologies described herein are designed to assess in vivo efficacy, pharmacodynamic effects, and target engagement.
In Vivo Efficacy Studies in Xenograft Models
A critical step in the evaluation of an FGFR inhibitor is to assess its anti-tumor activity in vivo. This is typically achieved through xenograft studies where human tumor cells with known FGFR alterations are implanted into immunocompromised mice.
Experimental Workflow
The general workflow for an in vivo efficacy study is depicted below.
Caption: Experimental workflow for in vivo xenograft studies.
Quantitative Data Summary
The efficacy of the FGFR inhibitor is quantified by measuring tumor growth inhibition and monitoring the general health of the animals, primarily through body weight measurements.
Table 1: Antitumor Efficacy of AZD4547 in an FGFR1-Amplified NSCLC Patient-Derived Xenograft (PDTX) Model [3]
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | Once Daily | ~1200 | - | ~5% gain |
| AZD4547 | 12.5 | Once Daily | ~300 | ~75% | No significant change |
Table 2: Antitumor Efficacy of Pemigatinib in FGFR-Altered Xenograft Models [4]
| Xenograft Model | FGFR Alteration | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| KATO III (Gastric) | FGFR2 Amplification | 0.3 | Once Daily | ~400 | >50% | No significant change |
| KATO III (Gastric) | FGFR2 Amplification | 1 | Once Daily | ~200 | >80% | No significant change |
| RT-112 (Bladder) | FGFR3-TACC3 Fusion | 0.3 | Once Daily | ~500 | Significant Inhibition | No significant change |
| RT-112 (Bladder) | FGFR3-TACC3 Fusion | 1 | Once Daily | ~300 | Significant Inhibition | No significant change |
Pharmacodynamic (PD) Biomarker Analysis
To confirm that the observed anti-tumor efficacy is due to the inhibition of the FGFR signaling pathway, pharmacodynamic (PD) biomarker analysis is essential. This typically involves measuring the phosphorylation status of FGFR and its downstream signaling proteins.
FGFR Signaling Pathway
The binding of FGF ligands to FGFR leads to receptor dimerization and autophosphorylation, activating downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.
Caption: Simplified FGFR signaling pathway and point of inhibition.
Western Blotting for PD Markers
Western blotting is a key technique to quantify the levels of phosphorylated proteins in tumor lysates from treated and control animals. A reduction in the phosphorylation of FRS2 (a direct substrate of FGFR) and downstream effectors like ERK confirms target engagement.[5]
Table 3: Key Reagents for Western Blotting
| Reagent | Supplier | Catalog # |
| Primary Antibody: p-FRS2 (Tyr196) | Thermo Fisher Scientific | PA5-64616 |
| Primary Antibody: FRS2 | R&D Systems | AF4069 |
| Primary Antibody: p-ERK1/2 (Thr202/Tyr204) | Cell Signaling Technology | #9101 |
| Primary Antibody: ERK1/2 | Cell Signaling Technology | #9102 |
| Primary Antibody: GAPDH | Cell Signaling Technology | #2118 |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | #7074 or #7076 |
Immunohistochemistry (IHC) for Proliferation and Apoptosis
IHC can be used to assess the effect of the inhibitor on cell proliferation (Ki67) and apoptosis (cleaved caspase-3) within the tumor tissue, providing spatial context to the treatment effect.[6]
Table 4: Key Reagents for Immunohistochemistry
| Reagent | Supplier | Catalog # |
| Primary Antibody: Ki67 | Dako | M7240 |
| Primary Antibody: Cleaved Caspase-3 | Cell Signaling Technology | #9661 |
| Detection System | Dako | EnVision™+ System, HRP |
Detailed Experimental Protocols
Protocol for In Vivo Xenograft Efficacy Study
-
Cell Culture: Culture human cancer cells with known FGFR alterations (e.g., KATO III for FGFR2 amplification, RT-112 for FGFR3 fusion) under standard conditions.[4]
-
Animal Model: Use female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.[3]
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements twice weekly. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Drug Formulation and Administration:
-
Treatment and Monitoring: Administer the compound or vehicle for 21-28 days. Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study.
-
Tissue Collection: Excise tumors and collect plasma and other organs as needed. A portion of the tumor should be flash-frozen in liquid nitrogen for western blot analysis, and another portion fixed in 10% neutral buffered formalin for IHC.[3]
Protocol for Western Blot Analysis of Tumor Lysates
-
Tumor Lysis: Homogenize frozen tumor fragments in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., p-FRS2, FRS2, p-ERK, ERK, GAPDH) overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000.[5]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities, normalized to a loading control (e.g., GAPDH).
Protocol for Immunohistochemistry (IHC)
-
Tissue Processing and Sectioning: Paraffin-embed formalin-fixed tumor tissues and cut 4-5 µm sections.
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) for Ki67 or an appropriate buffer for other targets.[7]
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Blocking: Block non-specific binding with a protein block or serum from the secondary antibody host species.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-Ki67, 1:100 dilution) overnight at 4°C.[3]
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or use a polymer-based detection system. Develop the signal with a DAB chromogen.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount with a permanent mounting medium.
-
Image Analysis: Scan the slides and quantify the percentage of positive cells or staining intensity using image analysis software.
Conclusion
The protocols and data presentation formats provided in this document offer a comprehensive framework for the preclinical evaluation of FGFR inhibitors in xenograft models. By employing these techniques, researchers can robustly assess the in vivo efficacy, mechanism of action, and target engagement of novel compounds, thereby providing a strong rationale for further clinical development.
References
- 1. Pharmacokinetics, pharmacodynamics and efficacy of pemigatinib (a selective inhibitor of fibroblast growth factor receptor 1–3) monotherapy in Chinese patients with advanced solid tumors: a phase i clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ovid.com [ovid.com]
- 7. sysy-histosure.com [sysy-histosure.com]
Troubleshooting & Optimization
FGFR-IN-13 solubility and stability issues
Disclaimer: Information regarding the specific compound FGFR-IN-13 is limited in publicly available scientific literature. This technical support center provides guidance based on the known properties of the broader class of Fibroblast Growth Factor Receptor (FGFR) inhibitors and general best practices for working with small molecule inhibitors. Researchers should always consult the manufacturer's specific product datasheet and Certificate of Analysis for the most accurate information.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound. What solvents should I use?
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is critical for maintaining the activity of small molecule inhibitors. For another inhibitor, FGFR-IN-1, the recommended storage for the stock solution is -80°C for up to 6 months or -20°C for up to 1 month[1]. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Protect the compound from light and moisture. For powdered compound, storage at 4°C away from moisture and light is a general guideline for some inhibitors[1].
Q3: My experimental results with this compound are inconsistent. What could be the cause?
A3: Inconsistent results can stem from several factors, including compound instability, improper storage, inaccurate concentration calculations, or issues with the experimental setup itself. Ensure your stock solutions are freshly prepared or have been stored correctly. Verify the final concentration of the inhibitor in your assay. It is also good practice to include positive and negative controls in your experiments to ensure the reliability of your results.
Q4: What are the primary downstream signaling pathways affected by FGFR inhibition?
A4: The binding of Fibroblast Growth Factors (FGFs) to FGFRs activates several downstream signaling cascades. The primary pathways include the RAS-MAPK-ERK pathway, which is crucial for cell proliferation and differentiation, and the PI3K-AKT pathway, which regulates cell survival and fate.[1][2] Another key pathway activated by FGFRs is the PLCγ-PKC pathway, which influences cell morphology and migration.[1][2]
Troubleshooting Guides
Issue 1: Poor Compound Solubility
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Incorrect Solvent | Attempt to dissolve a small amount in an alternative organic solvent (e.g., Ethanol, DMF). | Identification of a more suitable solvent for creating a stock solution. |
| Precipitation in Aqueous Media | Decrease the final concentration of the inhibitor in the aqueous buffer. Increase the percentage of co-solvent (e.g., DMSO) if the assay allows. | The compound remains in solution during the experiment. |
| Low-Quality Compound | Verify the purity of the compound through analytical methods if possible. | Confirmation of compound identity and purity. |
Issue 2: Compound Instability
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Degradation Due to Improper Storage | Prepare fresh stock solutions from powder. Aliquot and store at -80°C, protected from light. | Consistent experimental results with freshly prepared inhibitor. |
| Instability in Experimental Media | Reduce the incubation time of the compound in the media before the assay. Perform a time-course experiment to assess stability. | Determination of the optimal experimental window for compound activity. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. | Preservation of compound integrity and activity over time. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of an FGFR Inhibitor in DMSO
-
Materials: FGFR inhibitor powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: Determine the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of the inhibitor. For example, for a compound with a molecular weight of 500 g/mol , to prepare 1 mL of a 10 mM stock solution from 5 mg of powder:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (L) = (0.005 g / 500 g/mol ) / 0.01 mol/L = 0.001 L = 1 mL
-
-
Procedure: a. Carefully weigh the required amount of the inhibitor powder. b. Add the calculated volume of anhydrous DMSO to the powder. c. Vortex briefly and/or sonicate in a water bath to ensure complete dissolution. d. Visually inspect the solution to ensure there are no visible particles. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -80°C.
Protocol 2: General Cell-Based Assay for FGFR Inhibition
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Thaw a single-use aliquot of the FGFR inhibitor stock solution. Prepare serial dilutions of the inhibitor in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment period.
-
Assay Readout: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT, CellTiter-Glo), Western blot for phosphorylated downstream targets (e.g., p-ERK, p-AKT), or a cell migration assay.
Visualizations
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: Workflow for Troubleshooting Solubility Issues.
Caption: Workflow for Troubleshooting Stability Issues.
References
Technical Support Center: Optimizing FGFR-IN-13 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of FGFR-IN-13, a representative fibroblast growth factor receptor (FGFR) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for FGFR inhibitors like this compound?
A1: FGFR inhibitors, including the representative compound this compound, are typically small molecule tyrosine kinase inhibitors (TKIs). They function by competing with adenosine triphosphate (ATP) for binding to the ATP-binding pocket within the intracellular kinase domain of the FGFR. This inhibition prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling pathways crucial for cell proliferation, survival, and migration, such as the RAS-MAPK and PI3K-AKT pathways.
Q2: How do I determine the optimal starting concentration for this compound in my cell line?
A2: The optimal concentration of this compound is highly dependent on the specific cell line and the experimental endpoint. A good starting point is to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for cell viability. Based on published data for similar pan-FGFR inhibitors like PD173074 and AZD4547, a broad concentration range from 1 nM to 10 µM is often a reasonable starting point for initial screening experiments in cancer cell lines known to have FGFR alterations. For instance, the IC50 of PD173074 can range from low nanomolar to micromolar concentrations depending on the cell line's dependency on FGFR signaling.[1][2]
Q3: How long should I treat my cells with this compound?
A3: The duration of treatment will vary based on the assay. For signaling pathway analysis by western blot (e.g., checking for phosphorylation of FGFR or downstream proteins like ERK), a short treatment of 1 to 4 hours may be sufficient to observe maximal inhibition. For cell viability or proliferation assays (e.g., MTT or colony formation assays), a longer incubation period of 48 to 72 hours is typically required to observe significant effects on cell growth.[3]
Q4: What are the common off-target effects of FGFR inhibitors?
A4: While newer generations of FGFR inhibitors are designed for increased selectivity, off-target effects can still occur. Common off-target effects of pan-FGFR inhibitors can include inhibition of other kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR), which can lead to side effects like hypertension in clinical settings.[2][4] In a cellular context, it is important to consider that the observed phenotype may be a result of inhibiting kinases other than FGFRs. It is advisable to consult kinome profiling data for the specific inhibitor if available.
Q5: What are the potential mechanisms of resistance to FGFR inhibitors?
A5: Resistance to FGFR inhibitors can develop through various mechanisms. One common mechanism is the acquisition of point mutations in the FGFR kinase domain, particularly "gatekeeper" mutations, which can sterically hinder the binding of the inhibitor.[5] Another mechanism is the activation of alternative signaling pathways that bypass the need for FGFR signaling, such as the activation of other receptor tyrosine kinases like EGFR or MET.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No effect of this compound on cell viability. | 1. Cell line is not dependent on FGFR signaling. 2. Incorrect concentration range tested. 3. Insufficient treatment duration. 4. Compound instability or degradation. | 1. Confirm the presence of FGFR alterations (amplification, fusion, or activating mutations) in your cell line. 2. Perform a wider dose-response curve (e.g., 0.1 nM to 50 µM). 3. Increase the incubation time for the viability assay (e.g., up to 96 hours). 4. Prepare fresh stock solutions of the inhibitor and protect from light and repeated freeze-thaw cycles. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Edge effects in the multi-well plate. 3. Incomplete dissolution of the inhibitor. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly. 2. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. 3. Ensure the inhibitor is fully dissolved in the vehicle (e.g., DMSO) before diluting in culture medium. Vortex the stock solution before use. |
| Inconsistent inhibition of downstream signaling (e.g., p-ERK). | 1. Suboptimal inhibitor concentration. 2. Timing of cell lysis after treatment is not optimal. 3. Basal pathway activity is too low. 4. Crosstalk with other signaling pathways. | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and time for maximal inhibition of the target. 2. Lyse cells at different time points post-treatment (e.g., 30 min, 1h, 2h, 4h). 3. If necessary, stimulate the cells with an appropriate FGF ligand to activate the pathway before inhibitor treatment. 4. Investigate the activation of parallel pathways that might also regulate the downstream target. |
| Unexpected cell toxicity at low concentrations. | 1. Off-target effects of the inhibitor. 2. Sensitivity of the cell line to the vehicle (e.g., DMSO). | 1. Test the inhibitor in a control cell line that does not express the target FGFR. 2. Include a vehicle-only control group and ensure the final DMSO concentration is consistent across all conditions and is at a non-toxic level (typically <0.5%). |
Data Presentation
Table 1: Representative IC50 Values of Pan-FGFR Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Type |
| PD173074 | NCI-H520 | Lung Cancer (FGFR1 amplified) | 281 | SRB (7 days) |
| RT-112 | Bladder Cancer (FGFR3 fusion) | 15 | MTT (72 hrs) | |
| SW780 | Bladder Cancer (FGFR3 amplified) | 84.3 | SRB (5 days) | |
| AZD4547 | AN3-CA | Endometrial Cancer (FGFR2 mutation) | <1000 | GI50 (Cell viability) |
| KM12 | Colon Cancer (NTRK1 fusion) | 49.74 | GI50 (Cell viability) | |
| RT-112 | Bladder Cancer (FGFR3 fusion) | 100-200 | GI50 (Cell viability) | |
| BGJ398 | Multiple | Various | 0.9 (FGFR1), 1.4 (FGFR2), 1 (FGFR3) | Enzymatic Assay |
Note: IC50 values are highly context-dependent and can vary based on the assay conditions and cell line. This table provides a general reference for starting concentration ranges.[1][6][7]
Experimental Protocols
Protocol 1: Determining Cell Viability using the MTT Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A common starting range is from 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot Analysis of FGFR Pathway Inhibition
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours if necessary to reduce basal pathway activation.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-4 hours). Include a vehicle control.
-
If required, stimulate the cells with an appropriate FGF ligand (e.g., 100 ng/mL FGF2 for 15-30 minutes) before harvesting.
-
-
Cell Lysis:
-
Place the plates on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final 1X concentration and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of total protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
Mandatory Visualizations
Caption: FGFR signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for determining cell viability with this compound using an MTT assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. PD173074, a selective FGFR inhibitor, reverses ABCB1-mediated drug resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Potential off-target effects of FGFR-IN-13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using FGFR-IN-13 in their experiments. The information is designed to address specific issues that may arise during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition blocks cellular processes such as proliferation, survival, and migration that are dependent on aberrant FGFR signaling.
Q2: What are the known on-target and potential off-target effects of this compound?
This compound is designed for high selectivity towards FGFRs. However, like many kinase inhibitors, the potential for off-target effects exists. First-generation FGFR inhibitors have been noted to interact with other tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs)[1]. A common on-target physiological effect observed with potent FGFR inhibitors is hyperphosphatemia, resulting from the inhibition of the FGF23-FGFR1 signaling axis in the kidneys[1]. Researchers should carefully monitor for unexpected phenotypes in their experimental systems.
Q3: How can I confirm that this compound is active in my cell-based assays?
To confirm the activity of this compound, it is recommended to perform a Western blot analysis to assess the phosphorylation status of FGFR and key downstream signaling proteins. A dose-dependent decrease in the phosphorylation of FGFR (p-FGFR) and downstream effectors like ERK1/2 (p-ERK1/2) and AKT (p-AKT) upon treatment with this compound would indicate target engagement and pathway inhibition.
Q4: I am observing cell toxicity at concentrations where I don't expect to see an effect. What could be the cause?
Unexpected cell toxicity could be due to several factors:
-
Off-target effects: At higher concentrations, this compound might inhibit other kinases essential for cell survival.
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture media is not exceeding a non-toxic level (typically <0.1%).
-
Cell line sensitivity: Some cell lines may be particularly sensitive to the inhibition of basal FGFR signaling, even if they are not considered "FGFR-dependent."
-
Compound stability: Ensure the compound has been stored correctly and has not degraded into a more toxic substance.
Troubleshooting Guides
Issue 1: Inconsistent results in cell viability or proliferation assays.
-
Potential Cause: Variability in cell seeding density, compound concentration, or incubation time.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure a consistent number of cells are seeded in each well. Use a multichannel pipette for seeding and visually inspect plates for even cell distribution.
-
Accurate Compound Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
-
Optimize Incubation Time: The optimal incubation time with the inhibitor can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint.
-
Control for Edge Effects: Avoid using the outer wells of microplates, as they are more prone to evaporation, which can concentrate the compound and affect cell growth. Fill the outer wells with sterile PBS or media.
-
Issue 2: No significant inhibition of FGFR phosphorylation observed in Western blot.
-
Potential Cause: Insufficient compound concentration, low basal FGFR activity, or technical issues with the Western blot protocol.
-
Troubleshooting Steps:
-
Increase Compound Concentration and Incubation Time: Treat cells with a broader range of this compound concentrations and for varying durations.
-
Stimulate FGFR Activity: If your cell line has low endogenous FGFR activity, consider stimulating the pathway with an appropriate FGF ligand (e.g., FGF2) to induce receptor phosphorylation before adding the inhibitor.
-
Check Antibody Performance: Ensure the primary antibodies for p-FGFR and total FGFR are validated and used at the recommended dilution. Include positive and negative control cell lysates.
-
Optimize Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Data Presentation
Table 1: Representative Kinase Selectivity Profile for an FGFR Inhibitor
| Kinase Target | IC50 (nM) |
| FGFR1 | 1.5 |
| FGFR2 | 2.1 |
| FGFR3 | 3.0 |
| FGFR4 | 25.0 |
| VEGFR2 | >1000 |
| PDGFRβ | >1000 |
| EGFR | >5000 |
| SRC | >5000 |
This table presents representative data for a selective FGFR inhibitor and should be used as a general guide. The actual profile for this compound should be determined experimentally.
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
This protocol describes a general method to determine the IC50 value of this compound against a specific FGFR isoform.
-
Reagents and Materials:
-
Recombinant human FGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound serial dilutions
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white assay plates
-
-
Procedure:
-
Add 2.5 µL of each this compound serial dilution to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the FGFR kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-FGFR
This protocol details the steps to assess the inhibition of FGFR phosphorylation in a cellular context.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.
-
Treat the cells with varying concentrations of this compound for the desired time (e.g., 2 hours).
-
If required, stimulate with an appropriate FGF ligand for 15-30 minutes before lysis.
-
-
Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-FGFR (e.g., Tyr653/654) and total FGFR overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities and normalize the p-FGFR signal to the total FGFR signal.
-
Visualizations
Caption: FGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent cell viability assay results.
References
Technical Support Center: Troubleshooting FGFR-IN-13 Experimental Results
Disclaimer: The compound "FGFR-IN-13" is not extensively documented in publicly available scientific literature. This guide is based on the characteristics of potent and selective pan-FGFR tyrosine kinase inhibitors (TKIs). Researchers should always refer to the specific product information supplied by the manufacturer for handling, storage, and solubility details.
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in obtaining reliable and reproducible results when working with potent FGFR inhibitors.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vitro experiments with FGFR inhibitors.
Q1: I am observing significant cell death or unexpected toxicity even at low concentrations of the inhibitor. What could be the cause?
A1: Unanticipated cytotoxicity can stem from several factors:
-
Off-Target Effects: While designed to be selective, most kinase inhibitors can affect other kinases or cellular processes, especially at higher concentrations. Pan-FGFR inhibitors may induce side effects like dry eyes, skin and nail changes, or diarrhea.[1] Review the inhibitor's selectivity profile if available.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your specific cell line (typically ≤ 0.1%). Run a vehicle-only control to test for solvent-induced toxicity.
-
Incorrect Dosing: Double-check all calculations for serial dilutions and final concentrations. A simple calculation error can lead to a much higher dose than intended.
-
Cell Line Sensitivity: The cell line you are using might be exceptionally sensitive to the inhibition of pathways regulated by FGFR or to off-target effects of the compound.
Q2: My inhibitor is not showing the expected effect on cell proliferation or downstream signaling (p-FGFR, p-ERK, p-AKT). Why might it not be working?
A2: Lack of efficacy is a common challenge. Consider the following possibilities:
-
Inhibitor Potency and Cell Line Context: The inhibitor's potency is highly dependent on the genetic context of the cell line. Cells without an activating FGFR alteration (amplification, fusion, or mutation) may not be reliant on FGFR signaling for survival and will likely be insensitive to its inhibition.[2] Verify the FGFR status of your cell line.
-
Solubility and Stability: Poor solubility can drastically reduce the effective concentration of the inhibitor in your experiment. Ensure the inhibitor is fully dissolved in the stock solution and does not precipitate when diluted in culture media. Some compounds may also be unstable in aqueous solutions or sensitive to light. Always prepare fresh dilutions from a frozen stock for each experiment.
-
Acquired Resistance: If you are working with a cell line that has been cultured for an extended period in the presence of the inhibitor, it may have developed resistance. Common mechanisms include the acquisition of secondary mutations in the FGFR kinase domain (e.g., gatekeeper mutations) or the activation of bypass signaling pathways.[3][4][5]
-
Experimental Conditions: Ensure the incubation time is sufficient for the inhibitor to exert its effect. For signaling studies (Western blot), time points are critical; inhibition of phosphorylation can be rapid (minutes to hours), while effects on cell viability take longer (typically 48-72 hours).
Q3: The IC50 value of the inhibitor varies significantly between experiments. What is causing this inconsistency?
A3: Reproducibility is key in pharmacology. Variability can be caused by:
-
Inhibitor Preparation: Use freshly prepared serial dilutions for each experiment. Avoid repeated freeze-thaw cycles of the stock solution, which can degrade the compound.
-
Cell Culture Conditions: Factors such as cell passage number, confluency at the time of treatment, and batch-to-batch variations in serum can all impact cellular response to a drug. Standardize these parameters as much as possible.
-
Assay Performance: Ensure consistent incubation times, reagent concentrations, and that measurements are taken within the linear range of the assay (e.g., for MTT or MTS assays).
Q4: I can confirm inhibition of FGFR phosphorylation via Western blot, but downstream signaling pathways like MAPK (p-ERK) or PI3K (p-AKT) are still active. What does this mean?
A4: This scenario often points to the complexity of cellular signaling:
-
Bypass Pathway Activation: Cancer cells can evade the effects of a targeted therapy by rerouting signals through alternative pathways. Upon FGFR inhibition, cells may activate other receptor tyrosine kinases (like EGFR) or downstream nodes (like PI3K or MEK) to maintain pro-survival signaling.[6][7]
-
Incomplete Inhibition: The concentration of the inhibitor may be sufficient to reduce FGFR autophosphorylation but not enough to completely shut down the signal to downstream effectors, especially if the pathway is strongly activated.
-
Signal Crosstalk: Other signaling pathways active in the cell might independently contribute to ERK or AKT activation, masking the effect of FGFR inhibition.
Data Presentation
The potency of an FGFR inhibitor is cell-line dependent. The table below summarizes representative half-maximal inhibitory concentration (IC50) values for the potent and selective FGFR1/2/3 inhibitor AZD4547 in various cancer cell lines, illustrating the importance of the underlying genetic context.
| Cell Line | Cancer Type | FGFR Alteration | IC50 (µM) of AZD4547 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | ~0.018 |
| KATO-III | Gastric Cancer | FGFR2 Amplification | ~0.025 |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | ~0.003 |
| KMS-11 | Multiple Myeloma | FGFR3 Fusion (t(4;14)) | ~0.002 |
| RT112/84 | Bladder Cancer | FGFR3 Mutation | ~0.02 |
| A549 | Lung Cancer | No FGFR Alteration | >10 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data compiled from various scientific publications.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS) for IC50 Determination
This protocol outlines the steps to measure the effect of an FGFR inhibitor on cell proliferation and determine its IC50 value.
Materials:
-
96-well cell culture plates
-
Appropriate cancer cell line with known FGFR status
-
Complete cell culture medium (with serum and antibiotics)
-
FGFR inhibitor stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the FGFR inhibitor in complete culture medium. A common starting point is a 2x concentration series ranging from 20 µM down to low nM concentrations. Include a "vehicle-only" control (medium with the highest concentration of DMSO used) and a "no-treatment" control (medium only).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate inhibitor concentration or control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be consistent across experiments.
-
Viability Measurement:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
For MTS Assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-3 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-only control wells (% Viability). Plot the % Viability against the log of the inhibitor concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 2: Western Blotting for FGFR Pathway Inhibition
This protocol allows for the assessment of the inhibitor's effect on the phosphorylation status of FGFR and its downstream targets.
Materials:
-
6-well or 10 cm cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR (Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-AKT (Ser473), anti-total-AKT)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if investigating ligand-stimulated phosphorylation.
-
Inhibitor Treatment: Treat cells with the FGFR inhibitor at various concentrations (e.g., 0.1x, 1x, and 10x the IC50) for a predetermined time (e.g., 1-6 hours). Include a vehicle control. If applicable, stimulate with an appropriate FGF ligand (e.g., FGF2) for the last 10-15 minutes of the incubation.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer with inhibitors, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Densitometry can be used to quantify band intensity. Analyze the ratio of the phosphorylated protein to the total protein to determine the extent of inhibition. Normalize to the loading control to ensure equal protein loading.
Visualizations
Below are diagrams illustrating key concepts for working with FGFR inhibitors.
References
- 1. targetedonc.com [targetedonc.com]
- 2. onclive.com [onclive.com]
- 3. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy | Semantic Scholar [semanticscholar.org]
- 5. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
FGFR-IN-13 cytotoxicity in non-target cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using FGFR-IN-13. The information is designed to help address specific issues that may be encountered during experiments, with a focus on potential cytotoxicity in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Like other FGFR inhibitors, it is presumed to function as an ATP-competitive inhibitor, binding to the intracellular kinase domain of the receptor. This action prevents the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways such as the RAS-MAPK and PI3K-AKT cascades, which are crucial for cell proliferation, survival, and migration.[1][2]
Q2: I am observing significant cytotoxicity in my non-cancerous cell line after treatment with this compound. Is this expected?
A2: While specific cytotoxicity data for this compound is not extensively published, observing cytotoxicity in non-target cells can be a known class effect of FGFR inhibitors. The FGF/FGFR signaling pathway plays essential roles in the homeostasis of normal tissues.[3][4] Inhibition of this pathway can, therefore, lead to off-target effects and toxicity in non-cancerous cells. It is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line and use a concentration that minimizes toxicity while still achieving the desired inhibition.
Q3: What are the common off-target effects associated with FGFR inhibitors?
A3: Off-target effects of FGFR inhibitors are often related to the physiological functions of the FGFR pathway in healthy tissues. Common toxicities observed in clinical and preclinical studies of various FGFR inhibitors include:
-
Hyperphosphatemia: Due to the role of FGF23-FGFR signaling in phosphate homeostasis.[1]
-
Dermatologic Toxicities: Including dry mouth, stomatitis, and hand-foot syndrome.[5]
-
Ocular Toxicities: Such as dry eyes and retinal pigment epithelium detachment.[5]
-
Gastrointestinal Disorders: Including diarrhea and decreased appetite.[1]
The selectivity of the inhibitor plays a significant role; pan-FGFR inhibitors may have a broader range of off-target effects compared to more selective inhibitors.[5]
Q4: How can I determine if the observed cell death is due to apoptosis or necrosis?
A4: To distinguish between apoptosis and necrosis, you can use specific assays. The Annexin V assay is a common method to detect early-stage apoptosis by identifying the externalization of phosphatidylserine on the cell membrane. This can be combined with a viability dye like Propidium Iodide (PI) to differentiate between live, early apoptotic, late apoptotic, and necrotic cells. Caspase activity assays, which measure the activity of key apoptosis-mediating enzymes, can also provide evidence for apoptosis.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure that cells are seeded at a consistent density across all wells and experiments. Create a standard operating procedure for cell seeding.
-
-
Possible Cause: Variation in drug concentration.
-
Solution: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution.
-
-
Possible Cause: Differences in incubation time.
-
Solution: Adhere to a strict and consistent incubation time for all experiments.
-
-
Possible Cause: Contamination of cell cultures.
-
Solution: Regularly check cell cultures for any signs of contamination. Use proper aseptic techniques.
-
Issue 2: Discrepancy between expected and observed IC50 values.
-
Possible Cause: Cell line-specific sensitivity.
-
Solution: IC50 values can vary significantly between different cell lines. It is essential to determine the IC50 empirically for each cell line used in your experiments.
-
-
Possible Cause: Assay-dependent results.
-
Solution: Different cytotoxicity assays measure different cellular parameters (e.g., metabolic activity in MTT vs. membrane integrity in LDH). Results can vary between assay types. Consider using multiple assays to confirm your findings.
-
-
Possible Cause: Incorrect assay conditions.
-
Solution: Optimize assay parameters such as cell number, reagent concentrations, and incubation times for your specific cell line and experimental setup.
-
Quantitative Data on FGFR Inhibitor Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various FGFR inhibitors in different cell lines. This data is provided for comparative purposes to help contextualize the potential cytotoxicity of this compound.
Table 1: IC50 Values of Selected FGFR Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | FGFR Status | IC50 (µM) | Reference |
| AZD4547 | A375 (Melanoma) | Not specified | 1.623 | [6] |
| CPL304110 | A375 (Melanoma) | Not specified | 0.336 | [6] |
| AZD4547 | RPMI7951 (Melanoma) | Not specified | 2.606 | [6] |
Table 2: Enzymatic IC50 Values of Selected FGFR Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference |
| AZD4547 | FGFR1 | <20 | [7] |
| BGJ398 (Infigratinib) | FGFR1 | <20 | [7] |
| Dovitinib (TKI258) | FGFR1 | <20 | [7] |
| BLU9931 | FGFR4 | <20 | [7] |
| JNJ-42756493 | Pan-FGFR | <20 | [7] |
| LY2874455 | Pan-FGFR | <20 | [7] |
| Ponatinib | Pan-FGFR | <20 | [7] |
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Cytotoxicity using Lactate Dehydrogenase (LDH) Assay
This assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.[8]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Medium background: Complete medium without cells.
-
-
Sample Collection: After the incubation period, carefully collect the supernatant from each well.
-
LDH Reaction: Follow the manufacturer's instructions to mix the supernatant with the assay reagents in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).[9]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings, using the spontaneous and maximum LDH release controls for normalization.
Protocol 3: Detecting Apoptosis using Annexin V Staining
This protocol identifies early apoptotic cells by detecting the externalization of phosphatidylserine.
Materials:
-
Target cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. anncaserep.com [anncaserep.com]
- 4. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vjoncology.com [vjoncology.com]
- 6. mdpi.com [mdpi.com]
- 7. FGFR inhibitors: Effects on cancer cells, tumor microenvironment and whole-body homeostasis (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LDH Cytotoxicity Assay Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Refining FGFR-IN-13 Treatment Duration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing FGFR-IN-13 in their experiments. The information is designed to address specific issues that may arise during experimental procedures and to provide guidance on optimizing treatment duration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is a small molecule inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). It belongs to a class of compounds known as N-phenylnaphthostyril-1-sulfonamides.[1][2] It has been reported to inhibit FGFR1 with an IC50 of 4.2 μM in in vitro kinase assays.[3]
Q2: What is the proposed mechanism of action for this compound?
Based on molecular modeling studies, this compound is predicted to act as an ATP-competitive inhibitor.[1] The naphthostyril core of the molecule is thought to occupy the adenine-binding pocket of the FGFR1 ATP binding site.[1] It is proposed to form hydrogen bonds with key amino acid residues in the kinase hinge region, specifically with the backbone of Ala564 and the side chain of Glu562, thereby blocking the kinase activity of the receptor.[1]
Q3: What is a typical starting point for treatment duration in cell culture experiments?
Based on published data for similar FGFR inhibitors and the available information for the broader class of N-phenylnaphthostyril-1-sulfonamides, a 72-hour treatment duration was used in initial cell viability assays.[1] However, the optimal duration will be cell-line dependent and should be determined empirically. It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing the desired biological effect.
Q4: How can I assess the effectiveness of this compound treatment in my experiments?
The effectiveness of this compound can be evaluated by monitoring the phosphorylation status of FGFR1 and its downstream signaling proteins. Key downstream pathways to investigate include the RAS/MAPK and PI3K/Akt pathways.[1] Techniques such as Western blotting can be used to assess the levels of phosphorylated FGFR, ERK, and Akt. Additionally, cell-based assays measuring proliferation, viability (e.g., MTT assay), or apoptosis can be used to quantify the biological response.[1]
Q5: Are there known off-target effects for this compound?
The selectivity profile of this compound has not been extensively characterized in publicly available literature. While it was developed as an FGFR1 inhibitor, researchers should be aware of potential off-target effects, a common characteristic of kinase inhibitors. It is advisable to perform control experiments, such as including cell lines that do not express FGFR1 or using structurally distinct FGFR inhibitors, to help distinguish on-target from off-target effects.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak inhibition of FGFR1 signaling (e.g., no change in p-FGFR, p-ERK, or p-Akt) | - Suboptimal concentration of this compound: The IC50 of 4.2 μM is a starting point for biochemical assays and may not be optimal for all cell lines. - Incorrect treatment duration: The effect may be transient or require a longer incubation time. - Cell line insensitivity: The cell line may not be dependent on FGFR1 signaling for survival or proliferation. - Compound instability: The inhibitor may be degrading in the culture medium over time. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line. - Conduct a time-course experiment (e.g., 1, 6, 24, 48, 72 hours) to identify the optimal treatment duration. - Confirm FGFR1 expression and dependency in your cell line using techniques like Western blotting or siRNA-mediated knockdown. - Prepare fresh stock solutions of this compound and consider replenishing the media with fresh inhibitor for longer experiments. |
| High cell toxicity or unexpected cell death at low concentrations | - Off-target effects: The inhibitor may be affecting other essential kinases or cellular processes. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Test the inhibitor on a control cell line that does not express FGFR1 to assess off-target toxicity. - Ensure the final concentration of the solvent in the culture medium is below a toxic level (typically <0.5%). - Reduce the concentration of this compound and/or shorten the treatment duration. |
| Inconsistent results between experiments | - Variability in cell culture conditions: Changes in cell passage number, confluency, or serum concentration can affect cellular responses. - Inconsistent inhibitor preparation: Errors in weighing, dissolving, or diluting the compound. | - Maintain consistent cell culture practices, including using cells within a defined passage number range and seeding at a consistent density. - Prepare fresh stock solutions of this compound for each experiment and ensure accurate dilutions. |
| Difficulty dissolving this compound | - Poor solubility in aqueous solutions. | - Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. - Gently warm the solution and use sonication to aid dissolution. - Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic. |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (µM) | Assay Type | Reference |
| This compound (Compound 1) | FGFR1 | 4.2 | P32 Radioassay | [1][3] |
| N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide | FGFR1 | 2 | P32 Radioassay | [1][2] |
Table 2: Antiproliferative Activity of selected N-phenylnaphthostyril-1-sulfonamides
| Compound | Cell Line | Concentration (µM) | Inhibition (%) | Treatment Duration (hours) | Reference |
| N-(4-chlorophenyl)naphthostyril-1-sulfonamide | KG1 (Myeloma) | 10 | 15 | 72 | [1] |
| 100 | 25 | 72 | [1] | ||
| N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide | KG1 (Myeloma) | 10 | 10 | 72 | [1] |
| 100 | 20 | 72 | [1] |
Experimental Protocols
In Vitro FGFR1 Kinase Assay (P32 Radioassay)
This protocol is a generalized representation based on the methodology described for the evaluation of N-phenylnaphthostyril-1-sulfonamides.[1]
-
Prepare the reaction buffer: Typically contains Tris-HCl, MgCl2, MnCl2, DTT, and ATP.
-
Prepare the substrate: A synthetic peptide substrate for FGFR1 is used.
-
Prepare the inhibitor dilutions: Serially dilute this compound in the reaction buffer to achieve a range of final concentrations.
-
Initiate the kinase reaction: In a microtiter plate, combine the recombinant FGFR1 enzyme, the peptide substrate, and the diluted inhibitor.
-
Start the phosphorylation reaction: Add [γ-32P]ATP to each well to initiate the phosphorylation of the substrate by FGFR1.
-
Incubate: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Measure substrate phosphorylation: Spot the reaction mixture onto a phosphocellulose filter paper. Wash the filters to remove unincorporated [γ-32P]ATP.
-
Quantify radioactivity: Measure the amount of 32P incorporated into the peptide substrate using a scintillation counter.
-
Calculate IC50: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.
Cellular Proliferation Assay (MTT Assay)
This protocol is based on the methodology used to assess the antiproliferative effects of N-phenylnaphthostyril-1-sulfonamides on the KG1 myeloma cell line.[1]
-
Cell Seeding: Seed KG1 cells in a 96-well plate at a density of 2 x 10^5 cells/mL and allow them to attach and grow for 24 hours.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound (prepared in DMSO, with a final DMSO concentration below 0.5%). Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 15 µL of MTT solution (3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyl-tetrazolium bromide) to each well.
-
Formazan Solubilization: Incubate for 4 hours to allow the formation of formazan crystals. Add 100 µL of a solubilization solution (e.g., 20% SDS in 50% DMF) and incubate overnight to dissolve the crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
References
Technical Support Center: Addressing Variability in FGFR-IN-13 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in assays involving the potent fibroblast growth factor receptor (FGFR) inhibitor, FGFR-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the ATP-binding pocket of the intracellular kinase domain of FGFRs.[1] By competitively binding to this pocket, it prevents the phosphorylation of downstream substrates, thereby inhibiting the activation of signaling pathways such as RAS-MAPK, PI3K-AKT, PLCγ, and STAT.[2][3]
Q2: What are the primary downstream signaling pathways affected by this compound?
A2: The primary pathways affected are the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways, all of which are crucial for cell proliferation, survival, differentiation, and migration.[2] Inhibition of these pathways is the basis for the anti-tumor activity of FGFR inhibitors.
Q3: In which types of assays can I evaluate the activity of this compound?
A3: The activity of this compound can be assessed using several key assays:
-
Kinase Activity Assays: To measure the direct inhibition of FGFR kinase activity.
-
Cell Viability Assays: To determine the effect of the inhibitor on the proliferation and survival of cancer cell lines with aberrant FGFR signaling.
-
Western Blotting: To analyze the phosphorylation status of FGFR and its downstream signaling proteins.
Q4: What are some common causes of inconsistent results in kinase assays?
A4: Inconsistent results in kinase assays can stem from several factors, including suboptimal concentrations of the enzyme, substrate, or ATP, the quality of reagents, compound properties like poor solubility or autofluorescence, and experimental execution errors such as inaccurate pipetting.[4]
Q5: How can I minimize the "edge effect" in my cell-based assays?
A5: The "edge effect," where wells on the periphery of a microplate behave differently, can be minimized by filling the outer wells with sterile media or phosphate-buffered saline (PBS) to maintain humidity and reduce evaporation from the experimental wells.[5]
Troubleshooting Guides
Kinase Activity Assays
Issue: High Variability Between Replicate Wells
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure consistent volume dispensing.[4] |
| Inadequate Mixing | Ensure all reagents, especially the enzyme and inhibitor solutions, are thoroughly but gently mixed. Avoid introducing air bubbles.[4] |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on surfaces that are not at room temperature.[4] |
| Compound Precipitation | Observe for any precipitation when diluting the compound stock. If precipitation occurs, refer to the "Compound Solubility Issues" section. |
Issue: Weaker than Expected Inhibition (High IC50 Value)
| Potential Cause | Recommended Solution |
| Incorrect ATP Concentration | If this compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will lead to a higher IC50 value. Determine the Km of ATP for your kinase and use an ATP concentration at or near this value.[4] |
| Degraded Compound | Ensure the stock solution of this compound is stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Inactive Enzyme | Verify the activity of your FGFR enzyme using a known potent inhibitor as a positive control. |
| Incorrect Buffer Composition | The pH, ionic strength, and presence of additives in the reaction buffer can influence inhibitor binding. Ensure the buffer conditions are optimal for your specific kinase.[4] |
Cell Viability Assays
Issue: Inconsistent Cell Growth or Viability
| Potential Cause | Recommended Solution |
| Variation in Cell Seeding Density | Ensure a homogenous cell suspension before seeding by gently pipetting up and down. Use a consistent volume for each well.[5] |
| Edge Effects | Fill the peripheral wells of the microplate with sterile media or PBS to minimize evaporation from the experimental wells.[5] |
| Cell Line Health | Regularly check cell cultures for signs of stress or contamination. Ensure cells are in the logarithmic growth phase when seeding for an experiment.[6] |
Issue: High Background Signal
| Potential Cause | Recommended Solution |
| Reagent Contamination | Use fresh, sterile reagents. Check for contamination in your media, serum, and assay reagents.[5] |
| Insufficient Washing | If your assay involves wash steps, ensure they are performed thoroughly to remove any residual reagents that could contribute to background signal.[5] |
| Autofluorescence of Compound | Test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. If it is autofluorescent, consider using a different viability assay with a different detection method (e.g., luminescence-based instead of fluorescence-based).[7] |
Western Blotting for Phosphorylated Proteins
Issue: Weak or No Signal for Phosphorylated Proteins
| Potential Cause | Recommended Solution |
| Dephosphorylation of Samples | Always keep samples on ice and use pre-chilled buffers. Crucially, add phosphatase inhibitors to your lysis buffer. |
| Low Protein Load | For detecting low-abundance phosphoproteins, you may need to load a higher amount of total protein (e.g., 100 µg per lane).[8] |
| Inefficient Antibody Binding | Ensure the primary antibody is specific for the phosphorylated form of the protein and is used at the optimal dilution. Incubate the primary antibody overnight at 4°C to enhance binding. |
| Inappropriate Blocking Buffer | Avoid using milk as a blocking agent for some phospho-specific antibodies, as casein is a phosphoprotein and can cause high background. Bovine serum albumin (BSA) is often a better choice. |
Issue: High Background on the Membrane
| Potential Cause | Recommended Solution |
| Inappropriate Blocking | Optimize the blocking conditions. Try different blocking agents (e.g., BSA instead of milk) and increase the blocking time. |
| Antibody Concentration Too High | Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background. |
| Insufficient Washing | Increase the number and duration of wash steps with TBST after primary and secondary antibody incubations.[8] |
| Use of Phosphate-Based Buffers | Avoid using PBS in your buffers, as the phosphate ions can interfere with the binding of some phospho-specific antibodies. Use Tris-buffered saline (TBS) instead.[9] |
Data Presentation
The following table provides representative IC50 values for various FGFR inhibitors across different FGFR isoforms. This data is intended for comparative purposes to help you benchmark the performance of this compound in your assays.
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Reference Cell Line(s) | Assay Type |
| AZD4547 | 1.623 µM | - | - | - | A375 (melanoma) | SRB proliferation assay[10] |
| CPL304110 | 0.336 µM | - | - | - | A375 (melanoma) | SRB proliferation assay[10] |
| Compound 38 | 389 | 29 | 758 | - | - | Kinase Assay[11] |
| FIIN-1 | 2.8 | 6.9 | 5.4 | 120 | - | Kinase Assay[2] |
| Compound 6O | >50,000 | 35,482 | >30,000 | 75.3 | - | Kinase Assay[12] |
Experimental Protocols
General Kinase Activity Assay Protocol (Luminescence-Based)
This protocol is a general guideline for a luminescence-based kinase assay to determine the IC50 value of this compound.
-
Reagent Preparation :
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in DMSO.
-
Prepare the Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50μM DTT).[13]
-
Prepare a 2X Kinase/Substrate mix in Kinase Assay Buffer.
-
Prepare a 2X ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for the specific FGFR isoform.
-
-
Assay Procedure (384-well plate) :
-
Add 5 µL of the serially diluted this compound or vehicle (DMSO in buffer) to the appropriate wells.
-
Add 10 µL of the 2X Kinase/Substrate mix to all wells.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.[13]
-
-
Detection :
-
Add a volume of a commercial kinase detection reagent (e.g., ADP-Glo™) as per the manufacturer's instructions.
-
Incubate for the recommended time to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis :
-
The luminescent signal is inversely proportional to kinase activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
General Cell Viability Assay Protocol (Resazurin-Based)
This protocol provides a general method for assessing the effect of this compound on cell viability.
-
Cell Seeding :
-
Trypsinize and count cells.
-
Prepare a cell suspension at the desired density in complete growth medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight to allow cells to attach.
-
-
Compound Treatment :
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[5]
-
-
Viability Assay :
-
Prepare the resazurin-based viability reagent according to the manufacturer's instructions.
-
Add 20 µL of the reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition :
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em) using a plate reader.
-
General Western Blot Protocol for Phospho-Proteins
This protocol outlines the key steps for analyzing protein phosphorylation in response to this compound treatment.
-
Sample Preparation :
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard protein assay.
-
-
SDS-PAGE and Transfer :
-
Denature protein lysates by boiling in SDS-PAGE sample buffer.
-
Load equal amounts of protein per lane on an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Antibody Incubation :
-
Block the membrane for 1 hour at room temperature with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody (specific for the phosphorylated protein of interest) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. mdpi.com [mdpi.com]
- 11. Decoding the Conformational Selective Mechanism of FGFR Isoforms: A Comparative Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comprehensive functional evaluation of variants of fibroblast growth factor receptor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
FGFR-IN-13 inconsistent inhibition patterns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address inconsistent inhibition patterns observed when using FGFR-IN-13.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that targets the intracellular tyrosine kinase domain of Fibroblast Growth Factor Receptors (FGFRs). By binding to the ATP-binding site, it prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[1][2] The primary signaling pathways inhibited include the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways.[2][3][4][5][6][7]
Q2: I'm observing inconsistent IC50 values for this compound in my in vitro kinase assays. What are the potential causes?
Inconsistent IC50 values in biochemical assays can stem from several factors:
-
Assay Conditions: Suboptimal concentrations of the enzyme, substrate, or ATP can lead to variability. Reaction buffers, pH, and temperature also play a crucial role.[8]
-
Reagent Quality: The purity and stability of the kinase, substrate, and ATP are critical for reproducible results.[8]
-
Compound Properties: The inhibitor itself may interfere with the assay technology (e.g., fluorescence quenching) or exhibit poor solubility in the assay buffer.[8]
-
Experimental Execution: Pipetting errors, improper mixing, and incorrect incubation times can all contribute to variability.[8]
Q3: this compound shows potent inhibition in my biochemical assays, but has a weak effect on cell viability. Why is there a discrepancy?
This is a common challenge when translating in vitro kinase activity to cellular effects. Potential reasons include:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: The compound could be actively transported out of the cell by multidrug resistance pumps.
-
Compound Instability: The compound may be unstable in the complex environment of cell culture media and degrade before it can exert its effect.[9]
-
Off-Target Effects: In a cellular context, the inhibitor might have off-target effects that counteract its intended inhibitory action on FGFR.[8]
-
Cellular Context: The specific cell line's genetic background, including the presence of other active signaling pathways, can influence its sensitivity to FGFR inhibition.
Q4: I've noticed that some cancer cell lines with FGFR amplification show a paradoxical increase in proliferation after treatment with an FGFR inhibitor. Is this a known phenomenon?
Yes, paradoxical effects of FGFR inhibitors have been reported. For instance, in certain ER+ breast cancer cell lines with FGFR1 amplification, treatment with FGF2 and an FGFR inhibitor can lead to a decrease in proliferation but an increase in a stem-like state through the JAK-STAT pathway.[10] This highlights the complexity of FGFR signaling and the potential for unexpected cellular responses to inhibitors.
Troubleshooting Guides
Problem 1: High Variability Between Replicate Wells in In Vitro Kinase Assays
High variability can mask the true effect of this compound. Here’s a guide to troubleshoot this issue:
| Potential Cause | Solution |
| Pipetting Inaccuracy | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. Ensure consistent tip immersion depth to avoid volume variations.[8] |
| Inadequate Mixing | Gently but thoroughly mix all reagents after addition, especially the enzyme and inhibitor solutions. Avoid introducing bubbles.[8] |
| Edge Effects in Assay Plates | Avoid using the outer wells of the assay plate, as they are more prone to evaporation. Alternatively, fill the outer wells with buffer or sterile water to create a humidity barrier.[8] |
| Temperature Gradients | Ensure the entire assay plate is at a uniform temperature during incubation. Avoid placing plates on surfaces that are not at the desired incubation temperature.[8] |
Problem 2: Higher Than Expected IC50 Value for this compound
If this compound is less potent than anticipated, consider the following:
| Potential Cause | Solution |
| Incorrect Buffer Composition | The pH, ionic strength, and presence of additives (e.g., detergents, BSA) in the reaction buffer can influence inhibitor binding and enzyme activity. Verify that the buffer conditions are optimal for your specific FGFR isoform.[8] |
| High ATP Concentration | If this compound is an ATP-competitive inhibitor, a high concentration of ATP in the assay will compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50. Consider performing an ATP competition assay to confirm the mechanism of inhibition.[8] |
| Degraded Compound | Ensure the stock solution of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment. |
| Inactive Enzyme | Verify the activity of the FGFR enzyme using a known potent inhibitor as a positive control. |
Problem 3: Inconsistent Downstream Signaling Inhibition in Western Blots
If you observe variable inhibition of downstream targets like p-FRS2, p-ERK, or p-AKT, follow these steps:
| Potential Cause | Solution |
| Suboptimal Ligand Stimulation | Ensure that the cells are properly starved and then stimulated with an appropriate concentration of FGF ligand to robustly activate the pathway before adding the inhibitor. |
| Incorrect Timing | The kinetics of pathway inhibition can vary. Perform a time-course experiment to determine the optimal incubation time with this compound to observe maximal inhibition of downstream signaling. |
| Cell Line Heterogeneity | Ensure you are using a consistent and low-passage number of your cell line. Cell line characteristics can drift over time in culture. |
| Antibody Quality | Use validated antibodies for your Western blot analysis. Titrate your primary and secondary antibodies to optimize the signal-to-noise ratio.[11][12] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is adapted for measuring the activity of FGFR kinases and the inhibitory effect of this compound.[13][14]
Materials:
-
FGFR Enzyme (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)
-
Substrate (e.g., Poly(E,Y)4:1)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume plates
Procedure:
-
Prepare Reagents: Dilute the enzyme, substrate, ATP, and this compound in the kinase buffer.
-
Add Inhibitor: Add 1 µL of this compound solution or vehicle (DMSO) to the wells of a 384-well plate.
-
Add Enzyme: Add 2 µL of the diluted FGFR enzyme to each well.
-
Initiate Reaction: Add 2 µL of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate: Incubate the plate at room temperature for 60-120 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure Luminescence: Record the luminescence signal using a plate reader.
Protocol 2: Cell Viability Assay (MTS Assay)
This protocol measures the effect of this compound on the proliferation of adherent cancer cell lines.[15][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (serial dilutions)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound or vehicle control.
-
Incubate: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTS Reagent: Add 20 µL of MTS reagent directly to each well.
-
Incubate: Incubate the plate for 1-4 hours at 37°C.
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only) and normalize the results to the vehicle-treated cells to determine the percentage of cell viability.
Protocol 3: Western Blotting for FGFR Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the FGFR signaling pathway.[18][19]
Materials:
-
Cancer cell line of interest
-
Serum-free medium
-
FGF ligand (e.g., FGF2)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-FRS2, anti-FRS2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting substrate
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Overview of the FGFR signaling pathway.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. oncotarget.com [oncotarget.com]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Paradoxical cancer cell proliferation after FGFR inhibition through decreased p21 signaling in FGFR1-amplified breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGFR1 antibody validation and characterization of FGFR1 protein expression in ER+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FGFR-IN-13 In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of FGFR-IN-13.
Troubleshooting Guide
Q1: We are observing low plasma concentrations of this compound in our mouse model after oral administration. What are the potential causes and how can we improve this?
A1: Low oral bioavailability is a common challenge for many small molecule inhibitors and can stem from several factors. The primary reasons are often poor aqueous solubility and/or low membrane permeability. Here are some troubleshooting steps and potential solutions:
-
Improve Solubility: this compound likely has poor water solubility. Enhancing its dissolution rate is a key first step.
-
Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution. Micronization or nanocrystal technology can be employed.
-
Amorphous Solid Dispersions: Formulating this compound in an amorphous state, often dispersed in a polymer matrix, can significantly improve its solubility compared to the crystalline form.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be highly effective. In these formulations, the drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
-
-
Enhance Permeability:
-
Use of Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium.
-
Prodrug Approach: A prodrug of this compound could be synthesized to have improved lipophilicity and therefore better membrane permeability. The prodrug would then be converted to the active compound in vivo.
-
Q2: Our in vivo efficacy study with this compound is showing inconsistent results between animals. What could be the cause of this variability?
A2: High variability in in vivo studies can be attributed to both formulation-related and physiological factors.
-
Formulation In-homogeneity: If you are preparing a suspension, ensure that it is uniformly mixed before each administration. Particle agglomeration can lead to inconsistent dosing.
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact drug absorption. Standardize the fasting and feeding schedule for all animals in the study.
-
Gastrointestinal pH and Transit Time: These physiological parameters can vary between animals and affect the dissolution and absorption of the drug. While difficult to control, being aware of these factors is important when analyzing data.
-
First-Pass Metabolism: If this compound is a substrate for cytochrome P450 enzymes in the liver, extensive first-pass metabolism can lead to variable systemic exposure. Co-administration with an inhibitor of these enzymes (in a research setting) could clarify the extent of this effect.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it important for in vivo studies with this compound?
A1: Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. For orally administered drugs, it is a critical pharmacokinetic parameter that determines the amount of active compound available at the target site to exert its therapeutic effect. Low and variable bioavailability can lead to sub-therapeutic concentrations and unreliable experimental outcomes.
Q2: What are the different types of formulation strategies we can use to improve the bioavailability of this compound?
A2: Several formulation strategies can be employed, and the choice depends on the specific physicochemical properties of this compound.[1][2][3][4][5] Common approaches include:
-
Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon introduction into aqueous phases under gentle agitation.
-
Solid Dispersions: In this approach, the drug is dispersed in a solid hydrophilic carrier, often a polymer, to improve its dissolution rate.
-
Nanoparticles: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area and, consequently, its dissolution velocity and saturation solubility.
-
Prodrugs: A prodrug is an inactive derivative of a drug molecule that is converted into the active form in the body. This approach can be used to overcome issues with solubility, permeability, or first-pass metabolism.
Q3: Can you provide an example of how different formulations can impact the pharmacokinetics of an FGFR inhibitor?
A3: Yes. Below is a table with representative data illustrating how the pharmacokinetic parameters of an FGFR inhibitor might be improved by switching from a simple suspension to a nano-formulation or a self-emulsifying drug delivery system (SEDDS).
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | Bioavailability (%) |
| Aqueous Suspension | 150 | 4.0 | 900 | 5 |
| Nano-formulation | 750 | 2.0 | 4500 | 25 |
| SEDDS | 1200 | 1.0 | 9000 | 50 |
This is illustrative data and actual results may vary.
Q4: What is the FGFR signaling pathway that this compound is designed to inhibit?
A4: The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical pathway involved in cell proliferation, differentiation, migration, and angiogenesis.[6][7][8][9][10] Aberrant activation of this pathway is implicated in various cancers. This compound is designed to inhibit the tyrosine kinase activity of FGFRs, thereby blocking downstream signaling.
Caption: The FGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of a Nano-formulation of this compound
This protocol describes a method for preparing a nano-formulation of this compound using a wet-milling technique to improve its oral bioavailability.
Materials:
-
This compound
-
Stabilizer (e.g., Poloxamer 188)
-
Milling media (e.g., Yttrium-stabilized zirconium oxide beads)
-
Purified water
-
High-pressure homogenizer or bead mill
Procedure:
-
Preparation of the Suspension:
-
Dissolve the stabilizer (e.g., 1% w/v Poloxamer 188) in purified water.
-
Disperse this compound (e.g., 2% w/v) in the stabilizer solution with gentle stirring to form a coarse suspension.
-
-
Wet Milling:
-
Transfer the suspension to the milling chamber containing the milling media.
-
Mill the suspension at a high speed for a specified duration (e.g., 2-4 hours). The optimal time should be determined experimentally by monitoring the particle size.
-
Monitor the temperature during milling to prevent degradation of the compound.
-
-
Particle Size Analysis:
-
Periodically take samples and measure the particle size distribution using a dynamic light scattering (DLS) instrument.
-
Continue milling until the desired particle size (e.g., <200 nm) is achieved.
-
-
Removal of Milling Media:
-
Separate the nanosuspension from the milling media by filtration or centrifugation.
-
-
Characterization:
-
Confirm the final particle size and polydispersity index (PDI).
-
Assess the physical and chemical stability of the nanosuspension.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical in vivo pharmacokinetic study to evaluate the oral bioavailability of different formulations of this compound in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulations (e.g., aqueous suspension, nano-formulation, SEDDS)
-
Vehicle control
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate the mice to the housing conditions for at least one week.
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
-
Dosing:
-
Divide the mice into groups (e.g., n=3-5 per group) for each formulation and the vehicle control.
-
Administer the designated formulation of this compound or vehicle to each mouse via oral gavage at a specific dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the saphenous or tail vein.
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Calculate the oral bioavailability by comparing the AUC from oral administration to the AUC from intravenous administration (if available).
-
Caption: Workflow for improving and evaluating the in vivo bioavailability of this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. upm-inc.com [upm-inc.com]
- 3. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 6. Reactome | Signaling by FGFR [reactome.org]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 10. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating FGFR-IN-13 Induced Cellular Stress
Disclaimer: The following troubleshooting guides and frequently asked questions (FAQs) are based on the established knowledge of Fibroblast Growth Factor Receptor (FGFR) inhibitors as a class. As of the latest update, specific public data on "FGFR-IN-13" is limited. Therefore, the guidance provided is general and may not be exhaustive for this specific compound. Researchers using this compound should perform their own comprehensive characterization and optimization.
This guide is intended for researchers, scientists, and drug development professionals encountering unexpected cellular stress or off-target effects during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for FGFR inhibitors?
FGFR inhibitors are tyrosine kinase inhibitors (TKIs) that primarily function by competing with ATP for the binding site on the intracellular kinase domain of Fibroblast Growth Factor Receptors (FGFRs).[1][2] This inhibition blocks the autophosphorylation of the receptor, thereby preventing the activation of downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.[1][3] The key signaling cascades affected include the RAS-MAPK, PI3K-AKT, and STAT pathways.[1]
Q2: My cells are exhibiting signs of stress (e.g., changes in morphology, reduced viability) after treatment with this compound. What are the potential causes?
Cellular stress in response to FGFR inhibitor treatment can stem from several factors:
-
On-target toxicity: The intended inhibition of FGFR signaling can itself lead to stress and apoptosis in cell lines that are dependent on this pathway for survival.
-
Off-target effects: Kinase inhibitors can interact with other kinases besides the intended target, especially at higher concentrations.[4] This can trigger unintended signaling cascades and lead to cellular stress. Non-selective FGFR inhibitors have been noted to affect other receptor tyrosine kinases like VEGFR and PDGFR.[4]
-
Cell line-specific sensitivity: The genetic background and dependencies of your specific cell line will influence its response to FGFR inhibition.
-
Compound solubility and stability: Poor solubility or degradation of the inhibitor can lead to inconsistent results and cellular toxicity.
Q3: What are the known class-wide toxicities associated with FGFR inhibitors that might manifest as cellular stress in my experiments?
Clinical and preclinical studies of FGFR inhibitors have identified several common "on-target" and "off-target" toxicities that can be indicative of cellular stress. These include:
-
Hyperphosphatemia: Elevated phosphate levels are a common on-target effect of FGFR inhibition due to the role of FGF23/FGFR signaling in phosphate homeostasis.[1][5][6]
-
Ocular Toxicity: Dry eyes, retinal pigment epithelial detachment, and other vision-related issues have been reported.[6][7]
-
Skin and Nail Toxicities: Dry skin, stomatitis, and nail changes are also observed class effects.[6][7]
-
Gastrointestinal Issues: Diarrhea and decreased appetite are common side effects.[1][6]
While these are observed in vivo, the underlying cellular mechanisms can contribute to stress in in-vitro models.
Troubleshooting Guides
Issue 1: Unexpectedly High Cellular Toxicity or Apoptosis
If you observe a significant decrease in cell viability or an increase in apoptosis at your intended experimental concentration of this compound, consider the following troubleshooting steps.
| Potential Cause | Troubleshooting Step |
| Concentration too high, leading to off-target effects | Perform a dose-response curve to determine the IC50 and a concentration range where on-target inhibition is achieved with minimal toxicity. Start with a broad range of concentrations. |
| Cell line is highly dependent on FGFR signaling | Confirm the expression and activation status of FGFRs in your cell line using techniques like Western blotting or qPCR. If the pathway is critical, some level of apoptosis is expected. |
| Compound precipitation or degradation | Visually inspect your stock solutions and final dilutions for any signs of precipitation. Ensure proper storage conditions and consider preparing fresh dilutions for each experiment. |
| Solvent toxicity | Run a vehicle control (e.g., DMSO) at the same final concentration used in your inhibitor treatments to rule out any toxic effects of the solvent. |
Issue 2: Inconsistent or Irreproducible Experimental Results
Variability in your results can be frustrating. The following steps can help improve the consistency of your experiments with this compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell culture conditions | Maintain consistent cell passage numbers, seeding densities, and media formulations. Avoid using cells that have been in continuous culture for extended periods. |
| Pipetting errors | Ensure your pipettes are properly calibrated. Use a master mix for reagent addition to minimize well-to-well variability. |
| Edge effects in multi-well plates | Avoid using the outer wells of your plates for critical measurements as they are more susceptible to evaporation and temperature fluctuations. If you must use them, ensure proper humidification in the incubator. |
| Assay timing | The timing of your analysis after inhibitor treatment is crucial. Determine the optimal time point for your specific assay by performing a time-course experiment. |
Quantitative Data Summary
The following table summarizes common adverse events observed in clinical trials of various FGFR inhibitors. This data can provide insight into the potential types of cellular stress that might be recapitulated in in-vitro models.
| Adverse Event | Frequency in Patients (All Grades) |
| Hyperphosphatemia | 60-76%[5] |
| Asthenia (Weakness) | 55%[1] |
| Dry Mouth | 45%[1] |
| Nail Toxicity | 35%[1] |
| Diarrhea | 33-41%[8] |
| Decreased Appetite | 32%[1] |
| Ocular Toxicity (e.g., dry eyes) | 14.3-23.8%[9] |
Note: Frequencies are aggregated from studies of different FGFR inhibitors and may not be representative of this compound.
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
Cell culture plates and reagents
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Inhibitor Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the predetermined time.
-
Cell Harvesting: Gently collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.
Protocol 2: Detection of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure intracellular ROS levels.
Materials:
-
Cell-permeable ROS-sensitive fluorescent dye (e.g., DCFDA/H2DCFDA)
-
Fluorescence plate reader or flow cytometer
-
Cell culture plates and reagents
-
This compound
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate.
-
Inhibitor Treatment: Treat cells with this compound and controls. Include a positive control (e.g., H2O2).
-
Dye Loading: Remove the treatment media and incubate the cells with the ROS-sensitive dye in pre-warmed PBS for 30-60 minutes at 37°C.
-
Measurement: Wash the cells with PBS. Measure the fluorescence intensity using a plate reader or analyze by flow cytometry.
Visualizations
Caption: Simplified FGFR signaling pathways and the point of inhibition by this compound.
Caption: A general experimental workflow for investigating this compound induced cellular stress.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. vjoncology.com [vjoncology.com]
- 8. anncaserep.com [anncaserep.com]
- 9. Promising results for an FGFR 1–3 inhibitor in cancer [dailyreporter.esmo.org]
Best practices for working with FGFR-IN-13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FGFR-IN-13.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is an irreversible, covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1] Its primary mechanism of action is to bind to the ATP-binding site of the FGFR kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition blocks cellular processes that are dependent on FGFR signaling, such as cell proliferation, survival, and migration.
2. Which FGFR isoforms does this compound inhibit?
This compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3. It has a reported IC50 of 4.2 μM for FGFR1.[2]
3. What are the key downstream signaling pathways affected by this compound?
FGFR activation triggers several key downstream signaling cascades. By inhibiting FGFR, this compound effectively blocks these pathways, which include:
-
RAS-MAPK Pathway: Regulates cell proliferation and differentiation.
-
PI3K-AKT Pathway: Controls cell survival and apoptosis.
-
PLCγ Pathway: Influences cell morphology and migration.
-
STAT Pathway: Involved in cell proliferation and survival.
Diagram of the FGFR Signaling Pathway
Quantitative Data
| Parameter | Value | Target | Notes |
| IC50 | 4.2 µM | FGFR1 | [2] |
| IC50 | Potent | FGFR2, FGFR3 | Specific values not publicly available, but described as a potent inhibitor. |
Experimental Protocols & Troubleshooting
This section provides guidance on common experimental procedures and troubleshooting tips when working with this compound.
Stock Solution Preparation
Issue: Difficulty dissolving this compound or concerns about its stability.
Recommended Protocol:
-
Solvent Selection: this compound is typically soluble in dimethyl sulfoxide (DMSO).
-
Preparation: To prepare a stock solution, for example, a 10 mM stock, add the appropriate volume of fresh DMSO to your vial of this compound.
-
Storage: Store the stock solution at -20°C. It is recommended to aliquot the stock solution into smaller working volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3]
Troubleshooting:
-
Precipitation in Media: If you observe precipitation when diluting the DMSO stock solution into your aqueous cell culture media, try to keep the final DMSO concentration below 0.1% to maintain solubility and minimize cell toxicity.[3]
-
Compound Instability: Prepare fresh dilutions of this compound in your culture medium immediately before each experiment. The stability of many small molecules in aqueous solutions can be limited.[3]
Cell-Based Assays (e.g., Proliferation, Viability)
Issue: Determining the optimal concentration of this compound and appropriate controls.
Recommended Protocol:
-
Cell Seeding: Plate your cells of interest at a density that allows for logarithmic growth throughout the duration of the experiment.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations. A good starting point is a serial dilution from a high concentration (e.g., 10-20 µM) downwards, based on the known IC50.
-
Incubation: Incubate the cells for a period relevant to your cell line's doubling time and the specific assay (e.g., 48-72 hours for a proliferation assay).
-
Assay: Perform your chosen cell viability or proliferation assay (e.g., MTS, CellTiter-Glo).
Troubleshooting:
-
No Effect Observed:
-
Confirm FGFR Expression: Ensure your cell line expresses the target FGFRs (FGFR1, 2, or 3) at sufficient levels.
-
Check for Resistance: Some cell lines may have intrinsic or acquired resistance to FGFR inhibitors. This can be due to mutations in the FGFR gene or activation of bypass signaling pathways.[4]
-
-
High Toxicity at Low Concentrations:
Western Blotting for Target Engagement
Issue: Difficulty in detecting changes in FGFR phosphorylation or downstream signaling.
Recommended Protocol:
-
Cell Treatment: Treat your cells with this compound at various concentrations and for different durations. A time course experiment (e.g., 1, 4, 8, 24 hours) can be informative.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of your lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for phosphorylated FGFR (e.g., p-FGFR Tyr653/654) and antibodies for downstream targets like p-ERK.[7][8] Also, probe for total FGFR and total ERK as loading controls.
-
Detection: Use an appropriate secondary antibody and detection reagent to visualize the protein bands.
Troubleshooting:
-
No Change in p-FGFR:
-
Basal Activation: Ensure your cell line has some level of basal FGFR activation. You may need to stimulate the cells with an FGF ligand (e.g., FGF2) to induce robust phosphorylation.
-
Antibody Specificity: Verify the specificity of your phospho-FGFR antibody. Some antibodies may have cross-reactivity with other phosphorylated receptor tyrosine kinases.[7]
-
-
Inconsistent Results:
-
Loading Controls: Always use total protein levels (e.g., total FGFR, total ERK, or a housekeeping protein like GAPDH or β-actin) to normalize your data and ensure equal protein loading.
-
Diagram of a General Western Blot Workflow
General Troubleshooting Logic
When encountering unexpected results, it is helpful to follow a logical troubleshooting process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Phospho-FGF Receptor (Tyr653/654) (55H2) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 8. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in FGFR-IN-13 experiments
Welcome to the technical support center for FGFR-IN-13. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers and drug development professionals optimize their experiments with this irreversible covalent FGFR inhibitor.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its mechanism of action?
This compound is an irreversible covalent inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] It works by forming a covalent bond with a cysteine residue within the ATP-binding pocket of FGFRs, leading to sustained inhibition of receptor signaling. This covalent binding makes it a potent inhibitor of FGFR activity.
Q2: What is the primary target of this compound?
This compound is known to regulate endogenous FGFR1.[1] As a pan-FGFR inhibitor, it is designed to inhibit multiple members of the FGFR family (FGFR1, FGFR2, FGFR3, and FGFR4).
Experimental Design
Q3: What is a typical effective concentration range for this compound in cell-based assays?
Based on available data for similar FGFR inhibitors, a typical starting concentration range for cell-based assays would be from 1 nM to 10 µM. The IC50 for this compound's regulation of endogenous FGFR1 is reported to be less than 100 nM.[1] However, the optimal concentration will vary depending on the cell line and the specific experimental conditions. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.
Q4: What are some common off-target effects of FGFR inhibitors that I should be aware of?
While this compound is designed to be a specific FGFR inhibitor, off-target effects are a possibility, particularly at higher concentrations. Common off-target effects for FGFR inhibitors can include inhibition of other tyrosine kinases like VEGFR and PDGFR.[2] It is advisable to include appropriate controls in your experiments, such as cell lines that do not express FGFRs or using a structurally unrelated FGFR inhibitor to confirm that the observed effects are on-target.
Q5: How can I assess the target engagement of this compound in my cells?
Target engagement can be assessed by performing a Western blot to analyze the phosphorylation status of FGFR and its downstream signaling proteins, such as FRS2, PLCγ, STAT3, AKT, and ERK1/2.[3][4] A successful inhibition by this compound should lead to a decrease in the phosphorylation of these proteins.
Troubleshooting Guides
Solubility and Stability
Q1: I am having trouble dissolving this compound. What should I do?
For many small molecule inhibitors, solubility can be a challenge. It is recommended to first try dissolving this compound in a small amount of DMSO to create a stock solution. For aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in your experiments. If solubility issues persist, gentle warming and sonication may help. Always refer to the manufacturer's instructions for specific solubility information.
Q2: How should I store this compound stock solutions?
Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[5][6] The stability of the compound in solution may vary, so it is best to use freshly prepared dilutions for your experiments whenever possible.
Inconsistent Results in Cell-Based Assays
Q3: My results from cell viability or proliferation assays are not consistent. What could be the reason?
Inconsistent results in cell-based assays can arise from several factors:
-
Cell Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.
-
Seeding Density: Ensure a uniform cell seeding density across all wells of your assay plate.
-
Compound Distribution: Mix the compound thoroughly in the media before adding it to the cells to ensure even distribution.
-
Incubation Time: Use a consistent incubation time for all experiments. For irreversible inhibitors like this compound, the duration of treatment can significantly impact the outcome.
-
Edge Effects: Be mindful of "edge effects" in multi-well plates. It is good practice to not use the outer wells for experimental conditions or to fill them with media to maintain humidity.
Q4: I am not observing the expected inhibition of FGFR signaling. What should I check?
If you are not seeing the expected inhibitory effect, consider the following:
-
Compound Potency: Verify the concentration and integrity of your this compound stock solution.
-
Cell Line Sensitivity: Ensure that the cell line you are using expresses the target FGFR and is dependent on its signaling for the measured phenotype (e.g., proliferation). You can confirm FGFR expression by Western blot or qPCR.
-
Treatment Duration: As an irreversible inhibitor, the inhibitory effect of this compound is time-dependent. You may need to increase the incubation time to observe a significant effect.
-
Presence of Ligands: The presence of FGF ligands in the serum of your culture medium can activate the FGFR pathway. For some experiments, it may be necessary to use serum-free or low-serum media.
-
Resistance Mechanisms: Cells can develop resistance to FGFR inhibitors through various mechanisms, such as mutations in the FGFR kinase domain or activation of bypass signaling pathways.[2][7]
Quantitative Data
Inhibitory Activity of this compound
| Target | IC50 | Assay Type | Source |
| Endogenous FGFR1 | < 100 nM | Not Specified | [1] |
Note: This table will be updated as more quantitative data for this compound becomes available.
Experimental Protocols
General Protocol for Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
General Protocol for Western Blotting to Detect FGFR Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with different concentrations of this compound for the desired duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phosphorylated FGFR (e.g., p-FGFR Tyr653/654) overnight at 4°C.[4]
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with an antibody against total FGFR.
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway.
Experimental Workflow for Testing this compound
Caption: General workflow for this compound testing.
Troubleshooting Logic for Inconsistent Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice [mdpi.com]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The physical basis of FGFR3 response to fgf1 and fgf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Experimental Conditions for FGFR-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FGFR-IN-1, a potent inhibitor of FGFR1, FGFR2, and FGFR3.
Frequently Asked Questions (FAQs)
Q1: What is FGFR-IN-1 and what is its mechanism of action?
A1: FGFR-IN-1 is a potent, small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3, with an IC50 value of less than 100 nM for each receptor.[1][2] It functions by competing with ATP for the binding site in the kinase domain of the FGFRs, thereby preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[3] This inhibition blocks cellular processes such as proliferation, differentiation, and migration that are promoted by aberrant FGFR signaling in various cancers.
Q2: What are the recommended storage conditions for FGFR-IN-1?
A2: Proper storage is crucial to maintain the stability and activity of FGFR-IN-1. For long-term storage, it is recommended to store the solid compound at 4°C, protected from moisture and light.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to six months or at -20°C for up to one month.[1][2]
Q3: How should I prepare a stock solution of FGFR-IN-1?
A3: FGFR-IN-1 is soluble in DMSO. To prepare a stock solution, dissolve the solid compound in high-quality, anhydrous DMSO to the desired concentration, for example, 10 mM.[2] To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath for a short period.[1] Ensure the compound is fully dissolved before use.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with FGFR-IN-1.
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibitor activity | Degraded inhibitor: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions from solid compound. Ensure proper storage of aliquots at -80°C for long-term use.[1][2] |
| Incorrect concentration: Calculation error during stock solution or working solution preparation. | Double-check all calculations and ensure accurate pipetting. Use a calibrated pipette. | |
| Suboptimal assay conditions: Buffer components, pH, or incubation time may not be optimal for FGFR-IN-1 activity. | Refer to the "Optimizing Buffer Conditions" section below for guidance on adjusting your assay buffer. | |
| Precipitation of the inhibitor in aqueous buffer | Poor solubility: The concentration of FGFR-IN-1 in the final assay buffer exceeds its solubility limit. DMSO concentration may be too low. | Decrease the final concentration of FGFR-IN-1. Ensure the final DMSO concentration in your assay is sufficient to maintain solubility (typically ≤ 1%, but may need optimization). Avoid preparing large volumes of diluted inhibitor in aqueous buffers long before use. |
| Inconsistent results between experiments | Variable inhibitor concentration: Incomplete dissolution of the stock solution or precipitation during the experiment. | Ensure the stock solution is fully dissolved before each use. Visually inspect for any precipitation. Briefly vortex and/or sonicate if necessary. |
| Assay variability: Inconsistent incubation times, temperatures, or reagent concentrations. | Standardize all experimental parameters. Use a consistent protocol and ensure all reagents are properly prepared and stored. | |
| Off-target effects observed | High inhibitor concentration: Using a concentration of FGFR-IN-1 that is too high can lead to inhibition of other kinases. | Perform a dose-response experiment to determine the optimal concentration that inhibits FGFR signaling without significant off-target effects. |
| Inhibitor promiscuity: While potent against FGFRs, very high concentrations may affect other kinases. | Consult literature for kinase profiling data if available. Use appropriate negative controls and consider testing the effect of the inhibitor on cells that do not express the target FGFRs. |
Optimizing Buffer Conditions for Kinase Assays
While specific buffer conditions for FGFR-IN-1 are not extensively published, the following guidelines for small molecule kinase inhibitors can serve as a starting point for optimization.
Recommended Starting Buffer Composition:
| Component | Concentration Range | Purpose |
| Buffer | 20-50 mM | Maintain pH |
| e.g., Tris-HCl, HEPES | ||
| pH | 7.0 - 8.0 | Optimal for most kinase activities |
| Magnesium Chloride (MgCl₂) | 5-20 mM | Essential cofactor for ATP binding and kinase activity |
| Dithiothreitol (DTT) | 1-5 mM | Reducing agent to maintain enzyme integrity |
| Bovine Serum Albumin (BSA) | 0.01 - 0.1% (w/v) | Prevents non-specific binding of the inhibitor and enzyme to surfaces |
| Sodium Orthovanadate (Na₃VO₄) | 0.1 - 1 mM | Phosphatase inhibitor to prevent dephosphorylation of the substrate |
| β-glycerophosphate | 5-10 mM | Phosphatase inhibitor |
| ATP | 10-100 µM | Substrate for the kinase reaction. The concentration should be near the Km for the specific FGFR isoform if known. |
Experimental Protocol for Buffer Optimization:
-
Prepare a range of buffers: Systematically vary one component at a time (e.g., pH, MgCl₂ concentration) while keeping others constant.
-
Perform the kinase assay: Use a constant, sub-maximal concentration of FGFR-IN-1 and your kinase and substrate.
-
Measure kinase activity: Use a suitable detection method (e.g., radioactivity, fluorescence, luminescence) to quantify the phosphorylation of the substrate.
-
Analyze the data: Plot kinase activity against the varied buffer component to determine the optimal condition.
-
Validate the optimal buffer: Confirm that the optimized buffer provides consistent and reproducible results.
Signaling Pathway and Experimental Workflow Diagrams
FGFR Signaling Pathway
Caption: The FGFR signaling pathway and the inhibitory action of FGFR-IN-1.
Troubleshooting Workflow for Low Inhibitor Activity
References
Validation & Comparative
A Comparative Guide to FGFR Inhibitors for Researchers and Drug Development Professionals
While specific data for a compound designated "FGFR-IN-13" is not available in the public domain, this guide provides a comprehensive comparison of several well-characterized and clinically relevant Fibroblast Growth Factor Receptor (FGFR) inhibitors. This document is intended to assist researchers, scientists, and drug development professionals in understanding the current landscape of FGFR-targeted therapies.
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various biological processes, including cell growth, differentiation, and angiogenesis.[1] Aberrant FGFR signaling, driven by gene amplification, mutations, or fusions, is implicated in the development and progression of numerous cancers.[2][3][4] Consequently, FGFRs have emerged as significant therapeutic targets in oncology.[1] This guide compares key FGFR inhibitors based on their biochemical activity, cellular potency, and clinical relevance, supported by experimental data and methodologies.
Biochemical Activity of Select FGFR Inhibitors
The potency of FGFR inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) against the different FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4). Lower IC50 values indicate greater potency. The following table summarizes the biochemical IC50 values for several prominent FGFR inhibitors.
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Other Kinases (IC50, nM) |
| Erdafitinib (JNJ-42756493) | 1.2 | 2.5 | 3.0 | 5.7 | - |
| Pemigatinib (INCB054828) | 0.4 | 0.5 | 1.2 | 30 | - |
| Infigratinib (BGJ398) | 0.9 | 1.4 | 1.0 | 60 | VEGFR2 (130) |
| Futibatinib (TAS-120) | 3.9 | 1.3 | 1.6 | 8.3 | Irreversible inhibitor |
| Fexagratinib (AZD4547) | 0.2 | 2.5 | 1.8 | 165 | - |
| Dovitinib (TKI258) | 8 | 9 | - | - | VEGFRs, PDGFRs, c-KIT, CSF-1 |
| Lenvatinib (E7080) | 46 | 22 | - | - | VEGFR1-3, PDGFR, KIT, RET |
| Ponatinib (AP24534) | 2.2 | - | - | - | Abl (0.37), PDGFRα (1.1), VEGFR2 (1.5), Src (5.4) |
| Nintedanib (BIBF 1120) | 69 | 37 | 108 | - | VEGFR1/2/3 (34/13/13), PDGFRα/β (59/65) |
| PD173074 | ~25 | - | - | - | VEGFR2 (100-200) |
| SU5402 | 30 | - | - | - | VEGFR2 (20), PDGFRβ (510) |
| LY2874455 | 2.8 | 2.6 | 6.4 | 6 | VEGFR2 (7) |
Understanding the FGFR Signaling Pathway
Activation of FGFRs by their FGF ligands initiates a cascade of downstream signaling events that are critical for normal cellular functions.[5] In cancer, dysregulation of this pathway can lead to uncontrolled cell proliferation and survival. The primary signaling pathways activated by FGFRs include the Ras-MAPK, PI3K-AKT, PLCγ, and STAT pathways.[6]
The binding of FGF to an FGFR, in conjunction with heparan sulfate proteoglycans (HSPGs), induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[7] This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn recruits other signaling molecules such as GRB2 and GAB1, leading to the activation of the downstream cascades.[7]
References
- 1. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 2. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive functional evaluation of variants of fibroblast growth factor receptor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factor receptors in cancer: genetic alterations, diagnostics, therapeutic targets and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactome | Signaling by FGFR [reactome.org]
- 6. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
A Comparative Guide to FGFR-IN-13 and PD173074 for Researchers
This guide provides a detailed comparison of two fibroblast growth factor receptor (FGFR) inhibitors, FGFR-IN-13 and PD173074, to assist researchers, scientists, and drug development professionals in their research. The information presented is based on available experimental data.
Overview
PD173074 is a well-characterized, potent, and selective ATP-competitive inhibitor of FGFR1 and FGFR3.[4] It has been extensively used in preclinical studies to probe the function of FGFR signaling in various cancer models.[5][6]
This compound is a less-characterized compound, with limited publicly available data. The available information on its potency is conflicting, highlighting the need for further experimental validation.
Data Presentation
The following tables summarize the available quantitative data for this compound and PD173074.
Table 1: Biochemical Activity of this compound and PD173074
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Notes |
| This compound | FGFR1 | <100[7] / 4200[8] | Not Reported | Conflicting data reported. |
| FGFR2 | <100[7] | Not Reported | ||
| FGFR3 | <100[7] | Not Reported | ||
| PD173074 | FGFR1 | ~25[4][9] / 21.5 | ~40[4] | ATP-competitive inhibitor. |
| FGFR3 | 5 | Not Reported | ||
| VEGFR2 | 100-200[4] / ~100 | Not Reported |
Table 2: Kinase Selectivity of PD173074
| Kinase | IC50 (nM) | Selectivity vs. FGFR1 |
| PDGFR | 17600 | ~704-fold |
| c-Src | 19800 | ~792-fold |
| EGFR | >50000 | >2000-fold |
| InsR | >50000 | >2000-fold |
| MEK | >50000 | >2000-fold |
| PKC | >50000 | >2000-fold |
Data for a comprehensive kinase selectivity panel for this compound is not publicly available.
Table 3: Cellular Activity of PD173074
| Cell Line | Cancer Type | FGFR Status | IC50 | Reference |
| NCI-H1581 | Lung Cancer | FGFR1 Amplified | 12.25 nM | [4] |
| KG-1 | Leukemia | - | 51.29 nM | [4] |
| MFM-223 | Breast Cancer | FGFR2 Amplified | 215.76 nM | [4] |
| KMS11 | Multiple Myeloma | FGFR3 Expressing | <20 nM | [4] |
| KMS18 | Multiple Myeloma | FGFR3 Expressing | <20 nM | [4] |
| TFK-1 | Cholangiocarcinoma | FGFR Expressing | ~6.6 µM | [5] |
| KKU-213 | Cholangiocarcinoma | FGFR Expressing | ~8.4 µM | [5] |
| RBE | Cholangiocarcinoma | FGFR Expressing | ~11 µM | [5] |
| KKU-100 | Cholangiocarcinoma | Low FGFR Expression | ~16 µM | [5] |
Cellular activity data for this compound is not publicly available.
Table 4: In Vivo Efficacy of PD173074
| Cancer Model | Finding | Reference |
| H510 SCLC Xenograft | Blocks tumor growth | |
| H69 SCLC Xenograft | Blocks tumor growth | |
| SW780 Bladder Cancer Xenograft (FGFR3 fusion) | Delayed tumor growth | [10] |
| RT4 Bladder Cancer Xenograft (FGFR3-TACC3 fusion) | Delayed tumor growth | [10] |
In vivo efficacy data for this compound is not publicly available.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of the enzymatic activity of a target kinase (IC50).
Materials:
-
Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl2, 0.2 mM sodium orthovanadate)[4]
-
Substrate (e.g., a random copolymer of glutamic acid and tyrosine)[4]
-
[γ-³²P]ATP or a non-radioactive ATP detection system
-
Test inhibitors (this compound, PD173074) dissolved in DMSO
-
96-well plates
-
Filter paper and scintillation counter (for radioactive assay) or plate reader (for non-radioactive assay)
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the kinase, kinase buffer, and substrate.
-
Add the diluted inhibitors to the wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).
-
Incubate the plate at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto filter paper).
-
Quantify the amount of phosphorylated substrate. For radioactive assays, this involves washing the filter paper to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity using a scintillation counter. For non-radioactive assays, this may involve luminescence or fluorescence detection.
-
Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTS) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability after treatment with an inhibitor.
Materials:
-
Cancer cell lines with known FGFR status
-
Complete cell culture medium
-
Test inhibitors (this compound, PD173074) dissolved in DMSO
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitors in complete cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the diluted inhibitors. Include a DMSO-only control (vehicle) and a no-cell control (blank).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability relative to the vehicle control for each inhibitor concentration.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway, which is the target of inhibitors like this compound and PD173074. Upon ligand (FGF) binding, FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[1][2][11]
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Experimental Workflow for Inhibitor Comparison
The following diagram outlines a general workflow for the preclinical comparison of small molecule kinase inhibitors.
Caption: General workflow for preclinical comparison of kinase inhibitors.
Conclusion
PD173074 is a well-documented and selective inhibitor of FGFR1 and FGFR3, with demonstrated activity in both biochemical and cellular assays, as well as in vivo tumor models. Its selectivity profile indicates minimal off-target effects on a range of other kinases. This makes PD173074 a valuable tool for studying FGFR signaling in cancer biology.
In stark contrast, publicly available data on this compound is extremely limited and presents conflicting information regarding its potency. The lack of comprehensive data on its selectivity, cellular activity, and in vivo efficacy precludes a meaningful and objective comparison with PD173074 at this time. Researchers considering the use of this compound should be aware of this data gap and are encouraged to perform extensive in-house validation to characterize its activity and selectivity before commencing further studies.
For researchers seeking a reliable and well-characterized tool to investigate the therapeutic potential of FGFR inhibition, PD173074 represents a more robust and scientifically supported choice based on the current body of evidence. Further research and publication of data on this compound are necessary to establish its utility as a research tool.
References
- 1. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors | Semantic Scholar [semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Targeting FGFRs Using PD173074 as a Novel Therapeutic Strategy in Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FGFR-IN-1 Datasheet DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Identification of Targetable FGFR Gene Fusions in Diverse Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
A Researcher's Guide to FGFR-IN-13: A Comparative Analysis for Preclinical Research
In the landscape of targeted cancer therapy research, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway are of significant interest due to the pathway's frequent dysregulation in various malignancies. This guide provides a comprehensive validation overview of FGFR-IN-13, a research tool for investigating FGFR signaling. We present a comparative analysis of this compound with other commonly used preclinical FGFR inhibitors, supported by experimental data and detailed protocols to aid researchers in their study design.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the naphthostyril class of compounds. It has been identified as an inhibitor of FGFR1, a member of the receptor tyrosine kinase family that plays a crucial role in cell proliferation, differentiation, and angiogenesis.[1][2] As a research tool, this compound can be utilized to probe the biological functions of FGFR1 and to explore its potential as a therapeutic target in preclinical models of cancer and other diseases where the FGFR1 pathway is implicated.
Comparative Analysis of FGFR Inhibitors
The utility of a chemical probe is defined by its potency, selectivity, and cellular activity. Below is a comparative summary of this compound and its more potent analog, Compound 20, alongside other widely used research-grade FGFR inhibitors: PD173074, Infigratinib (BGJ398), and AZD4547.
Table 1: Comparison of Biochemical Potency of FGFR Inhibitors
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) | Other Notable Kinase Inhibition (IC₅₀) |
| This compound (Compound 1) | 4200[3] | N/A | N/A | N/A | N/A |
| Compound 20 | 2000[1][2][4] | N/A | N/A | N/A | See Table 2 for selectivity profile |
| PD173074 | 21.5 - 25[1][2][5][6] | N/A | 5[5][6] | N/A | VEGFR2 (~100-200 nM)[1][2][6] |
| Infigratinib (BGJ398) | High Potency[7] | High Potency[7] | High Potency[7] | N/A | Potent inhibitor of FGFR1-3[8] |
| AZD4547 | 0.2[9] | 2.5[9] | 1.8[9] | 165[10] | Highly selective against a panel of other kinases[9] |
| N/A: Data not available in the cited literature. |
Table 2: Kinase Selectivity Profile of Compound 20
| Kinase | % Inhibition at 10 µM |
| FGFR1 | 86 |
| VEGFR2 | 35 |
| RET | 28 |
| FLT3 | 25 |
| KIT | 19 |
| CDK2/cyclin A | 15 |
| GSK3β | 12 |
| PLK1 | 10 |
| AURKA | 8 |
| MET | 5 |
| (Source: Gryshchenko et al., 2015) |
Table 3: Comparison of Cellular Activity of FGFR Inhibitors
| Compound | Cell Line | Assay Type | EC₅₀/GI₅₀ |
| Compound 20 | Human glioma cell line U251 | Proliferation Assay | ~10 µM |
| PD173074 | Multiple Myeloma (FGFR3-expressing) | Viability Assay | <20 nM[2] |
| Infigratinib (BGJ398) | Achondroplasia mouse model | Bone growth | Dose-dependent increase in bone length[11] |
| AZD4547 | Gastric cancer (SNU-16) | Proliferation Assay | Potent antiproliferative response[9] |
| AZD4547 | Ovarian cancer cells | Proliferation Assay | IC₅₀ = 7.18 - 11.46 µM |
Signaling Pathways and Experimental Workflows
To effectively utilize this compound as a research tool, it is essential to understand the signaling pathway it targets and the experimental workflow for its validation.
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the validation of a novel FGFR inhibitor.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted for measuring the inhibition of FGFR1 by a test compound.
Materials:
-
Recombinant human FGFR1 enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
Substrate (e.g., Poly(E,Y) 4:1)
-
ATP
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer with a final DMSO concentration ≤1%.
-
In a 384-well plate, add 1 µl of the diluted compound or vehicle (DMSO).
-
Add 2 µl of FGFR1 enzyme solution (concentration optimized for linear ATP consumption).
-
Add 2 µl of a mixture of substrate and ATP (concentration near the Kₘ for ATP).
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using a suitable data analysis software.
Western Blot for Phospho-FGFR Inhibition
This protocol assesses the ability of an inhibitor to block FGFR autophosphorylation in a cellular context.
Materials:
-
FGFR-dependent cell line (e.g., KMS11 for FGFR3, SNU-16 for FGFR2)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-FGFR (e.g., Tyr653/654), anti-total-FGFR, anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the FGFR inhibitor or vehicle for 1-2 hours.
-
Stimulate the cells with the appropriate FGF ligand (e.g., FGF2) for 10-15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition of FGFR phosphorylation and downstream signaling.
Cell Viability Assay (MTT Assay)
This protocol measures the effect of an inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a suitable density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compound or vehicle and incubate for a desired period (e.g., 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% inhibition of cell growth).
Conclusion
This compound serves as a useful starting point for investigating the role of FGFR1 in biological systems. However, its relatively low potency (micromolar range) and the lack of comprehensive selectivity data across the FGFR family and the broader kinome are important considerations for researchers. For studies requiring higher potency and well-defined selectivity, alternative inhibitors such as PD173074, infigratinib, or AZD4547 may be more suitable. The provided protocols offer a framework for researchers to independently validate and characterize this compound or other novel inhibitors in their specific experimental setups.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. medchem.org.ua [medchem.org.ua]
- 7. biopolymers.org.ua [biopolymers.org.ua]
- 8. medchem.org.ua [medchem.org.ua]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Leading FGFR1 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the landscape of Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitors presents a complex but promising area of study in oncology and other fields. This guide provides an objective, data-driven comparison of key FGFR1 inhibitors, focusing on their biochemical potency, cellular activity, and selectivity. Detailed experimental methodologies are included to support the reproducibility and further investigation of these findings.
Introduction to FGFR1 Inhibition
The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway, often through amplification, mutation, or translocation of the FGFR genes, is implicated in the pathogenesis of numerous cancers. FGFR1, a key member of this family, has emerged as a significant therapeutic target. This has led to the development of a range of small molecule inhibitors aimed at blocking its kinase activity. This guide focuses on a direct comparison of several prominent FGFR1 inhibitors: Pemigatinib, Erdafitinib, Infigratinib, Futibatinib, Dovitinib, and Lucitanib.
Biochemical Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of selected inhibitors against FGFR1 and other relevant kinases, providing a snapshot of their potency and selectivity. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | VEGFR2 IC50 (nM) | Other Notable Targets (IC50 in nM) |
| Pemigatinib | 0.4[1][2][3] | 0.5[1][2][3] | 1.2[1][2][3] | 30[1][2][3] | - | - |
| Erdafitinib | 1.2[4][5][6] | 2.5[4][5][6] | 3.0[4][5][6] | 5.7[4][5][6] | 36.8[5][6] | RET, CSF-1R, PDGFRα/β, FLT4, Kit |
| Infigratinib | 0.9[7][8] | 1.4[7][8] | 1.0[7][8] | 60[8] | 180[8] | Abl (2300), Fyn (1900), Kit (750), Lck (2500), Lyn (300), Yes (1100) |
| Futibatinib | 1.8[7][9] | 1.4[7] | 1.6[7][9] | 3.7[7][9] | - | Irreversible inhibitor of FGFR1-4 |
| Dovitinib | 8[10][11][12][13] | 40[11] | 9[10][11][12][13] | - | 13[10][12][13] | FLT3 (1), c-Kit (2), VEGFR1 (10), VEGFR3 (8), PDGFRα (27), PDGFRβ (210) |
| Lucitanib | 17.5[7][14][15][16] | 82.5[7][14][15][16] | - | - | 25[7][14][15][16] | VEGFR1 (7), VEGFR3 (10), PDGFRα/β |
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling cascade, highlighting the central role of FGFR1 and the points of intervention for the inhibitors discussed. Upon ligand binding, FGFRs dimerize and autophosphorylate, initiating downstream signaling through pathways such as RAS-MAPK and PI3K-AKT, which ultimately regulate gene expression and cellular responses.
Figure 1. Simplified FGFR1 Signaling Pathway.
Experimental Protocols
To ensure the data presented is understandable and reproducible, this section outlines the methodologies for key experiments cited in this guide.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) method used to measure inhibitor binding to the kinase active site.
-
Reagent Preparation :
-
Prepare a 1X Kinase Buffer A by diluting the 5X stock with distilled water.
-
Reconstitute the FGFR1 kinase, tracer, and europium-labeled anti-tag antibody in 1X Kinase Buffer A to their desired stock concentrations.
-
Prepare a serial dilution of the test inhibitor in DMSO, followed by a further dilution in 1X Kinase Buffer A.
-
-
Assay Procedure :
-
Add 5 µL of the diluted inhibitor to the wells of a 384-well plate.
-
Add 5 µL of a pre-mixed solution of FGFR1 kinase and Eu-labeled antibody.
-
Add 5 µL of the kinase tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis :
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture and Plating :
-
Culture cancer cell lines with known FGFR1 alterations (e.g., NCI-H1581, KMS-11) in appropriate media.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
-
Inhibitor Treatment :
-
Prepare serial dilutions of the FGFR1 inhibitor in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor at various concentrations.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Formazan Solubilization :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from all readings.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Western Blotting for Phosphorylated FGFR1
Western blotting is used to detect the phosphorylation status of FGFR1, indicating its activation state.
-
Cell Lysis and Protein Quantification :
-
Treat cells with the FGFR1 inhibitor for a specified time, then stimulate with FGF ligand if necessary.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer :
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated FGFR1 (e.g., anti-p-FGFR1 Tyr653/654) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis :
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the phosphorylated FGFR1 signal to the total FGFR1 or a loading control (e.g., GAPDH, β-actin) to quantify the change in phosphorylation.
-
Conclusion
The selection of an appropriate FGFR1 inhibitor for research or therapeutic development depends on a variety of factors, including potency, selectivity, and the specific genetic context of the disease model. This guide provides a foundational comparison of several leading FGFR1 inhibitors, supported by quantitative data and detailed experimental protocols. As the field of FGFR-targeted therapies continues to evolve, a thorough understanding of the comparative pharmacology of these agents will be crucial for advancing scientific discovery and improving patient outcomes.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Selective FGFR/FGF pathway inhibitors: inhibition strategies, clinical activities, resistance mutations, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vjoncology.com [vjoncology.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. In Vitro and In Vivo Activity of Lucitanib in FGFR1/2 Amplified or Mutated Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
Specificity Analysis of FGFR-IN-13: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed specificity analysis of FGFR-IN-13 and its more potent analog, N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide (compound 20), placing their performance in context with other established Fibroblast Growth Factor Receptor (FGFR) inhibitors. The information is compiled from primary research and comparative studies to offer an objective overview for drug development and research applications.
Introduction to this compound and its Analogs
This compound belongs to a series of N-phenylnaphthostyril-1-sulfonamide derivatives identified as inhibitors of FGFR1.[1][2] Initial screening identified several compounds with inhibitory activity, with subsequent optimization leading to the synthesis of more potent analogs. The most active compound in this series is N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide, herein referred to as compound 20, which exhibits an IC50 of 2 µM against FGFR1.[1][2] This guide will focus on the specificity profile of this more potent analog as a representative of the naphthostyril-based FGFR inhibitors.
Biochemical Specificity Profile
The selectivity of an inhibitor is a critical determinant of its therapeutic window and potential off-target effects. The inhibitory activity of compound 20 was assessed against a limited panel of kinases, revealing a degree of selectivity for FGFR1.
Table 1: Biochemical Inhibition Profile of Compound 20
| Kinase Target | IC50 (µM) |
| FGFR1 | 2 |
| VEGFR2 | > 50 |
| Abl | > 50 |
| Src | > 50 |
| Tie-2 | > 50 |
| c-MET | > 50 |
Data sourced from Gryshchenko et al. (2015).[1]
Comparison with Alternative FGFR Inhibitors
To provide a broader context, the table below summarizes the inhibitory profiles of several well-characterized FGFR inhibitors. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in the same assay conditions are limited.
Table 2: Comparative Biochemical Activity of Selected FGFR Inhibitors
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Key Off-Targets (IC50, nM) |
| Compound 20 | 2000 | Not Reported | Not Reported | Not Reported | VEGFR2 (>50,000), Abl (>50,000), Src (>50,000) |
| AZD4547 | 0.2 | 2.5 | 1.8 | 165 | KDR (24), IGFR (581)[3][4] |
| Ponatinib | 0.37-2.0 (BCR-ABL) | Not Reported | Not Reported | Not Reported | Potent pan-kinase inhibitor, including BCR-ABL[5] |
| Infigratinib (BGJ398) | 1.1 | 1.0 | 2.0 | 60 | VEGFR2 (129) |
| Erdafitinib | 1.2 | 2.5 | 3.1 | 5.7 | RET, VEGFR2, KIT, PDGFRα/β[6] |
Disclaimer: The data presented in this table are compiled from various sources and may not be directly comparable due to differences in experimental conditions.
Experimental Methodologies
In Vitro Kinase Inhibition Assay (for Compound 20)
The inhibitory activity of the synthesized compounds was determined using a radiometric protein kinase assay.
-
Reaction Mixture: The assay was performed in a final volume of 25 µL containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 50 µM ATP, and 0.5 µCi [γ-33P]ATP.
-
Enzyme and Substrate: Recombinant FGFR1 kinase domain and a synthetic peptide substrate (Poly(Glu, Tyr) 4:1) were used.
-
Incubation: The reaction was initiated by the addition of the enzyme and incubated for 30 minutes at 30°C.
-
Termination: The reaction was stopped by the addition of 10 µL of 0.5 M orthophosphoric acid.
-
Measurement: The radioactivity incorporated into the substrate was measured using a scintillation counter.
-
IC50 Determination: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) was calculated from the dose-response curves.
Cellular Thermal Shift Assay (CETSA) - General Protocol
CETSA is a powerful technique to verify target engagement in a cellular context. While not specifically reported for this compound, a general workflow is provided below.
-
Cell Treatment: Intact cells are treated with the inhibitor or vehicle control for a defined period.
-
Thermal Challenge: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Cells are lysed to release cellular proteins.
-
Separation of Aggregates: The lysates are centrifuged to pellet denatured and aggregated proteins.
-
Quantification of Soluble Protein: The amount of soluble target protein in the supernatant is quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Visualizing Key Concepts
FGFR Signaling Pathway
The following diagram illustrates the canonical FGFR signaling pathway, which is activated by fibroblast growth factors (FGFs) and leads to downstream signaling cascades that regulate cell proliferation, survival, and differentiation. FGFR inhibitors, such as this compound, act by blocking the kinase activity of the receptor, thereby inhibiting these downstream signals.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Experimental Workflow for Kinase Inhibitor Specificity Profiling
The following diagram outlines a typical workflow for assessing the specificity of a kinase inhibitor. This process begins with a primary screen against the target kinase, followed by broader screening against a panel of other kinases to identify potential off-target effects.
Caption: Workflow for Kinase Inhibitor Specificity Analysis.
Conclusion
The N-phenylnaphthostyril-1-sulfonamide derivative, compound 20, demonstrates micromolar inhibitory activity against FGFR1 with good selectivity against a small panel of other kinases.[1] When compared to other established FGFR inhibitors, its potency is modest. The limited scope of the selectivity screen for compound 20 highlights the need for further characterization against a broader kinase panel to fully elucidate its off-target profile. For researchers considering this class of inhibitors, further investigation into their activity against other FGFR isoforms and in cellular models of FGFR-driven cancers would be crucial next steps.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Design, synthesis and biological evaluation of naphthostyril derivatives as novel protein kinase FGFR1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD4547: an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor tyrosine kinase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probe AZD4547 | Chemical Probes Portal [chemicalprobes.org]
- 5. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Comparative Analysis of Preclinical FGFR Inhibitors
This guide provides a comparative analysis of the activity of several preclinical fibroblast growth factor receptor (FGFR) inhibitors. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection of appropriate compounds for their research needs.
Introduction to FGFR Signaling
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in various biological processes, including cell proliferation, differentiation, migration, and angiogenesis.[1] The FGFR family consists of four main receptors: FGFR1, FGFR2, FGFR3, and FGFR4.[2] The signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to FGFRs, leading to receptor dimerization and autophosphorylation of specific tyrosine residues within the kinase domain.[1] This activation triggers downstream signaling pathways, including the RAS-MAPK-ERK, PI3K-AKT, and JAK-STAT pathways, which are critical for normal cellular functions.[3][4] Aberrant activation of FGFR signaling, through mutations, gene amplifications, or translocations, has been implicated in the development and progression of various cancers.[5][6] This makes FGFRs attractive targets for cancer therapy.
Caption: The FGFR signaling pathway.
Comparison of FGFR Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-characterized FGFR inhibitors against the four FGFR isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Dovitinib (TKI258) | 8 | 9 | 2 | 318 | [5] |
| Nintedanib (BIBF 1120) | 69 | 37 | 108 | - | [7] |
| Pemigatinib (INCB054828) | 0.4 | 0.5 | 1.2 | 30 | [8] |
| Erdafitinib (JNJ-42756493) | 1.2 | 2.5 | 3.0 | 5.7 | [8] |
| Fexagratinib (AZD4547) | 0.2 | 2.5 | 1.8 | 165 | [8] |
| Futibatinib (TAS-120) | 3.9 | 1.3 | 1.6 | 8.3 | [8] |
| Ponatinib (AP24534) | 2.2 | - | - | - | [8] |
| PD173074 | ~25 | - | - | - | [7] |
| SU5402 | 30 | - | - | - | [8] |
| LY2874455 | 2.8 | 2.6 | 6.4 | 6 | [7] |
Experimental Workflow for Kinase Assay
The following diagram illustrates a typical workflow for determining the in vitro potency of an FGFR inhibitor using a kinase assay.
Caption: Experimental workflow for an in vitro kinase assay.
Experimental Protocol: In Vitro FGFR Kinase Assay
This protocol outlines a general procedure for determining the IC50 value of a test compound against an FGFR enzyme using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[9]
-
Substrate (e.g., Poly(E,Y) or a specific peptide substrate)
-
ATP (Adenosine 5'-triphosphate)
-
Test inhibitor compound
-
DMSO (Dimethyl sulfoxide)
-
ADP-Glo™ Kinase Assay Reagent (or similar detection reagent)
-
384-well white microplates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test inhibitor in 100% DMSO.
-
Perform serial dilutions of the test compound in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Plate Setup:
-
Add 1 µL of each inhibitor dilution (or DMSO for control wells) to the wells of a 384-well plate.[10]
-
-
Kinase Reaction:
-
Prepare a 2X enzyme solution in Kinase Assay Buffer.
-
Add 2 µL of the 2X enzyme solution to each well containing the inhibitor.[10]
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer. The final ATP concentration should be close to the Km value for the specific FGFR isoform if known.
-
Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP solution to each well.[10]
-
Mix the plate gently and incubate at room temperature for 60 minutes.[10]
-
-
Signal Detection:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate at room temperature for 40 minutes.[10]
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[10]
-
Incubate at room temperature for 30-60 minutes.[10]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
This guide provides a starting point for comparing and evaluating FGFR inhibitors. Researchers should consult specific product datasheets and relevant literature for detailed protocols and optimal assay conditions for their specific experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | Signaling by FGFR [reactome.org]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
A Comparative Analysis of FGFR Inhibitor Efficacy Across Diverse Cancer Cell Lines
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising strategy for tumors harboring FGFR genetic alterations. This guide provides a comparative study of the in vitro activity of prominent FGFR inhibitors across a panel of cancer cell lines, offering insights into their potency and selectivity. While this analysis aims to be comprehensive, specific data for "FGFR-IN-13" was not publicly available at the time of this review. Therefore, this guide focuses on a selection of well-characterized, selective FGFR inhibitors to illustrate a comparative framework.
The FGFR signaling cascade plays a crucial role in normal cellular processes, including proliferation, differentiation, and migration.[1][2] However, aberrant activation of this pathway, through gene amplification, mutations, or fusions, is a known driver in various malignancies, including breast, gastric, lung, and bladder cancers.[3][4][5] Small molecule tyrosine kinase inhibitors (TKIs) that target FGFR have demonstrated clinical efficacy, underscoring the importance of understanding their comparative performance in relevant preclinical models.
Comparative Efficacy of Selective FGFR Inhibitors
The anti-proliferative activity of several selective FGFR inhibitors has been evaluated across a range of cancer cell lines, each characterized by specific FGFR alterations. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds. The following table summarizes the IC50 values for selected inhibitors, highlighting their differential effects on cell lines with varying FGFR status.
| Inhibitor | Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) | Reference |
| AZD4547 | SNU-16 | Gastric Cancer | FGFR2 Amplification | Data not available | [1][6] |
| KG-1 | Acute Myeloid Leukemia | FGFR1 Fusion | Data not available | [1] | |
| KMS-11 | Multiple Myeloma | FGFR3 Mutation | Data not available | [1] | |
| A375 | Melanoma | Not specified | 1623 | [7] | |
| PD173074 | CAL120 | Triple-Negative Breast Cancer | FGFR1 Amplification | ~1000 | |
| CAL51 | Triple-Negative Breast Cancer | Not specified | ~1000 | [8] | |
| Hs578T | Triple-Negative Breast Cancer | Not specified | >10000 | [8] | |
| CPL304110 | A375 | Melanoma | Not specified | 336 | |
| Compound 38 | Enzymatic Assay | - | FGFR1 | 389 | [9] |
| Enzymatic Assay | - | FGFR2 | 29 | [9] | |
| Enzymatic Assay | - | FGFR3 | 758 | [9] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
The determination of inhibitor potency and the elucidation of its mechanism of action rely on standardized experimental procedures. Below are summaries of common methodologies employed in the characterization of FGFR inhibitors.
Cell Viability and Proliferation Assays
These assays are fundamental to determining the IC50 of a compound.
-
Objective: To measure the effect of the FGFR inhibitor on the growth and survival of cancer cell lines.
-
General Procedure:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the FGFR inhibitor or a vehicle control (e.g., DMSO).
-
After a specified incubation period (typically 48-72 hours), a reagent is added to measure cell viability. Common reagents include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Measures metabolic activity.
-
SRB (Sulphorhodamine B): Binds to total cellular protein.
-
CellTiter-Glo®: Measures ATP levels as an indicator of viable cells.
-
-
The absorbance or luminescence is read using a plate reader.
-
The results are normalized to the vehicle-treated cells, and the IC50 value is calculated using non-linear regression analysis.
-
Western Blotting
This technique is used to assess the impact of the inhibitor on the FGFR signaling pathway.
-
Objective: To detect the phosphorylation status of FGFR and its downstream effectors (e.g., FRS2, ERK, AKT).
-
General Procedure:
-
Cells are treated with the FGFR inhibitor for a defined period.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and an imaging system. A reduction in the phosphorylated form of the target protein indicates inhibitor activity.
-
Visualizing the FGFR Signaling Pathway and Experimental Workflow
To better understand the mechanism of FGFR inhibitors and the experimental processes involved in their evaluation, the following diagrams are provided.
Caption: The FGFR signaling pathway and the point of intervention for FGFR inhibitors.
Caption: A generalized workflow for evaluating the in vitro efficacy of FGFR inhibitors.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer [mdpi.com]
- 5. Fibroblast growth factor receptors in cancer: genetic alterations, diagnostics, therapeutic targets and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Decoding the Conformational Selective Mechanism of FGFR Isoforms: A Comparative Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Tumor Potential of FGFR-IN-13: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapy, a novel irreversible covalent inhibitor, FGFR-IN-13, is demonstrating significant anti-tumor effects, particularly in preclinical models of breast cancer. This guide provides a comprehensive comparison of this compound with other established FGFR inhibitors, supported by available experimental data, to offer researchers, scientists, and drug development professionals a clear perspective on its potential.
Mechanism of Action: Covalent Inhibition of FGFR Signaling
This compound is a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1) and FGFR4, with IC50 values of 0.20±0.02 nM and 0.40±0.03 nM, respectively.[1][2] Its mechanism of action involves the formation of a covalent bond with the FGFR protein, leading to irreversible inhibition of the receptor's kinase activity.[3] This sustained inhibition disrupts downstream signaling pathways crucial for tumor cell proliferation, survival, and migration.
The aberrant activation of the FGFR signaling pathway is a known driver in various cancers. Upon ligand binding, FGFRs dimerize and autophosphorylate, initiating a cascade of intracellular signals, primarily through the RAS-MAPK and PI3K-AKT pathways, which promote cell growth and survival. This compound effectively blocks these oncogenic signals.
Below is a diagram illustrating the FGFR signaling pathway and the point of intervention by this compound.
Caption: FGFR Signaling Pathway and Inhibition by this compound.
Comparative In Vitro Efficacy
Preclinical studies have benchmarked this compound against other well-characterized FGFR inhibitors, namely AZD4547 and TAS-120 (Futibatinib), in the MDA-MB-231 triple-negative breast cancer cell line.
| Inhibitor | Target FGFRs | IC50 (FGFR1) | IC50 (FGFR4) | Apoptosis Induction (MDA-MB-231 cells, 5 µM) |
| This compound | FGFR1, FGFR4 | 0.20 nM | 0.40 nM | 45.4% |
| AZD4547 | FGFR1, 2, 3 | Potent | Less Potent | 37.3% |
| TAS-120 (Futibatinib) | FGFR1, 2, 3, 4 | 1.8 nM | 3.7 nM | Data not directly compared |
Note: Data for AZD4547 and TAS-120 are compiled from various sources for comparative context. The apoptosis data for this compound and AZD4547 were directly compared in the same study.[3]
As the data indicates, this compound demonstrates superior apoptosis-inducing capabilities in MDA-MB-231 cells compared to AZD4547 at the same concentration.[3] This enhanced pro-apoptotic effect is attributed to the generation of excess reactive oxygen species (ROS) and a decrease in mitochondrial membrane potential.[3] Furthermore, this compound has been shown to inhibit the migration of triple-negative breast cancer cells at a level comparable to AZD4547.[3] Western blot analysis confirmed that this compound effectively inhibits the phosphorylation of FGFR, comparable to both AZD4547 and TAS-120.[3]
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound was evaluated in a mouse xenograft model using MDA-MB-231 cells. Oral administration of this compound resulted in a dose-dependent inhibition of tumor growth, highlighting its significant in vivo activity and oral bioavailability.[3] The treatment was well-tolerated, with no significant adverse effects on the body weight of the animals, suggesting a favorable safety profile.[3]
Experimental Protocols
To ensure transparency and facilitate the replication of these findings, detailed methodologies for the key experiments are provided below.
Cell Viability and Apoptosis Assays
Cell Culture: MDA-MB-231 cells are cultured in Leibovitz's L-15 Medium supplemented with 10% fetal bovine serum and maintained at 37°C in a non-CO2 incubator.
Cell Viability Assay (MTS Assay): Cells are seeded in 96-well plates and treated with varying concentrations of FGFR inhibitors for the desired duration. Cell viability is assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega) according to the manufacturer's instructions. Absorbance is measured at 492 nm.[4]
Apoptosis Assay (Flow Cytometry): Treated cells are harvested, washed with PBS, and stained with an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit. The percentage of apoptotic cells is quantified using a flow cytometer.
Western Blot Analysis
Sample Preparation: Cells are treated with FGFR inhibitors and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and incubated with primary antibodies against p-FGFR, total FGFR, cleaved PARP, total PARP, Bcl-2, and Bax. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
The experimental workflow for Western Blot analysis is depicted below.
Caption: Western Blot Experimental Workflow.
Animal Xenograft Studies
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
Tumor Implantation: MDA-MB-231 cells are suspended in Matrigel and injected subcutaneously into the flank of each mouse.
Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally at specified doses daily for a defined period (e.g., 21 days).
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Animal body weight is monitored as an indicator of toxicity.
The logical flow of the in vivo xenograft study is as follows:
Caption: In Vivo Xenograft Study Workflow.
Conclusion
This compound emerges as a promising anti-tumor agent with a distinct profile as a potent, irreversible covalent inhibitor of FGFR1 and FGFR4. The available preclinical data suggests superior or comparable efficacy to other established FGFR inhibitors in specific contexts, particularly in inducing apoptosis in triple-negative breast cancer cells. Its oral bioavailability and favorable safety profile in animal models further underscore its therapeutic potential. Further investigations are warranted to fully elucidate its efficacy across a broader range of cancer types with FGFR aberrations and to translate these promising preclinical findings into clinical applications.
References
Benchmarking FGFR-IN-13: A Comparative Analysis Against Current Standards in FGFR Inhibition
For Immediate Release
A detailed comparison of the novel FGFR inhibitor, FGFR-IN-13, against established clinical and preclinical standards reveals its specific activity profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its performance, supported by experimental data and detailed methodologies, to aid in the evaluation of this new compound for cancer research.
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers, making them a key target for therapeutic intervention. This report benchmarks the performance of a novel inhibitor, identified as FGFR1 inhibitor-13 (referred to here as this compound), against current standard-of-care and investigational FGFR inhibitors.
Performance Overview of this compound
This compound, a naphthostyril derivative, has been identified as an inhibitor of FGFR1 with a reported half-maximal inhibitory concentration (IC50) of 4.2 μM in a biochemical assay[1]. Further studies within the same publication reported an optimized derivative, N-(4-hydroxyphenyl)naphthostyril-1-sulfonamide, demonstrating an improved IC50 of 2 µM against FGFR1[2][3]. Preliminary investigations suggest a degree of selectivity for FGFR1 and antiproliferative activity in a cancer cell line[2][3]. However, comprehensive data on its selectivity against other FGFR isoforms (FGFR2, FGFR3, and FGFR4) and a broader panel of kinases are not yet publicly available.
Comparison with Current FGFR Inhibitors
The landscape of FGFR inhibitors has evolved significantly, from multi-kinase first-generation inhibitors to highly selective second and third-generation agents. For a comprehensive comparison, we have compiled the inhibitory activities of several FDA-approved and investigational FGFR inhibitors against the four FGFR isoforms.
| Inhibitor | Type | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| This compound (FGFR1 inhibitor-13) | Naphthostyril derivative | 4200[1] | Not Reported | Not Reported | Not Reported |
| Infigratinib (BGJ398) | Pan-FGFR (non-covalent) | 0.9[3][4] | 1.4[3][4] | 1[3][4] | 60[4] |
| Pemigatinib (INCB054828) | Selective FGFR (non-covalent) | 0.4[5][6] | 0.5[5][6] | 1.2[5][6] | 30[5][6] |
| Erdafitinib (JNJ-42756493) | Pan-FGFR (non-covalent) | 1.2[7][8][9] | 2.5[7][8][9] | 3.0[7][8][9] | 5.7[7][8][9] |
| Futibatinib (TAS-120) | Pan-FGFR (covalent, irreversible) | 3.9[10] | 1.3[10] | 1.6[10] | 8.3[10] |
As the table illustrates, current clinical-stage FGFR inhibitors exhibit significantly higher potency, with IC50 values in the low nanomolar range, compared to the micromolar activity of this compound. This stark difference in potency is a critical consideration for its potential therapeutic application. Furthermore, the lack of comprehensive selectivity data for this compound makes it challenging to fully assess its potential for off-target effects compared to the well-characterized selectivity profiles of inhibitors like pemigatinib and erdafitinib. For instance, pemigatinib demonstrates high selectivity for FGFR1-3 over FGFR4 and other kinases like VEGFR2[11]. Erdafitinib also shows selectivity for the FGFR family with minimal activity against VEGFR kinases[12].
Signaling Pathways and Experimental Workflows
To understand the context of FGFR inhibition, it is essential to visualize the underlying signaling pathways and the experimental procedures used to characterize these inhibitors.
Caption: Simplified FGFR signaling cascade upon ligand binding.
The following diagram illustrates a typical workflow for evaluating the efficacy of an FGFR inhibitor.
Caption: A standard workflow for characterizing FGFR inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are outlines for key assays used in the characterization of FGFR inhibitors.
In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the enzymatic activity of a purified FGFR kinase.
-
Reagents and Materials:
-
Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme.
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin).
-
Test inhibitor (e.g., this compound) serially diluted in DMSO.
-
384-well assay plates.
-
-
Procedure:
-
Add the test inhibitor at various concentrations to the assay wells.
-
Add the FGFR enzyme and biotinylated substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the phosphorylated substrate by adding the europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.
-
Calculate the ratio of the two emission signals to determine the extent of substrate phosphorylation.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Cell-Based FGFR Autophosphorylation Assay
This assay measures the ability of an inhibitor to block FGFR autophosphorylation in a cellular context.
-
Reagents and Materials:
-
Cancer cell line with known FGFR activation (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 mutation).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
ELISA-based assay kits for phosphorylated and total FGFR.
-
-
Procedure:
-
Plate the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor for a specified period (e.g., 2 hours).
-
Lyse the cells and transfer the lysates to the ELISA plate coated with a capture antibody for total FGFR.
-
Detect phosphorylated FGFR using a specific anti-phospho-FGFR antibody conjugated to a detection enzyme (e.g., HRP).
-
Add a chemiluminescent or colorimetric substrate and measure the signal using a plate reader.
-
Normalize the phospho-FGFR signal to the total FGFR signal.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Western Blot Analysis of Downstream Signaling
This technique is used to assess the effect of the inhibitor on key downstream signaling molecules.
-
Reagents and Materials:
-
Cell line of interest.
-
Test inhibitor.
-
Lysis buffer.
-
SDS-PAGE gels and electrophoresis equipment.
-
Transfer apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat cells with the inhibitor as described for the autophosphorylation assay.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the inhibitor on the phosphorylation status of downstream signaling proteins.
-
Conclusion
This compound demonstrates inhibitory activity against FGFR1 in the micromolar range. While this represents a novel chemical scaffold for FGFR inhibition, its potency is substantially lower than that of current clinical-stage FGFR inhibitors. A comprehensive evaluation of its selectivity and cellular activity is necessary to determine its potential as a valuable research tool or a lead compound for further optimization. The provided experimental protocols offer a framework for conducting such in-depth characterization. Further investigation into the structure-activity relationship of the naphthostyril scaffold could lead to the development of more potent and selective FGFR inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
Assessing the Selectivity Profile of a Novel FGFR Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. For inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, understanding the selectivity profile is critical for predicting efficacy and anticipating potential off-target effects. This guide provides a framework for assessing the selectivity of a novel FGFR inhibitor, using established compounds as benchmarks and detailing the experimental protocols required for a thorough evaluation.
Comparative Selectivity of Known FGFR Inhibitors
A crucial step in characterizing a novel FGFR inhibitor is to benchmark its activity against existing agents. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized FGFR inhibitors against the four FGFR isoforms. This data provides a landscape of current selectivity profiles, ranging from pan-FGFR inhibitors to those with more isoform-specific activity.
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Selectivity Profile |
| Infigratinib (BGJ398) | 0.9[1] | 1.4[1] | 1[1] | 60[2] | Selective for FGFR1/2/3 over FGFR4 |
| Pemigatinib (INCB054828) | 0.4[3][4] | 0.5[3][4] | 1.0[3][4] | 30[3][4] | Potent inhibitor of FGFR1/2/3, weaker against FGFR4 |
| Erdafitinib (JNJ-42756493) | 2[5] | 2[5] | 4[5] | 6.3[5] | Pan-FGFR inhibitor |
| AZD4547 | 0.2[1] | 2.5[1] | 1.8[1] | Weaker activity | Selective for FGFR1/2/3[1] |
| PD173074 | ~25[1] | - | - | - | Potent FGFR1 inhibitor[1] |
| FIIN-2 | - | - | - | - | Covalent pan-FGFR inhibitor[6] |
| TAS-120 (Futibatinib) | - | - | - | - | Covalent pan-FGFR inhibitor[6] |
| PRN1371 | - | - | - | - | Covalent pan-FGFR inhibitor[6] |
Experimental Protocols for Kinase Selectivity Profiling
Accurate and reproducible experimental data are the foundation of any selectivity assessment. Below are detailed methodologies for commonly employed kinase assays.
Biochemical Kinase Assays (Enzymatic Assays)
Biochemical assays directly measure the ability of an inhibitor to block the enzymatic activity of a purified kinase. Luminescence-based assays are a common, high-throughput method.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP consumption corresponds to kinase inhibition.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the following in a final volume of 5 µL:
-
1 µL of the test inhibitor at various concentrations (or DMSO as a vehicle control).
-
2 µL of purified FGFR enzyme (e.g., FGFR1, FGFR2, FGFR3, or FGFR4) in kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2.5mM MnCl2, 50µM DTT).[2]
-
2 µL of a substrate/ATP mixture (e.g., a suitable peptide substrate and ATP at a concentration near the Km for the specific kinase).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
ATP Detection: Add 5 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously terminates the kinase reaction and initiates a luciferase-based reaction that produces light in proportion to the amount of remaining ATP.
-
Signal Measurement: After a brief incubation (e.g., 10 minutes) to stabilize the luminescent signal, measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays
Cell-based assays provide insights into an inhibitor's activity in a more physiologically relevant context, accounting for factors like cell permeability and engagement of the target in its native environment.
Cellular Phosphorylation Assay (e.g., HTRF®)
This assay measures the phosphorylation of FGFR or its downstream signaling proteins within cells.
Protocol:
-
Cell Culture: Plate cells expressing the target FGFR (e.g., cancer cell lines with known FGFR amplifications or fusions) in a 96-well plate and grow to a suitable confluency.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the test inhibitor or DMSO for a predetermined time (e.g., 2-6 hours).
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the detection method.
-
Phosphorylation Detection: Use a homogeneous time-resolved fluorescence (HTRF) assay kit to detect the phosphorylation of a specific target (e.g., phospho-FGFR, phospho-ERK). This typically involves adding a pair of antibodies, one targeting the total protein and the other targeting the phosphorylated form, each labeled with a FRET donor or acceptor.
-
Signal Measurement: Read the plate on an HTRF-compatible microplate reader. The ratio of the acceptor to donor fluorescence provides a measure of the extent of phosphorylation.
-
Data Analysis: Calculate the percent inhibition of phosphorylation at each inhibitor concentration and determine the IC50 value.
Broad Kinome Profiling
To assess the broader selectivity of an inhibitor against a large panel of kinases, platforms like KINOMEscan® are invaluable.
KINOMEscan® Competition Binding Assay
This technology measures the ability of a compound to compete with an immobilized ligand for binding to the active site of a large number of kinases.
Workflow:
-
Assay Principle: The assay utilizes DNA-tagged kinases. A test compound is incubated with the tagged kinase and an immobilized ligand that binds to the kinase's active site.[7]
-
Competition: If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.[7]
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag.[7]
-
Data Interpretation: A lower amount of bound kinase in the presence of the test compound indicates stronger binding and higher inhibitory potential. The results are often reported as percent of control or dissociation constants (Kd).
Visualizing Key Concepts
To aid in the understanding of the experimental design and the biological context, the following diagrams illustrate the FGFR signaling pathway and a typical kinase assay workflow.
Caption: The FGFR signaling cascade and the point of intervention for FGFR inhibitors.
Caption: A generalized workflow for a luminescence-based biochemical kinase assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. promega.com [promega.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Discovery of Selective, Covalent FGFR4 Inhibitors with Antitumor Activity in Models of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into the potency and selectivity of covalent pan-FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
A Comparative Guide to FGFR-IN-13: Replicating and Contextualizing Published Findings for a Naphthostyril-Based FGFR1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the initial findings on FGFR-IN-13, a selective inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1), is presented. This guide provides a detailed summary of the available experimental data, methodologies from its original publication, and a comparative landscape of alternative FGFR inhibitors, highlighting the current gaps in direct replication studies.
This compound, a derivative of the naphthostyril heterocycle, has been identified as a selective inhibitor of FGFR1. This guide aims to provide a clear and structured overview of its published performance, enabling researchers to evaluate its potential for their own studies and to understand its standing relative to other compounds targeting the FGFR signaling pathway.
Summary of Quantitative Data
The primary data for this compound and its analogs originate from a 2015 study by Gryshchenko et al. in the Journal of Enzyme Inhibition and Medicinal Chemistry. In this publication, this compound is referred to as compound 1 . The study synthesized a series of N-phenylnaphthostyril-1-sulfonamides and evaluated their in vitro inhibitory activity against FGFR1. The key findings are summarized in the tables below.[1][2][3][4]
Table 1: In Vitro Inhibitory Activity of this compound and Related Analogs against FGFR1
| Compound ID (in publication) | Commercial Name | Substitution on Phenyl Ring | IC50 (µM) for FGFR1 |
| 1 | This compound | 3-chloro | 4.2 |
| 12 | - | 4-fluoro | > 33 |
| 13 | - | 4-chloro | 12 |
| 14 | - | 4-bromo | 10 |
| 15 | - | 4-methyl | > 33 |
| 16 | - | 4-nitro | > 33 |
| 17 | - | 3-fluoro | 15 |
| 18 | - | 3-methyl | > 33 |
| 19 | - | Unsubstituted | > 33 |
| 20 | - | 4-hydroxy | 2.0 |
| 21 | - | 3-hydroxy | 10 |
| 22 | - | 3,4-dichloro | 7.5 |
Data sourced from Gryshchenko et al., 2015.[1][4]
Table 2: Comparison with Alternative FGFR Inhibitors (Data from separate studies)
| Inhibitor | Target(s) | IC50 (nM) for FGFR1 | Development Stage |
| AZD4547 | FGFR1-3 | 0.2 - 2.5 | Clinical Trials |
| Infigratinib (BGJ398) | FGFR1-3 | 0.9 | Approved for specific cancers |
| Pemigatinib | FGFR1-3 | 0.4 | Approved for specific cancers |
| Erdafitinib | pan-FGFR | 1.2 | Approved for specific cancers |
| Futibatinib (TAS-120) | pan-FGFR (irreversible) | 3.8 | Approved for specific cancers |
| This compound (Compound 1) | FGFR1 | 4200 | Preclinical |
Note: The IC50 values for alternative inhibitors are sourced from various publications and are not from direct head-to-head comparative studies with this compound. This table serves to provide a general landscape of inhibitor potencies.
Experimental Protocols
The following are the key experimental methodologies as described in the original publication by Gryshchenko et al.[1][2][3][4]
In Vitro FGFR1 Kinase Assay
The inhibitory activity of the synthesized compounds was determined using a P32 radioisotope assay.
-
Reaction Mixture Preparation: A reaction mixture was prepared containing the following components in a final volume of 20 µL:
-
20 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
0.1 mg/mL BSA
-
0.25 mM DTT
-
20 µM ATP
-
0.2 µCi [γ-32P]ATP
-
100 µM substrate peptide (Poly(Glu,Tyr) 4:1)
-
Test compound at various concentrations.
-
-
Enzyme Addition: The reaction was initiated by the addition of recombinant human FGFR1 kinase domain.
-
Incubation: The reaction mixture was incubated for 30 minutes at 30°C.
-
Reaction Termination: The reaction was stopped by spotting 10 µL of the mixture onto P81 phosphocellulose paper.
-
Washing: The paper was washed three times for 5 minutes each in 0.75% phosphoric acid and once in acetone.
-
Quantification: The radioactivity incorporated into the substrate was measured using a scintillation counter.
-
IC50 Determination: The concentration of the inhibitor that caused a 50% reduction in enzyme activity (IC50) was calculated from the dose-response curves.
Molecular Docking
To understand the binding mode of the naphthostyril-based inhibitors with FGFR1, molecular docking studies were performed.
-
Software: The docking simulations were carried out using appropriate molecular modeling software.
-
Protein Structure Preparation: The crystal structure of the FGFR1 kinase domain was obtained from the Protein Data Bank. The structure was prepared by removing water molecules and adding hydrogen atoms.
-
Ligand Preparation: The 3D structures of the inhibitor molecules were generated and their energy was minimized.
-
Docking Simulation: The inhibitors were docked into the ATP-binding site of the FGFR1 kinase domain.
-
Analysis: The resulting poses were analyzed to predict the binding conformation and interactions with the key amino acid residues in the active site.
Visualizations
FGFR Signaling Pathway
The diagram below illustrates the canonical FGFR signaling pathway, which is the target of this compound. Upon binding of a fibroblast growth factor (FGF) ligand, the FGFR dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.
Caption: FGFR Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Assay
The following workflow diagram outlines the steps involved in the in vitro kinase assay used to determine the IC50 values of the naphthostyril-based inhibitors.
Caption: Workflow for the in vitro FGFR1 kinase inhibition assay.
References
Safety Operating Guide
Proper Disposal of FGFR-IN-13: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the research compound FGFR-IN-13 is crucial for maintaining a safe laboratory environment. Due to the absence of a publicly available specific Safety Data Sheet (SDS) for this compound (CAS No. 670266-26-9), this guide provides general procedures based on best practices for handling and disposing of novel chemical compounds in a research setting.
Researchers, scientists, and drug development professionals must prioritize safety and regulatory compliance when handling and disposing of investigational compounds like this compound. The following procedures are recommended, though they should be supplemented with institution-specific protocols and a thorough risk assessment.
Immediate Safety and Handling Protocols
Prior to any handling of this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department. Standard personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, should be worn at all times. All manipulations of the solid compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
In case of exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
-
Eye Contact: Flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting.
In all cases of exposure, seek immediate medical attention and provide as much information about the compound as is known.
Step-by-Step Disposal Procedure
The disposal of this compound, as with any research chemical without a specific SDS, should be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the compound and its solvent if applicable.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed. The container should be appropriate for the solvent used (e.g., glass for organic solvents).
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the CAS number ("670266-26-9"), and the approximate concentration and quantity of the waste. Include the date the waste was first added to the container.
-
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area. Ensure secondary containment is in place to prevent spills.
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste manifest submission.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
